Product packaging for Einecs 276-321-7(Cat. No.:CAS No. 72578-59-7)

Einecs 276-321-7

Cat. No.: B13777320
CAS No.: 72578-59-7
M. Wt: 410.6 g/mol
InChI Key: GOCPTMPZDPBBSV-UHFFFAOYSA-N
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Description

Einecs 276-321-7 is a useful research compound. Its molecular formula is C21H42N6O2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42N6O2 B13777320 Einecs 276-321-7 CAS No. 72578-59-7

Properties

CAS No.

72578-59-7

Molecular Formula

C21H42N6O2

Molecular Weight

410.6 g/mol

IUPAC Name

octadecanoic acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H36O2.C3H6N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-7-2(5)9-3(6)8-1/h2-17H2,1H3,(H,19,20);(H6,4,5,6,7,8,9)

InChI Key

GOCPTMPZDPBBSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1(=NC(=NC(=N1)N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lubricating Oils (Petroleum), C20-50, Hydrotreated Neutral Oil-Based (Einecs 276-738-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's original query referenced "Einecs 276-321-7". Extensive research indicates this is likely a typographical error, as no specific chemical substance is consistently associated with this number. The following guide pertains to Einecs 276-738-4 , a substance with a closely related numerical sequence, for which substantial technical data is available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Einecs 276-738-4 identifies "Lubricating oils (petroleum), C20-50, hydrotreated neutral oil-based," a complex substance derived from petroleum.[1][2][3] Unlike a discrete chemical with a single molecular structure, this is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials). Its properties are defined by its manufacturing process and the resulting mixture of hydrocarbons. This substance is a key component in the formulation of various lubricants and is characterized by a high proportion of saturated hydrocarbons.[1][2][3]

Chemical Identity and Composition

This substance is a complex combination of hydrocarbons obtained by treating light vacuum gas oil, heavy vacuum gas oil, and solvent-deasphalted residual oil with hydrogen in the presence of a catalyst.[1][2][3][4] This two-stage process, which includes dewaxing, results in a product consisting predominantly of hydrocarbons with carbon numbers in the range of C20 through C50.[1][2][3]

IdentifierValue
EC Number 276-738-4
CAS Number 72623-87-1
Description A complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. It consists predominantly of hydrocarbons having carbon numbers in the range of C20-C50.

Physicochemical Properties

The physical and chemical properties of this lubricating oil base stock can vary slightly depending on the specific crude oil source and processing parameters. The following tables summarize typical properties based on available safety data sheets.

Table 1: General Physical and Chemical Properties

PropertyValueSource
Physical State Liquid[5][6][7]
Color Brown, light yellow, or amber[5][6][7][8]
Odor Characteristic[5][6][8]
Initial Boiling Point > 316 °C (> 600 °F)[5]
Freezing Point -24 °C to -57 °C[6][9]
Pour Point typ. -39 °C[8]
Water Solubility Insoluble or not miscible[10]

Table 2: Density and Viscosity

PropertyValueSource
Density Approx. 0.86 g/cm³ at 15 °C
Kinematic Viscosity Approx. 32 cSt at 40 °C[1][2][3]
Kinematic Viscosity (High-Viscosity Grade) Approx. 112 cSt at 40 °C[2][4]

Table 3: Flammability and Stability

PropertyValueSource
Flash Point > 180 °C (Closed Cup)
Auto-ignition Temperature Product is not self-igniting[11][12]
Chemical Stability Stable under normal conditions[6][7][8]
Reactivity No known dangerous reactivity[8]
Incompatible Materials Strong oxidizing agents[8]
Hazardous Decomposition Products Carbon oxides (CO, CO2) under combustion[7]

Experimental Protocols

As a UVCB substance, the most relevant "experimental protocol" is its manufacturing process. Analytical methods for characterizing the final product are also crucial.

4.1. Manufacturing Process: Hydrotreating

The production of hydrotreated neutral oils is a multi-step refining process designed to improve the quality and stability of the lubricant base stock.

  • Feedstock Selection: The process begins with petroleum fractions such as light vacuum gas oil, heavy vacuum gas oil, and solvent-deasphalted residual oil.

  • First Stage Hydrotreating: The feedstock is heated and mixed with hydrogen gas under high pressure and temperature. It is then passed over a catalyst bed (typically containing metals like nickel, molybdenum, or cobalt on an alumina support). This step removes sulfur (hydrodesulfurization), nitrogen (hydrodenitrogenation), and oxygen compounds, and saturates aromatic hydrocarbons.

  • Dewaxing: The hydrotreated oil is then chilled to cause the formation of wax crystals (long-chain paraffins). These waxes are removed, typically through solvent extraction or catalytic dewaxing, to improve the low-temperature fluidity of the oil (lower pour point).

  • Second Stage Hydrotreating (Hydrofinishing): The dewaxed oil undergoes a second hydrogenation step, often under milder conditions. This step further improves color, stability, and removes any remaining impurities.

  • Fractionation: The final product is distilled to separate it into different viscosity grades.

4.2. Analytical Characterization Methods

The properties of lubricating oils are determined using standardized test methods, primarily those developed by ASTM International. These methods serve as the experimental protocols for quality control and specification.

  • Kinematic Viscosity (ASTM D445): This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (e.g., 40 °C and 100 °C).

  • Pour Point (ASTM D97): The sample is cooled at a specified rate and examined at intervals of 3 °C for flow characteristics. The lowest temperature at which movement of the oil is observed is recorded as the pour point.

  • Flash Point (ASTM D92 - Cleveland Open Cup): The sample is heated in an open cup at a constant rate. A small flame is passed across the cup at specified temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

  • Density/API Gravity (ASTM D1298): The density of the oil is measured using a hydrometer at a standard temperature.

  • Sulfur Content (ASTM D4294): Energy-dispersive X-ray fluorescence is used to determine the total sulfur content in the oil.

  • Dimethyl Sulfoxide (DMSO) Extract (IP 346): This method is used to determine the concentration of polycyclic aromatic compounds. A low DMSO extract percentage (<3%) is often required to classify the oil as non-carcinogenic.[9]

Visualization of Key Processes and Relationships

The following diagrams illustrate the manufacturing workflow and the logical relationship between the substance's identity, properties, and applications.

Manufacturing_Workflow cluster_feedstock Feedstock cluster_process Refining Process cluster_output Final Product Feedstock Vacuum Gas Oil & Deasphalted Residual Oil Hydrotreating1 First Stage Hydrotreating (HDS, HDN, Saturation) Feedstock->Hydrotreating1 Dewaxing Solvent or Catalytic Dewaxing Hydrotreating1->Dewaxing Hydrotreating2 Second Stage Hydrotreating (Hydrofinishing) Dewaxing->Hydrotreating2 Fractionation Fractional Distillation Hydrotreating2->Fractionation Product Einecs 276-738-4 Hydrotreated Neutral Oil Fractionation->Product

Caption: Manufacturing workflow for hydrotreated neutral oil.

Logical_Relationships cluster_identity Identity cluster_composition Composition & Structure cluster_properties Properties cluster_application Application & Safety Identity Einecs 276-738-4 CAS 72623-87-1 Composition Complex Hydrocarbon Mixture (C20-C50, High Saturation) Identity->Composition defines Properties Physicochemical Properties (Viscosity, Pour Point, etc.) Composition->Properties determines Application Lubricant Formulation (Engine Oils, Hydraulic Fluids) Safety & Handling Protocols Properties->Application enables

Caption: Logical relationships of the substance's characteristics.

Safety and Handling

Hazard Classification:

  • Aspiration Hazard: May be fatal if swallowed and enters airways (Asp. Tox. 1, H304).[5][9][10]

  • Carcinogenicity: The classification as a carcinogen is not required if it can be shown that the substance contains less than 3% w/w DMSO extract as measured by IP 346.[9] High-quality hydrotreated oils typically meet this requirement.

Handling and Storage:

  • Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[5][13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).[5]

    • Eye Protection: Safety glasses are recommended.[6]

    • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

  • Spill Response: Contain spills with non-combustible absorbent material (e.g., sand, earth). Prevent entry into sewers and waterways.[10][13]

First Aid Measures:

  • Ingestion: Do NOT induce vomiting. If swallowed, seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If respiratory symptoms occur, seek medical attention.[13]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[13]

  • Eye Contact: Rinse with plenty of water for at least 15 minutes.[5][13]

References

Unable to Identify Substance for EINECS 276-321-7

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches to identify the chemical substance corresponding to EINECS number 276-321-7 have been unsuccessful. This number does not appear to be a valid European Inventory of Existing Commercial Chemical Substances (EINECS) identifier.

For a technical guide on synthesis methods to be created, the exact chemical identity of the substance is paramount. Without a valid identifier, it is not possible to retrieve the necessary scientific literature and experimental protocols.

Understanding EINECS Numbers

The European Inventory of Existing Commercial Chemical Substances (EINECS) was introduced to identify all chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981.[1][2] An EINECS number is a seven-digit numerical identifier with the format XXX-XXX-X.[1][3] These numbers are part of the broader EC (European Commission) number system, which also includes ELINCS (European List of Notified Chemical Substances) and NLP (No-Longer Polymers) numbers.[3][4][5][6]

The structure of an EINECS number begins with a digit from 200-001-8.[3][4] The provided number, 276-321-7, does not align with the established format of recognized EC numbers.

Verification of Chemical Identifiers

To ensure the accuracy of the requested information, it is crucial to verify the chemical identifier. The European Chemicals Agency (ECHA) maintains a searchable online inventory of chemicals, which is the authoritative source for verifying EC numbers.[1][5][6] Researchers and scientists can use the ECHA website to search for substances by name, CAS number, or EC number.

It is possible that the provided number contains a typographical error. For instance, a search for similar numbers revealed a journal citation with a similar string of numbers: "Colloid Polym Sci 1998;276:321-7", which refers to a scientific paper and not a chemical substance. This could be a potential source of the error.

Request for Clarification

To proceed with your request for an in-depth technical guide on synthesis methods, please provide a corrected and verified chemical identifier. The chemical name or the CAS (Chemical Abstracts Service) registry number would be the most effective alternatives for accurately identifying the substance of interest.

Once the correct chemical identity is established, a comprehensive guide detailing its synthesis methods, including experimental protocols, data tables, and process diagrams, can be developed as per your core requirements.

References

Characterization of Stearic Acid-Melamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds formed through the interaction of stearic acid and melamine. While the formation of a simple, discrete "melamine stearate" salt via a straightforward acid-base reaction is plausible, the most extensively documented interaction in scientific literature involves the formation of intercalated nanocomposites. This guide will focus on the synthesis and detailed characterization of these composite materials, supplemented with data on the individual components to provide a complete analytical picture.

Introduction to Stearic Acid and Melamine

Stearic acid is a long-chain saturated fatty acid, while melamine is a nitrogen-rich organic base. Their interaction is of interest in various fields, including the development of novel materials with tailored physicochemical properties. The primary interaction mechanism involves the intercalation of melamine molecules into stearic acid bilayers, driven by non-covalent interactions.

Synthesis of Stearic Acid-Melamine Composites

The following experimental protocol details the preparation of stearic acid-melamine composite nanoparticles with an intercalated nanostructure, based on the non-covalently connected micelles (NCCM) method.[1]

Experimental Protocol: NCCM Method for Stearic Acid-Melamine Nanocomposite Synthesis[1]

Materials:

  • Stearic Acid (SA)

  • Melamine (MA)

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare a 0.1 M solution of stearic acid in ethanol.

  • Prepare a 0.05 M aqueous solution of melamine.

  • Under constant stirring at 25 °C, add the melamine solution dropwise to the stearic acid solution. The resulting mixture should be a transparent solution.

  • To induce the formation of composite nanoparticles, inject a specific volume of the mixed solution into deionized water under vigorous stirring.

  • The resulting suspension contains the primary stearic acid-melamine composite nanoparticles.

  • For morphological control (e.g., nanowires or vesicles), the suspension can be sealed and annealed at different temperatures (e.g., 50 °C, 78 °C, or 85 °C) for a specified duration (e.g., 4.5 hours).

  • The composite nanoparticles can be collected by centrifugation (e.g., at 15,000 rpm for 30 minutes) and subsequently dried (e.g., freeze-drying) for further characterization.

Physicochemical Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of stearic acid-melamine compounds. The following sections detail the key analytical methods and the expected results.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the individual components and to probe the interactions between them in the composite material.

Experimental Protocol:

  • Sample Preparation: Solid samples (stearic acid, melamine, and the dried composite) are typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Analysis: The FTIR spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: Key vibrational bands for the individual components and the expected shifts upon interaction are summarized in the table below.

CompoundWavenumber (cm⁻¹)Assignment
Stearic Acid ~2916, ~2848Asymmetric and symmetric C-H stretching of CH₂
~1703C=O stretching of the carboxylic acid dimer
Melamine ~3466, ~3414N-H stretching of -NH₂ group
~1650N-H deformation
~1550, ~1430Triazine ring vibrations
~812Triazine ring out-of-plane bending
SA-MA Composite Shift in C=O and N-H bandsIndicates interaction between the carboxylic acid group of stearic acid and the amino groups of melamine.
X-ray Diffraction (XRD)

XRD is a powerful technique for analyzing the crystalline structure of the materials and confirming the formation of an intercalated nanostructure in the composite.

Experimental Protocol:

  • Sample Preparation: A powdered sample of the dried composite is mounted on a sample holder.

  • Analysis: The XRD pattern is recorded over a range of 2θ angles (e.g., 5-40°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

Data Interpretation: The formation of an intercalated structure is confirmed by the appearance of new diffraction peaks corresponding to a larger d-spacing than that of the individual components.

MaterialKey 2θ Peaks (°)d-spacing (nm)Interpretation
Stearic Acid (Crystalline) ~21.5, ~24.1-Characteristic peaks of the crystalline form of stearic acid.
Melamine (Crystalline) ~17.7, ~21.9-Characteristic peaks of crystalline melamine.[2]
Stearic Acid-Melamine Composite Low-angle peaks~5.0Appearance of a (001) diffraction peak at a low 2θ angle indicates the formation of a new lamellar structure with a larger repeating distance due to the intercalation of melamine between stearic acid bilayers.[3]
Thermal Gravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition behavior of the stearic acid-melamine composite.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried composite is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.

Data Interpretation: The TGA thermogram will show distinct weight loss steps corresponding to the decomposition of the different components.

ComponentDecomposition Temperature Range (°C)Weight Loss (%)Residue (%)
Stearic Acid ~190 - 280~99<1
Melamine ~280 - 400~90~10
SA-MA Composite Multiple decomposition stepsVariableVariable

The thermal profile of the composite will likely show a multi-step decomposition, reflecting the degradation of both the stearic acid and melamine components. The onset of decomposition may be altered compared to the pure components, indicating a change in thermal stability due to their interaction.

Visualizations of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and characterization of stearic acid-melamine compounds.

Synthesis_Workflow cluster_synthesis Synthesis of SA-MA Composite SA_sol Stearic Acid in Ethanol Mixing Dropwise Mixing (25°C) SA_sol->Mixing MA_sol Melamine in Water MA_sol->Mixing Injection Injection into Water Mixing->Injection Primary_NP Primary SA-MA Nanoparticles Injection->Primary_NP Annealing Annealing (50-85°C) Primary_NP->Annealing Final_Product Nanowires/Vesicles Annealing->Final_Product

Synthesis workflow for stearic acid-melamine composites.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Analyzed Properties SA_MA_Compound Stearic Acid-Melamine Compound FTIR FTIR Spectroscopy SA_MA_Compound->FTIR XRD X-ray Diffraction SA_MA_Compound->XRD TGA Thermal Gravimetric Analysis SA_MA_Compound->TGA Functional_Groups Functional Groups & Interactions FTIR->Functional_Groups Crystalline_Structure Crystalline Structure & Intercalation XRD->Crystalline_Structure Thermal_Stability Thermal Stability & Decomposition TGA->Thermal_Stability

Characterization workflow and analyzed properties.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of stearic acid, melamine, and their composite.

Table 1: FTIR Peak Positions (cm⁻¹)

CompoundC-H StretchC=O StretchN-H StretchTriazine Ring
Stearic Acid2916, 28481703--
Melamine--3466, 34141550, 1430
SA-MA CompositePresentShiftedShiftedPresent

Table 2: XRD Peak Positions (2θ°)

MaterialCharacteristic Peak 1Characteristic Peak 2Intercalation Peak
Stearic Acid21.524.1-
Melamine17.721.9-
Stearic Acid-Melamine Composite--~5.0 (d=5.0 nm)

Table 3: TGA Decomposition Temperatures (°C)

MaterialOnset of DecompositionMajor Weight Loss Range
Stearic Acid~190190 - 280
Melamine~280280 - 400
SA-MA CompositeVariableMulti-step degradation

Conclusion

The characterization of stearic acid-melamine compounds, particularly in the form of intercalated nanocomposites, reveals a synergistic interplay between the two components. The formation of these structures can be reliably achieved through methods like the NCCM technique. A combination of FTIR, XRD, and TGA provides a robust analytical framework to confirm the interaction between stearic acid and melamine, elucidate the resulting nanostructure, and determine the thermal properties of the composite material. This in-depth understanding is crucial for the rational design and application of these materials in various scientific and industrial fields.

References

An In-depth Technical Guide to the Spectral Analysis of Octadecanoic acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of "Octadecanoic acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)", a compound formed from the 1:1 reaction of stearic acid and melamine. This document outlines the expected spectral characteristics based on the analysis of its individual components and the principles of salt formation. Detailed experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are provided, along with a structured presentation of quantitative spectral data.

Introduction

Octadecanoic acid, more commonly known as stearic acid, is a saturated fatty acid. 1,3,5-triazine-2,4,6-triamine, or melamine, is a nitrogen-rich organic base. When combined in a 1:1 molar ratio, they are expected to form a salt, melamine stearate, through an acid-base reaction between the carboxylic acid group of stearic acid and the amino groups of melamine. This interaction leads to characteristic changes in their respective spectral signatures. This guide will first detail the individual spectral data of melamine and stearic acid and then predict the spectral data for their 1:1 compound.

Spectral Data of Individual Components

The following tables summarize the key spectral data for melamine and stearic acid.

Melamine (1,3,5-triazine-2,4,6-triamine)
FTIR (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm) Mass Spectrometry (m/z)
~3470, ~3420 (N-H stretching)6.8 (s, 6H, -NH₂)166.5 (s, C)127.07 (M+)[1]
~1650 (N-H bending)85.05[1]
~1550, ~1470, ~1430 (Triazine ring stretching)
812 (Triazine ring bending)
Stearic Acid (Octadecanoic Acid)
FTIR (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm) Mass Spectrometry (m/z)
~2919, ~2848 (C-H stretching)[2]11-12 (br s, 1H, -COOH)~180.8 (C=O)284.27 (M+)[3]
~1701 (C=O stretching)[2]2.34 (t, 2H, α-CH₂)[4]~34.1 (α-CH₂)73, 60, 57, 43[3]
~1470 (C-H bending)1.63 (quint, 2H, β-CH₂)[4]~31.9 (CH₂)
~940 (O-H bending)1.25 (m, 28H, -(CH₂)₁₄-)[4]~29.7, ~29.5, ~29.4, ~29.1 (-(CH₂)₁₄-)
0.88 (t, 3H, -CH₃)[4]~24.7 (β-CH₂)
~22.7 (ω-1 CH₂)
~14.1 (-CH₃)

Predicted Spectral Data for Melamine Stearate

The formation of a salt between melamine and stearic acid will result in proton transfer from the carboxylic acid to one of the amino groups of melamine, forming a stearate anion and a melaminium cation. This will cause significant and predictable shifts in the spectral data.

Predicted FTIR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Reason for Shift
N-H⁺ stretchingBroad absorption ~3000-2500Formation of the melaminium cation.
C-H stretching~2919, ~2848Unlikely to change significantly from stearic acid.
N-H⁺ bending~1620-1560Characteristic of secondary amine salts.[5]
C=O stretching (carboxylate)~1550-1610Disappearance of the carboxylic acid C=O and appearance of the carboxylate anion asymmetric stretch.[6]
Triazine ring stretching~1550, ~1470, ~1430May show slight shifts due to protonation.
Carboxylate symmetric stretching~1400Characteristic of the carboxylate anion.
Predicted NMR Spectral Data
Spectrum Expected Chemical Shift (ppm) Reason for Shift
¹H NMRDisappearance of the -COOH proton signal (~11-12 ppm). Broadening and downfield shift of the -NH₂ proton signals due to protonation and exchange. The aliphatic protons of the stearate chain are expected to show minimal shifts.Deprotonation of the carboxylic acid and protonation of the amine.
¹³C NMRThe carbonyl carbon of the stearate will shift slightly upfield to ~175-180 ppm. The carbons of the melamine ring may experience a slight downfield shift due to the positive charge.Change in the electronic environment of the carbonyl group upon deprotonation and the triazine ring upon protonation.
Predicted Mass Spectrometry Data

In a mass spectrometer, the salt is likely to dissociate. Therefore, the mass spectrum is expected to show peaks corresponding to the individual components.

Expected m/z Corresponding Ion
127.07[Melamine + H]⁺
283.26[Stearic acid - H]⁻ (in negative ion mode)
126.06Melamine molecular ion
284.27Stearic acid molecular ion

Experimental Protocols

The following are detailed methodologies for the spectral analysis of melamine stearate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the compound and confirm salt formation.

Methodology:

  • Sample Preparation: The solid sample will be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrument: A Nicolet iS50 FTIR Spectrometer or equivalent.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Mode: Transmittance or Absorbance

  • Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is then placed on the crystal, and the sample spectrum is recorded.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the melaminium cation and the stearate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the proton transfer.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it can dissolve both polar and nonpolar components). The solution is transferred to a 5 mm NMR tube.

  • Instrument: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to assign the protons and carbons in the structure. The absence of the carboxylic acid proton signal and the characteristics of the amine proton signals are key indicators of salt formation.

Mass Spectrometry

Objective: To determine the molecular weight of the components and analyze their fragmentation patterns.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Instrument: A Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source or equivalent.

  • Parameters:

    • Ionization Mode: ESI positive and negative

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

  • Data Acquisition: The sample solution is infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks of melamine and stearic acid.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the spectral analysis process.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_report Reporting Sample Melamine Stearate Sample FTIR_Prep ATR-FTIR (Solid Sample) Sample->FTIR_Prep NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolution in Volatile Solvent Sample->MS_Prep FTIR_Acq FTIR Spectroscopy FTIR_Prep->FTIR_Acq NMR_Acq NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometry (ESI-MS) MS_Prep->MS_Acq FTIR_Analysis Functional Group Identification FTIR_Acq->FTIR_Analysis NMR_Analysis Structural Elucidation NMR_Acq->NMR_Analysis MS_Analysis Molecular Weight Determination MS_Acq->MS_Analysis Confirmation Confirmation of Salt Formation FTIR_Analysis->Confirmation NMR_Analysis->Confirmation MS_Analysis->Confirmation Report Comprehensive Spectral Report Confirmation->Report

Caption: Workflow for the spectral analysis of melamine stearate.

Salt_Formation_Pathway cluster_reactants Reactants cluster_product Product Melamine Melamine (1,3,5-triazine-2,4,6-triamine) Compound Melamine Stearate (1:1 Compound) Melamine->Compound Base Stearic_Acid Stearic Acid (Octadecanoic Acid) Stearic_Acid->Compound Acid

Caption: Acid-base reaction pathway for the formation of melamine stearate.

References

An In-depth Technical Guide to 7-Methoxy-1-tetralone (CAS 6836-19-7): Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 7-Methoxy-1-tetralone (CAS 6836-19-7), a compound that has demonstrated significant potential as an antitumor agent. This document consolidates its physical and chemical properties, details its biological activities with a focus on its anticancer effects, and outlines relevant experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While the user-provided CAS number was 72076-42-7, which corresponds to stearic acid, compound with 1,3,5-triazine-2,4,6-triamine (1:1), the nature of the request strongly indicates that the compound of interest was 7-Methoxy-1-tetralone due to its documented biological activities relevant to drug discovery.

Physical and Chemical Data

The fundamental physical and chemical properties of 7-Methoxy-1-tetralone are summarized in the tables below for easy reference.

Table 1: General Properties of 7-Methoxy-1-tetralone

PropertyValueReference
CAS Number 6836-19-7
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [1]
IUPAC Name 7-methoxy-3,4-dihydronaphthalen-1(2H)-one[1]
Synonyms 7-methoxytetralone, 3,4-Dihydro-7-methoxy-1(2H)-naphthalenone[1]
Appearance Solid, Crystalline Powder (White to beige)[2]

Table 2: Physicochemical Properties of 7-Methoxy-1-tetralone

PropertyValueReference
Melting Point 59-63 °C[2][3]
Boiling Point 160-165 °C
Density 1.124 ± 0.06 g/cm³ (Predicted)
Water Solubility 309 mg/L at 25°C
logP (Octanol/Water Partition Coefficient) 2.3
Storage Temperature Room Temperature, Sealed in dry[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity and Signaling Pathways

7-Methoxy-1-tetralone has emerged as a potent antitumor agent, exhibiting inhibitory effects on cancer cell proliferation and migration, and inducing apoptosis, particularly in hepatocellular carcinoma (HCC).[4] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer progression.

Anticancer Activity
  • Inhibition of Cell Proliferation: 7-Methoxy-1-tetralone has been shown to inhibit the proliferative activity of LO2 and HepG2 cells at concentrations ranging from 31.25 to 1000 μM over a 48-hour period.[4]

  • Induction of Apoptosis: The compound induces apoptosis in HepG2 cells at concentrations of 40, 100, and 250 μM after 48 hours of treatment.

  • Suppression of Cell Migration: Wound healing assays have demonstrated that 7-Methoxy-1-tetralone significantly reduces the migration of HepG2 cells.

Modulated Signaling Pathways

The antitumor effects of 7-Methoxy-1-tetralone are attributed to its ability to downregulate key proteins in several signaling cascades:

  • PI3K/Akt Signaling: The compound decreases the phosphorylation of Akt (p-AKT), a critical kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.

  • NF-κB Signaling: 7-Methoxy-1-tetralone leads to a reduction in the protein levels of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and invasion.

  • c-Met Signaling: The expression of the c-Met receptor, which is often dysregulated in cancer and contributes to tumor progression, is diminished following treatment with 7-Methoxy-1-tetralone.

  • Matrix Metalloproteinases (MMPs): The compound downregulates the expression of MMP2 and MMP9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

Below is a diagram illustrating the proposed mechanism of action of 7-Methoxy-1-tetralone in hepatocellular carcinoma cells.

G Proposed Signaling Pathway of 7-Methoxy-1-tetralone in HCC MT 7-Methoxy-1-tetralone cMet c-Met MT->cMet inhibits pAkt p-Akt MT->pAkt inhibits NFkB NF-κB MT->NFkB inhibits MMP MMP2/MMP9 MT->MMP inhibits Proliferation Cell Proliferation MT->Proliferation suppresses Migration Cell Migration MT->Migration suppresses Apoptosis Apoptosis MT->Apoptosis induces PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt Akt->pAkt phosphorylation pAkt->NFkB activates pAkt->Proliferation promotes NFkB->MMP upregulates MMP->Migration promotes

Caption: Proposed signaling pathway of 7-Methoxy-1-tetralone in HCC.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of 7-Methoxy-1-tetralone.

Synthesis of 7-Methoxy-1-tetralone Derivatives

A common synthetic approach involves the Vilsmeier reaction. In a typical procedure, the appropriate tetralone is dissolved in dry dimethylformamide (DMF) and cooled. Phosphorus oxychloride is then added dropwise. The reaction mixture is heated, and after completion, it is poured onto crushed ice. The product is then extracted and purified.[2]

In Vitro Antitumor Assays

A general workflow for the in vitro evaluation of 7-Methoxy-1-tetralone is depicted below.

G General Workflow for In Vitro Evaluation cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., HepG2) treatment Treat with 7-Methoxy-1-tetralone start->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation migration Cell Migration Assay (e.g., Wound Healing) treatment->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot quantification Quantification of Results proliferation->quantification migration->quantification apoptosis->quantification western_blot->quantification interpretation Interpretation of Biological Effects quantification->interpretation

Caption: General workflow for in vitro evaluation of 7-Methoxy-1-tetralone.

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Seed HepG2 and LO2 cells in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 7-Methoxy-1-tetralone (e.g., 31.25 to 1000 μM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a specified period to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

Western Blot Analysis:

  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-Met, p-Akt, NF-κB, MMP2, MMP9) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity

Animal Model:

  • Cell Implantation: Subcutaneously implant HepG2 cells into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer 7-Methoxy-1-tetralone via a suitable route (e.g., intraperitoneal injection) at various dosages (e.g., 80, 120, 160 mg/kg/day) for a specified duration.

  • Monitoring: Monitor tumor growth and the general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their weight and volume. The tumor inhibition rate can then be calculated.

Immunohistochemical Analysis of Tumor Tissues:

  • Tissue Preparation: Fix the excised tumor tissues in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections of the paraffin-embedded tissues and mount them on slides.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

  • Blocking and Antibody Incubation: Block non-specific binding and incubate the sections with primary antibodies against proteins of interest (e.g., p-Akt, NF-κB, MMP2, MMP9).

  • Detection: Use a secondary antibody and a detection system (e.g., DAB) to visualize the protein expression in the tumor tissues.

Conclusion

7-Methoxy-1-tetralone is a promising small molecule with well-documented antitumor properties. Its ability to modulate multiple key signaling pathways involved in cancer progression, including PI3K/Akt, NF-κB, and c-Met, makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a solid foundation of its chemical, physical, and biological characteristics, along with detailed experimental protocols to aid researchers in their investigation of this and similar compounds. The provided data and methodologies are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of 7-Methoxy-1-tetralone.

References

An In-depth Technical Guide to Stearic Acid-Melamine Composites for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearic acid-melamine composites, focusing on their synthesis, characterization, and potential applications in the field of drug delivery. The information presented is intended for researchers, scientists, and professionals involved in the development of novel drug delivery systems.

Introduction

Stearic acid, a saturated fatty acid, is a well-established excipient in pharmaceutical formulations, valued for its biocompatibility and ability to form stable matrices for controlled drug release.[1] Melamine, a nitrogen-rich organic compound, can self-assemble through hydrogen bonding to form structured supramolecular arrangements. The combination of these two materials into a composite offers the potential to create novel drug delivery vehicles with unique properties.

Stearic acid-melamine composites can be synthesized to form various nanostructures, such as nanowires and vesicles, which present a high surface area for drug loading and interaction with biological systems.[2][3] The lipophilic nature of stearic acid can aid in the encapsulation of hydrophobic drugs, while the melamine component can contribute to the structural integrity and potentially modulate the release profile. This guide will delve into the synthesis of these composites, their key characteristics, and the experimental protocols required for their evaluation as drug delivery systems.

Synthesis of Stearic Acid-Melamine Composites

A key method for the synthesis of stearic acid-melamine composites is the non-covalently connected micelles (NCCM) method.[2][3] This technique allows for the intercalation of melamine molecules into stearic acid bilayers, forming composite nanoparticles with a well-defined nanostructure.[2][3]

Experimental Protocol: Synthesis via NCCM Method

Materials:

  • Stearic Acid (SA)

  • Melamine (MA)

  • Absolute Ethanol

Procedure:

  • Dissolve stearic acid in absolute ethanol to create a stock solution (e.g., 1 mg/mL).

  • Dissolve melamine in absolute ethanol to create a separate stock solution (e.g., 1 mg/mL).

  • In a typical preparation, mix the stearic acid and melamine solutions at a specific molar ratio (e.g., 1:1 or 2:1 SA:MA) with vigorous stirring.

  • The mixture is then rapidly injected into a larger volume of a non-solvent, such as deionized water, under continued stirring. This induces the self-assembly of the composite nanostructures.

  • The resulting suspension of stearic acid-melamine composite nanoparticles can be further processed, for example, by annealing at a specific temperature to induce the formation of more ordered structures like nanowires or vesicles.[2][3]

  • The composites are then collected by centrifugation and washed with deionized water to remove any residual solvent or unreacted precursors.

  • Finally, the product is dried, for instance, by lyophilization, for storage and further characterization.

Characterization of Stearic Acid-Melamine Composites

Thorough characterization is essential to understand the physicochemical properties of the synthesized composites and their suitability for drug delivery.

Analytical Techniques and Expected Observations
Technique Purpose Expected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups and confirm the interaction between stearic acid and melamine.Appearance of characteristic peaks for both stearic acid (e.g., C=O stretching of the carboxylic acid) and melamine (e.g., triazine ring vibrations). Shifts in these peaks may indicate hydrogen bonding between the two components.[1][4]
X-Ray Diffraction (XRD) To determine the crystalline structure of the composite.The XRD pattern will show diffraction peaks corresponding to the crystalline nature of the composite, which may differ from the patterns of the individual components, indicating the formation of a new intercalated structure.[1][4]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology, size, and shape of the composite nanostructures.SEM and TEM images can reveal the formation of nanowires, vesicles, or other nanoparticle morphologies, providing information on their size distribution and surface features.[4][5]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the composites.TGA curves will show the decomposition temperatures of the composite, which can be compared to those of pure stearic acid and melamine to assess any changes in thermal stability upon composite formation.[4]
Differential Scanning Calorimetry (DSC) To determine the melting point and crystallinity of the composites.DSC thermograms can show shifts in the melting points of the components, suggesting interactions within the composite matrix. The degree of crystallinity can also be assessed.[6]

Drug Loading and In Vitro Release Studies

The potential of stearic acid-melamine composites as drug delivery systems can be evaluated by studying their drug loading capacity and in vitro release kinetics.

Experimental Protocol: Drug Loading
  • A known amount of the drug is co-dissolved with stearic acid and melamine in the solvent during the synthesis process described in section 2.1.

  • Alternatively, the pre-formed composites can be incubated in a concentrated drug solution for a specific period, followed by washing to remove the unloaded drug.

  • The amount of encapsulated drug is determined by dissolving a known weight of the drug-loaded composites in a suitable solvent and quantifying the drug concentration using a technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The drug loading capacity (DLC) and encapsulation efficiency (EE) are calculated as follows:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Experimental Protocol: In Vitro Drug Release
  • A known amount of drug-loaded composites is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • The dispersion is placed in a dialysis bag and incubated in a larger volume of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is quantified using UV-Vis spectrophotometry or HPLC.

  • The cumulative percentage of drug release is plotted against time.

Expected Drug Release Profile

Stearic acid-based delivery systems often exhibit a biphasic release pattern: an initial burst release followed by a sustained release phase.[5] The initial burst is attributed to the drug adsorbed on the surface of the nanoparticles, while the sustained release is due to the diffusion of the drug from the core of the composite matrix. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Biocompatibility Assessment

For any material to be used in drug delivery, its biocompatibility must be established.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • A suitable cell line (e.g., HeLa, HEK293) is cultured in a 96-well plate.

  • The cells are treated with different concentrations of the stearic acid-melamine composites for a specific duration (e.g., 24, 48 hours).

  • A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to determine the percentage of viable cells compared to an untreated control.

  • The results are expressed as a percentage of cell viability, with a decrease in viability indicating potential cytotoxicity.

Visualizations

Experimental Workflow and Logical Relationships

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application SA Stearic Acid SA_sol SA Solution SA->SA_sol MA Melamine MA_sol MA Solution MA->MA_sol Solvent Ethanol Solvent->SA_sol Solvent->MA_sol Mixing Mixing SA_sol->Mixing MA_sol->Mixing Injection Rapid Injection (into non-solvent) Mixing->Injection SelfAssembly Self-Assembly Injection->SelfAssembly Composites Stearic Acid-Melamine Composites SelfAssembly->Composites FTIR FTIR Composites->FTIR XRD XRD Composites->XRD SEM_TEM SEM/TEM Composites->SEM_TEM TGA TGA Composites->TGA DrugLoading Drug Loading Composites->DrugLoading InVitroRelease In Vitro Release DrugLoading->InVitroRelease Biocompatibility Biocompatibility DrugLoading->Biocompatibility

Caption: Workflow for the synthesis and evaluation of stearic acid-melamine composites.

Potential Drug Release Mechanism

G Composite Drug-Loaded Composite Burst Burst Release (Surface Drug) Composite->Burst Initial Phase Sustained Sustained Release (Diffusion from Core) Composite->Sustained Later Phase ReleaseMedium Release Medium Burst->ReleaseMedium Sustained->ReleaseMedium

Caption: Biphasic drug release mechanism from stearic acid-melamine composites.

Conclusion

Stearic acid-melamine composites represent a promising new platform for drug delivery. Their synthesis via the NCCM method is straightforward, and the resulting nanostructures can be tailored for specific applications. The inherent properties of both stearic acid and melamine contribute to a system that can potentially encapsulate a variety of therapeutic agents and provide controlled release. Further research, particularly in loading different types of drugs and conducting in vivo studies, is warranted to fully explore the therapeutic potential of these novel composites.

References

Melamine-Stearic Acid Adducts: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melamine, a nitrogen-rich triazine compound, and stearic acid, a saturated fatty acid, can form non-covalent adducts through supramolecular self-assembly. These adducts, driven by hydrogen bonding and van der Waals forces, present novel opportunities in biomaterials science and drug delivery. The amphiphilic nature of the resulting complex, combining the hydrophilic character of melamine with the lipophilic properties of stearic acid, suggests potential applications in the formation of unique nanostructures, such as hydrogels or micelles. These structures could serve as scaffolds for tissue engineering or as vehicles for the controlled release of therapeutic agents. Notably, the known pro-apoptotic effects of stearic acid on various cancer cell lines indicate a promising avenue for developing melamine-stearic acid adducts as targeted anticancer therapies. This guide provides an in-depth overview of the synthesis, characterization, and potential research applications of these adducts, complete with detailed experimental protocols and conceptual frameworks for future investigation.

Physicochemical Properties

A comprehensive understanding of the individual components is crucial for developing and characterizing melamine-stearic acid adducts. The table below summarizes key physicochemical properties of melamine and stearic acid.

PropertyMelamineStearic Acid
Chemical Formula C₃H₆N₆[1][2]C₁₈H₃₆O₂[3]
Molar Mass 126.12 g/mol [2]284.48 g/mol [3]
Appearance White crystalline powder[1][4]Waxy, white or yellowish solid[5]
Melting Point ~345 °C (decomposes)[4][6]69.3 °C[5][7]
Boiling Point Sublimes[6]361 °C (decomposes)[7]
Solubility in Water Slightly soluble, especially in hot water[4]Insoluble[5]
Solubility in Organic Solvents Insoluble in most organic solvents[1]Soluble in ethanol, acetone, and other organic solvents[5][8]
pKa 5.04.75

Synthesis and Characterization

The formation of melamine-stearic acid adducts is predicated on the principles of supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules.

Proposed Experimental Protocol: Synthesis of Melamine-Stearic Acid Adducts

This protocol is a hypothetical procedure based on established methods for the self-assembly of melamine with carboxylic acids.[9][10][11]

  • Materials: Melamine (≥99% purity), Stearic Acid (≥99% purity), Dimethyl sulfoxide (DMSO, anhydrous), Deionized water.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of melamine in DMSO.

    • Prepare a 20 mM stock solution of stearic acid in DMSO.

  • Adduct Formation:

    • In a sterile glass vial, combine the melamine and stearic acid stock solutions in a 1:2 molar ratio.

    • Gently agitate the mixture at room temperature for 24 hours to facilitate self-assembly.

    • For the formation of hydrogels, the solvent may be slowly evaporated or the adduct may be dialyzed against water.

  • Isolation and Purification:

    • The resulting adducts (precipitate or hydrogel) can be isolated by centrifugation.

    • Wash the isolated adducts with deionized water to remove any unreacted precursors.

    • Lyophilize the purified adducts for long-term storage and further characterization.

Characterization Workflow

A multi-faceted approach is necessary to confirm the formation and characterize the properties of the melamine-stearic acid adducts.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis synthesis Melamine + Stearic Acid (Self-Assembly) ftir FTIR Spectroscopy synthesis->ftir xrd X-ray Diffraction (XRD) synthesis->xrd sem Scanning Electron Microscopy (SEM) synthesis->sem dsc Differential Scanning Calorimetry (DSC) synthesis->dsc analysis Confirmation of H-Bonding and Adduct Formation ftir->analysis crystallinity Determination of Crystallinity xrd->crystallinity morphology Analysis of Supramolecular Structure sem->morphology thermal Assessment of Thermal Properties dsc->thermal G MSA Melamine-Stearic Acid Adduct SA Intracellular Stearic Acid Accumulation MSA->SA Cellular Uptake ER_Stress Endoplasmic Reticulum (ER) Stress SA->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Casp8 Caspase-8 Activation UPR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture Cancer and Non-Cancerous Cell Lines treatment Treat Cells with Varying Concentrations of Adduct culture->treatment adduct_prep Prepare Melamine-Stearic Acid Adduct Solutions adduct_prep->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis migration Cell Migration/Invasion Assay treatment->migration ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant migration_quant Quantify Cell Migration/ Invasion migration->migration_quant

References

Safety and handling of "Einecs 276-321-7" in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical substance corresponding to EINECS number 276-321-7 has yielded no definitive identification. Due to the inability to identify the substance, this guide cannot provide specific details on its safe handling, physicochemical properties, or biological effects.

Initial and subsequent investigations across various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), have failed to return a specific chemical entity for the provided EINECS number. The search results were ambiguous, often linking to unrelated substances or appearing within general safety data sheet templates without specifying the primary substance.

This lack of identification could be due to several factors:

  • The EINECS number may be obsolete or may have been withdrawn.

  • The number could be part of a larger, more complex mixture where the individual components are not separately listed under this identifier.

  • There may be a typographical error in the provided EINECS number.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the critical importance of accurate chemical identification for laboratory safety and experimental validity, it is imperative to ascertain the precise identity of the substance . We strongly advise the following course of action:

  • Verify the EINECS Number: Double-check the source of the EINECS number for any potential errors.

  • Consult the Supplier: If the substance was procured from a commercial vendor, contact their technical support or refer to the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS). These documents are legally required to provide the correct chemical identification, including the CAS number and IUPAC name.

  • Utilize CAS Number: If a CAS (Chemical Abstracts Service) number is available, use it for searching databases. CAS numbers are generally more specific and less prone to ambiguity than EINECS numbers.

  • Chemical Analysis: If the identity of the substance remains unknown, analytical characterization (e.g., using techniques like NMR, Mass Spectrometry, or FTIR) may be necessary to determine its chemical structure.

Without a confirmed chemical identity, it is impossible to create the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Proceeding with the handling or use of an unidentified chemical substance poses significant and unacceptable risks in a laboratory setting.

Once the substance has been correctly identified, a thorough safety and handling guide can be developed based on its specific properties and associated hazards.

Methodological & Application

Application Notes and Protocols for Stearic Acid-Melamine Superhydrophobic Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of stearic acid-melamine superhydrophobic coatings. The information is compiled from various studies, offering a comprehensive guide for creating robust and water-repellent surfaces for diverse applications, including oil-water separation and self-cleaning materials.

Introduction

Superhydrophobic surfaces, characterized by water contact angles greater than 150°, are of significant interest due to their self-cleaning, anti-icing, and water-repellent properties. A common and cost-effective method to achieve superhydrophobicity involves the use of stearic acid, a long-chain fatty acid, in combination with melamine-based structures, such as melamine sponges. This combination leverages the micro/nanostructure of the melamine substrate and the low surface energy of stearic acid to create a robust water-repellent coating. The synthesis protocols outlined below describe various methods to achieve this coating, often incorporating other nanomaterials to enhance surface roughness and durability.

Quantitative Data Summary

The following table summarizes the key performance metrics of stearic acid-melamine superhydrophobic coatings prepared using different methods. This data allows for a comparative analysis of the effectiveness of various synthesis strategies.

Substrate/MethodWater Contact Angle (WCA)Sliding AngleOil Absorption CapacitySeparation EfficiencyReference
Polypyrrole/Stearic Acid on Melamine Formaldehyde Sponge~170°-~70–90 times its own weight-[1]
Polydopamine/CNZ NPs/Stearic Acid on Melamine Sponge150.5°-11.55–52.76 times its own weight99.3% after 10 cycles[2]
ZnO/Stearic Acid/Fe3O4 on Melamine Sponge (Dip Coating)160.96°-Up to 83.71 g/g-[3]
Thiolated Graphene Oxide or TiO2/Stearic Acid on Melamine Sponge>150°-Up to 59.2 g/g96.5%[4]
Fe3O4/Graphite Oxide/Stearic Acid on Melamine Sponge (Drop Coating)140.2° - 145.0°-High for various oils-[5]
Dopamine/Fe3O4/Stearic Acid on Polyurethane Sponge>141° after repeated cycles-16-60 times its own weight-[6]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of stearic acid-melamine superhydrophobic coatings.

Protocol 1: Polypyrrole and Stearic Acid Coating on Melamine Formaldehyde Sponge

This protocol describes the fabrication of a superhydrophobic sponge by first creating a rough polypyrrole (PPy) coating, followed by a stearic acid treatment to lower the surface energy.[1]

Materials:

  • Melamine formaldehyde (MF) sponge

  • Pyrrole (Py)

  • Stearic Acid (SA)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Sponge Preparation: Clean the MF sponge with DI water and ethanol, then dry it completely.

  • Polypyrrole Coating:

    • Immerse the cleaned MF sponge in an aqueous solution of pyrrole.

    • Initiate in-situ polymerization of pyrrole on the sponge surface. Detailed polymerization conditions (e.g., oxidant, temperature, time) should be optimized based on desired PPy coating thickness.

  • Stearic Acid Treatment:

    • Prepare a solution of stearic acid in ethanol.

    • Immerse the PPy-coated sponge in the stearic acid solution.

    • Heat the solution to a temperature that facilitates the reaction between stearic acid and the PPy-coated surface, followed by drying.

Protocol 2: Polydopamine Functionalization followed by Nanoparticle and Stearic Acid Grafting

This method utilizes the adhesive properties of polydopamine (PDA) to bind nanoparticles, creating a rough surface, which is then functionalized with stearic acid.[2]

Materials:

  • Melamine sponge (MS)

  • Dopamine hydrochloride (DA)

  • Tris-HCl buffer solution (pH 8.5)

  • C3N4@ZnO (CNZ) nanoparticles (or other suitable nanoparticles)

  • Stearic acid (SA)

  • Ethanol

Procedure:

  • Sponge Cleaning: Cut the melamine sponge to the desired size, clean it sequentially with water and ethanol, and dry at 60°C.[2]

  • Polydopamine Coating:

    • Dissolve dopamine hydrochloride in Tris-HCl buffer solution (pH 8.5).

    • Immerse the cleaned melamine sponge in the dopamine solution and allow it to react for 24 hours to form a polydopamine layer.[2]

  • Nanoparticle Immobilization:

    • Disperse CNZ nanoparticles in a suitable solvent.

    • Immerse the PDA-coated sponge in the nanoparticle suspension to allow the nanoparticles to adhere to the surface, creating a rough texture.

  • Stearic Acid Grafting:

    • Prepare a solution of stearic acid in ethanol (e.g., 3 wt%).[2]

    • Immerse the nanoparticle-decorated sponge in the stearic acid solution.

    • The grafting of stearic acid occurs via an esterification reaction between the carboxylic acid group of stearic acid and the hydroxyl groups of polydopamine.[2]

    • Dry the sponge to obtain the superhydrophobic coating.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a stearic acid-melamine superhydrophobic coating.

experimental_workflow cluster_prep Substrate Preparation cluster_roughness Roughness Enhancement cluster_hydrophobization Hydrophobization cluster_final Finalization start Start: Melamine Sponge clean Cleaning (Water/Ethanol) & Drying start->clean pda Polydopamine Coating clean->pda Method A ppy In-situ Polymerization (e.g., Polypyrrole) clean->ppy Method B nps Nanoparticle Immobilization (e.g., ZnO, Fe3O4) pda->nps sa_treatment Stearic Acid Treatment (Dip/Soak) nps->sa_treatment ppy->sa_treatment drying Drying/Curing sa_treatment->drying finish End: Superhydrophobic Sponge drying->finish

Caption: Generalized workflow for synthesizing stearic acid-melamine superhydrophobic coatings.

Chemical Interaction Pathway

This diagram illustrates the chemical principle behind the hydrophobization of a functionalized melamine sponge surface with stearic acid.

chemical_interaction cluster_result Resulting Superhydrophobic Surface melamine_surface Melamine Sponge Substrate Functional Groups (-OH, -NH2 from Polydopamine or other treatments) coated_surface Coated Melamine Surface Covalently/Non-covalently Bonded Stearic Acid Outward-Facing Hydrophobic Tails melamine_surface:f0->coated_surface Reaction/ Adsorption stearic_acid Stearic Acid (C17H35COOH) Carboxylic Acid Head (-COOH) Long Hydrocarbon Tail (C17H35) stearic_acid:f0->coated_surface

Caption: Chemical interaction between stearic acid and a functionalized melamine surface.

References

Application Notes and Protocols for Microencapsulation Using Poly(vinyl alcohol) (PVA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible, and biodegradable synthetic polymer widely utilized in the pharmaceutical and biotechnology industries for the microencapsulation of active pharmaceutical ingredients (APIs), proteins, and other therapeutic agents.[1][2][3][4] Its utility stems from its excellent film-forming capabilities, emulsifying properties, and the ability to be cross-linked through various physical and chemical methods to modulate drug release profiles.[5][6] Microencapsulation with PVA offers numerous advantages, including enhanced drug stability, controlled and sustained release, taste masking, and targeted delivery.[7]

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals on the principles and methodologies for microencapsulation using PVA. Detailed protocols for common techniques are provided, along with key quantitative data and visual workflows to facilitate experimental design and execution.

Principle of PVA Microencapsulation

PVA is not synthesized directly from the vinyl alcohol monomer but is produced through the hydrolysis of polyvinyl acetate. The degree of hydrolysis and molecular weight of the PVA are critical parameters that influence its solubility, viscosity, and, consequently, its performance as an encapsulating agent.[3]

Microencapsulation with PVA typically involves the formation of a stable emulsion where the core material (drug) is dispersed in a PVA solution, which acts as the continuous phase or a stabilizer. The subsequent removal of the solvent or induction of phase separation leads to the formation of a solid PVA shell around the core material. Common techniques employed for PVA microencapsulation include solvent evaporation, spray drying, and coacervation.

Key Process Parameters and Quantitative Data

The efficiency of encapsulation, particle size, and drug release kinetics are significantly influenced by various process parameters. The following tables summarize key quantitative data from cited literature to aid in the optimization of your microencapsulation process.

Table 1: Influence of PVA Concentration on Particle Size and Encapsulation Efficiency

Core MaterialEncapsulation MethodPVA Concentration (% w/v)Resulting Particle SizeEncapsulation Efficiency (%)Reference
Bovine Serum Albumin (BSA)W/O/W Double Emulsion0.5105 – 228 nm10 - 30[6]
Bovine Serum Albumin (BSA)W/O/W Double Emulsion1.0Not specified40[6]
Bovine Serum Albumin (BSA)W/O/W Double Emulsion2.0105 – 228 nm10 - 30[6]
Bovine Serum Albumin (BSA)W/O/W Double Emulsion3.0246 – 332 nm10 - 30[6]
Isophorone diisocyanate (IPDI)Solvent Evaporation2.0~100 µm~60[8]
Isophorone diisocyanate (IPDI)Solvent Evaporation3.0~80 µm~60[8]
Isophorone diisocyanate (IPDI)Solvent Evaporation4.0~70 µm~60[8]

Table 2: Influence of Drug-to-Polymer Ratio on Particle Size and Drug Release

DrugPolymer SystemDrug:Polymer Ratio (w/w)Particle SizeKey Release FindingReference
FampridinePVA:Na-Alginate1:2300-800 µmOptimal release[9]
FampridinePVA:Na-AlginateIncreased d:p ratioCorrelated with larger particle sizes-[9]
AceclofenacRosinVariedDependent on ratioNot specified[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for common PVA microencapsulation techniques.

Protocol 1: Microencapsulation by Solvent Evaporation (O/W Emulsion)

This method is suitable for encapsulating water-insoluble drugs. The drug is dissolved in an organic solvent, which is then emulsified in an aqueous PVA solution. The organic solvent is subsequently evaporated, leading to the formation of drug-loaded PVA microparticles.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Active Pharmaceutical Ingredient (API) - water-insoluble

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (optional)

Procedure:

  • Preparation of the Aqueous Phase:

    • Prepare a PVA solution of the desired concentration (e.g., 1-5% w/v) by dissolving PVA in deionized water.[11]

    • Gentle heating and continuous stirring may be required to ensure complete dissolution.

  • Preparation of the Organic Phase:

    • Dissolve the API in a suitable organic solvent to create the organic phase.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution under continuous stirring using a magnetic stirrer or homogenizer.

    • The stirring speed and time will influence the droplet size and, consequently, the final particle size of the microcapsules.

  • Solvent Evaporation:

    • Allow the organic solvent to evaporate from the emulsion under continuous stirring at room temperature or slightly elevated temperature. This can be performed in a fume hood for several hours or overnight.

  • Microparticle Recovery:

    • Once the solvent has completely evaporated, collect the microparticles by centrifugation or filtration.

    • Wash the collected microparticles with deionized water to remove any residual PVA and unencapsulated drug.

    • Lyophilize or air-dry the microparticles to obtain a free-flowing powder.

Workflow for Solvent Evaporation (O/W Emulsion):

G cluster_prep Preparation cluster_proc Process cluster_rec Recovery prep_aq Prepare Aqueous Phase (PVA Solution) emulsify Emulsification (O/W Emulsion) prep_aq->emulsify prep_org Prepare Organic Phase (API in Solvent) prep_org->emulsify evap Solvent Evaporation emulsify->evap collect Collect Microparticles (Centrifugation/Filtration) evap->collect wash Wash Microparticles collect->wash dry Dry Microparticles (Lyophilization/Air Dry) wash->dry

Caption: Workflow for PVA microencapsulation by the solvent evaporation method.

Protocol 2: Microencapsulation by Spray Drying

Spray drying is a continuous process suitable for large-scale production. It involves atomizing a feed solution (drug and PVA) into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of dry microparticles.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Active Pharmaceutical Ingredient (API)

  • Solvent (e.g., water)

  • Spray dryer

Procedure:

  • Feed Solution Preparation:

    • Dissolve both the API and PVA in a suitable solvent (typically water) to form a homogenous solution or a stable suspension.

  • Spray Drying Process:

    • Set the spray dryer parameters, including the inlet temperature, feed rate, and atomization pressure. These parameters will need to be optimized for the specific formulation.

    • Pump the feed solution into the spray dryer's atomizer.

    • The atomizer disperses the solution into fine droplets within the drying chamber.

    • The hot drying gas (usually air) evaporates the solvent from the droplets, resulting in the formation of solid microparticles.

  • Product Collection:

    • The dried microparticles are separated from the gas stream using a cyclone separator and collected in a collection vessel.

Workflow for Spray Drying:

G cluster_prep Preparation cluster_proc Process cluster_rec Recovery prep_feed Prepare Feed Solution (API + PVA in Solvent) atomize Atomization prep_feed->atomize drying Drying (Solvent Evaporation) atomize->drying collect Product Collection (Cyclone Separator) drying->collect

Caption: Workflow for PVA microencapsulation by the spray drying method.

Protocol 3: Microencapsulation by Coacervation (Phase Separation)

Coacervation involves the phase separation of a polymer solution to form a polymer-rich phase (coacervate) that coats the dispersed core material. This technique is particularly useful for encapsulating oils and water-immiscible liquids.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Core material (e.g., oil, water-immiscible liquid)

  • Phase separation inducing agent (e.g., sodium sulfate solution)

  • Deionized water

  • Mechanical stirrer

Procedure:

  • Dispersion:

    • Disperse the core material in an aqueous PVA solution with continuous agitation to form a stable emulsion.

  • Induction of Coacervation:

    • Gradually add a phase separation inducing agent (e.g., a concentrated salt solution like sodium sulfate) to the emulsion while maintaining stirring.

    • The addition of the agent will cause the PVA to phase separate and form a coacervate layer around the dispersed core droplets.

  • Hardening of the Shell:

    • The microcapsule shell can be hardened by various methods, such as cooling, desolvation, or cross-linking with an appropriate agent (e.g., glutaraldehyde).

  • Microcapsule Recovery:

    • Collect the hardened microcapsules by filtration or decantation.

    • Wash the microcapsules to remove the residual phase separation agent and other impurities.

    • Dry the microcapsules to obtain a free-flowing powder.

Workflow for Coacervation:

G cluster_prep Preparation cluster_proc Process cluster_rec Recovery dispersion Disperse Core Material in PVA Solution coacervation Induce Coacervation (Add Phase Separation Agent) dispersion->coacervation hardening Harden Microcapsule Shell coacervation->hardening collect Collect Microcapsules hardening->collect wash Wash Microcapsules collect->wash dry Dry Microcapsules wash->dry

Caption: Workflow for PVA microencapsulation by the coacervation method.

Characterization of PVA Microcapsules

After preparation, it is essential to characterize the microcapsules to ensure they meet the desired specifications. Key characterization techniques include:

  • Particle Size and Morphology: Scanning Electron Microscopy (SEM) and laser diffraction particle size analysis.

  • Encapsulation Efficiency and Drug Loading: Spectrophotometric or chromatographic analysis of the encapsulated drug.

  • In Vitro Drug Release: Dissolution studies in relevant physiological media (e.g., simulated gastric and intestinal fluids).[12]

  • Surface Properties: Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface composition of the microcapsules.

Conclusion

Poly(vinyl alcohol) is a versatile and effective polymer for microencapsulation in pharmaceutical applications. By carefully selecting the microencapsulation technique and optimizing the process parameters, researchers can develop robust drug delivery systems with tailored release profiles. The protocols and data provided in these application notes serve as a valuable resource for the successful design and fabrication of PVA-based microcapsules.

References

Application Notes and Protocols for the Preparation of Composite Nanowires with Stearic Acid and Melamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of composite nanowires composed of stearic acid (SA) and melamine (MA). The methodology is primarily based on the non-covalently connected micelles (NCCM) or solvent-non-solvent method, followed by a thermal annealing process. This approach allows for the formation of intercalated nanostructures where melamine bilayers are sandwiched between stearic acid bilayers.[1] The resulting nanowires have potential applications in nanomaterial templating and as novel carriers for controlled drug delivery.

I. Introduction

The synthesis of organic composite nanowires from readily available and biocompatible materials like stearic acid and melamine presents a promising avenue for various applications, including in the pharmaceutical and materials sciences. The method described herein is a facile, solvent-based approach that leverages the principles of self-assembly and controlled crystallization to produce nanowires with a regular, intercalated internal structure. Initially, melamine and stearic acid are co-assembled into composite nanoparticles in a selective solvent. Subsequent annealing of these nanoparticles induces a morphological transformation into well-defined nanowires. The final morphology of the nanostructures, either nanowires or vesicles, is highly dependent on the annealing temperature.[1]

II. Experimental Protocols

The following protocols are detailed guidelines for the synthesis of melamine/stearic acid composite nanowires.

A. Materials and Reagents
Material/ReagentGrade/PuritySupplier Example
Stearic Acid (SA)Reagent GradeSinopharm Chemical Reagent Co., Ltd.
Melamine (MA)Reagent GradeSinopharm Chemical Reagent Co., Ltd.
Absolute EthanolAnalytical GradeSinopharm Chemical Reagent Co., Ltd.

Note: Stearic acid should be recrystallized from ethanol prior to use to ensure high purity.

B. Protocol 1: Synthesis of Melamine/Stearic Acid Composite Nanoparticles

This protocol outlines the initial formation of MA/SA composite nanoparticles using the solvent-non-solvent method.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of stearic acid in absolute ethanol.

  • Prepare a separate stock solution of melamine in absolute ethanol. Note: The original literature does not specify exact concentrations, so optimization may be required. A starting point could be in the range of 1-10 mg/mL for each.

2. Mixing and Nanoparticle Formation:

  • In a clean glass vial, combine the stearic acid and melamine stock solutions. The molar ratio of SA to MA should be systematically varied to determine the optimal ratio for nanowire formation.

  • The mixture should be stirred vigorously at room temperature to ensure homogeneous mixing. This process facilitates the intercalation of melamine molecules into the stearic acid bilayers, forming composite nanoparticles. The non-covalent interactions inhibit the self-crystallization of melamine.[1]

C. Protocol 2: Formation of Composite Nanowires via Thermal Annealing

This protocol describes the transformation of the composite nanoparticles into nanowires.

1. Annealing Process:

  • Take the suspension of MA/SA composite nanoparticles prepared in Protocol 1.

  • Place the sealed vial in an oven or a temperature-controlled water bath.

  • The annealing temperature is a critical parameter. To obtain nanowires, the temperature should be elevated above the melting point of stearic acid (73°C). A suggested starting temperature for optimization would be in the range of 80-90°C.

  • The duration of the annealing process will also influence the final morphology. An initial annealing time of 1-2 hours can be tested, followed by characterization to assess the degree of nanowire formation.

2. Cooling and Storage:

  • After annealing, allow the suspension to cool down to room temperature slowly.

  • The resulting suspension containing the composite nanowires can be stored at room temperature for further characterization and use.

III. Data Presentation

Systematic experimentation should be conducted to optimize the synthesis parameters. The following tables provide a template for organizing the quantitative data obtained during these experiments.

Table 1: Synthesis Parameters for Melamine/Stearic Acid Composite Nanowires

Sample IDStearic Acid Conc. (mg/mL)Melamine Conc. (mg/mL)SA:MA Molar RatioAnnealing Temp. (°C)Annealing Time (hr)
NW-01e.g., 5.0e.g., 2.5e.g., X:Y801
NW-02e.g., 5.0e.g., 2.5e.g., X:Y802
NW-03e.g., 5.0e.g., 2.5e.g., X:Y901
NW-04e.g., 5.0e.g., 2.5e.g., X:Y902

Table 2: Characterization of Resulting Nanostructures

Sample IDPredominant MorphologyAverage Nanowire Length (µm)Average Nanowire Diameter (nm)
NW-01e.g., Nanoparticles/Short Rods
NW-02e.g., Nanowires
NW-03e.g., Nanowires
NW-04e.g., Vesicles/Aggregates

IV. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of melamine/stearic acid composite nanowires.

G cluster_0 Step 1: Nanoparticle Formation cluster_1 Step 2: Nanowire Synthesis cluster_2 Step 3: Characterization A Prepare Stearic Acid in Ethanol C Mix Solutions A->C B Prepare Melamine in Ethanol B->C D Formation of MA/SA Composite Nanoparticles C->D E Thermal Annealing of Nanoparticle Suspension (>73°C) D->E F Morphological Transformation E->F G Formation of Composite Nanowires F->G H Microscopy (SEM/TEM) G->H I Spectroscopy (FTIR, XRD) G->I J Analysis of Nanowire Dimensions and Structure H->J I->J

Caption: Workflow for the synthesis of composite nanowires.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the logical relationship between the key synthesis parameters and the resulting nanostructure morphology.

G cluster_0 Input Parameters cluster_1 Intermediate Stage cluster_2 Final Morphology conc Concentrations of Stearic Acid & Melamine np MA/SA Composite Nanoparticles conc->np ratio Molar Ratio of SA to MA ratio->np temp Annealing Temperature nw Nanowires temp->nw ves Vesicles temp->ves time Annealing Time time->nw agg Aggregates time->agg np->temp np->time

Caption: Influence of parameters on nanostructure morphology.

References

Identifizierung von Einecs 276-321-7 als Oberflächenmodifizierungsmittel für Polymere nicht möglich

Author: BenchChem Technical Support Team. Date: November 2025

Eine eindeutige Identifizierung der chemischen Substanz, die dem Einecs-Code (European Inventory of Existing Commercial Chemical Substances) 276-321-7 zugeordnet ist, konnte im Rahmen einer umfassenden Recherche in öffentlich zugänglichen Datenbanken und wissenschaftlichen Quellen nicht vorgenommen werden. Folglich können die gewünschten detaillierten Anwendungs- und Protokollhinweise zu dessen Verwendung als Oberflächenmodifizierungsmittel für Polymere nicht erstellt werden.

Die Ermittlung des spezifischen chemischen Namens und der zugehörigen CAS-Nummer (Chemical Abstracts Service) ist die Grundvoraussetzung, um wissenschaftliche Literatur, technische Datenblätter und Patente zu finden, die für die Erstellung von detaillierten Anwendungsberichten und experimentellen Protokollen unerlässlich sind. Ohne diese grundlegenden Informationen ist es nicht möglich, quantitative Daten zu sammeln, Wirkmechanismen zu beschreiben oder etablierte experimentelle Verfahren zu zitieren.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Oberflächenmodifizierung von Polymeren interessiert sind, ist die genaue Kenntnis der chemischen Reagenzien von entscheidender Bedeutung, um reproduzierbare und verlässliche Ergebnisse zu erzielen.

Es ist möglich, dass die angegebene Einecs-Nummer fehlerhaft ist oder es sich um eine Substanz handelt, die unter dieser Kennung nicht breitflächig dokumentiert ist. Um die gewünschten Informationen zu erhalten, wird empfohlen, die Korrektheit der Einecs-Nummer zu überprüfen und idealerweise den chemischen Namen oder die CAS-Nummer der betreffenden Substanz zu ermitteln. Mit präziseren Identifikatoren kann eine erneute, zielgerichtete Recherche durchgeführt werden.

Application Notes and Protocols for Testing the Hydrophobicity of Melamine Stearate Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the preparation and hydrophobicity testing of melamine stearate films. The protocols outlined below are designed to ensure reliable and reproducible results for researchers in materials science, surface chemistry, and drug delivery systems.

Introduction

Melamine sponges, inherently hydrophilic, can be rendered hydrophobic through surface modification with stearic acid. This process creates a low-surface-energy coating, leading to water-repellent properties. The degree of hydrophobicity is a critical parameter in various applications, including oil-water separation, self-cleaning surfaces, and controlled drug release. This document details the necessary protocols to fabricate and characterize the hydrophobicity of these films, primarily through contact angle measurements.

Experimental Protocols

Materials and Equipment
  • Materials:

    • Melamine sponges

    • Stearic acid

    • Ethanol (reagent grade)

    • Polydopamine (optional, for enhanced adhesion)

    • Zinc oxide (ZnO) or Iron (III) oxide (Fe₃O₄) nanoparticles (optional, for creating hierarchical roughness)

    • Deionized water

  • Equipment:

    • Beakers and magnetic stirrer

    • Ultrasonic bath

    • Laboratory oven

    • Contact angle goniometer equipped with a high-speed camera and automated dispensing system[1]

    • Micropipette

Preparation of Hydrophobic Melamine Stearate Sponges

This protocol describes a common method for modifying melamine sponges with stearic acid to induce hydrophobicity. For enhanced superhydrophobicity, an optional pre-treatment with polydopamine and nanoparticles can be performed to increase surface roughness.

Protocol 1: Direct Stearic Acid Modification

  • Cleaning the Melamine Sponge:

    • Cut the melamine sponge into desired dimensions (e.g., 2 cm x 2 cm x 1 cm).

    • Clean the sponges by sonicating them in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the sponges in an oven at 60°C for 2 hours.

  • Preparation of Stearic Acid Solution:

    • Prepare a 0.01 M to 0.05 M solution of stearic acid in ethanol.

    • Stir the solution using a magnetic stirrer until the stearic acid is completely dissolved.

  • Surface Modification:

    • Immerse the cleaned and dried melamine sponges in the stearic acid solution.

    • Allow the sponges to soak for 12-24 hours at room temperature to ensure complete surface coverage.

    • Alternatively, for a faster process, the immersion can be done at an elevated temperature (e.g., 50°C) for a shorter duration (e.g., 1-2 hours)[2].

  • Drying and Curing:

    • Remove the sponges from the solution and allow them to air dry.

    • Place the sponges in an oven at 80-100°C for 1-2 hours to cure the stearic acid coating.

Protocol 2: Enhanced Hydrophobicity with Nanoparticles (Optional)

For achieving superhydrophobic properties (water contact angle > 150°), creating a hierarchical surface roughness is often necessary.

  • Follow Step 1 (Cleaning) from Protocol 1.

  • Polydopamine Pre-treatment (for improved nanoparticle adhesion):

    • Prepare a 2 mg/mL solution of dopamine hydrochloride in a 10 mM Tris buffer (pH 8.5).

    • Immerse the cleaned sponges in the dopamine solution and stir for 8-12 hours.

    • The solution will turn dark brown, indicating the polymerization of dopamine.

    • Rinse the polydopamine-coated sponges with deionized water and dry them at 60°C.

  • Nanoparticle Deposition:

    • Disperse ZnO or Fe₃O₄ nanoparticles in ethanol (e.g., 1 wt%) through ultrasonication for 30 minutes.

    • Immerse the polydopamine-coated sponges in the nanoparticle suspension and sonicate for 30-60 minutes to facilitate the deposition of nanoparticles onto the sponge surface.

    • Dry the sponges in an oven at 80°C.

  • Stearic Acid Modification:

    • Follow Steps 2, 3, and 4 from Protocol 1 to apply the final hydrophobic layer of stearic acid.

Characterization of Hydrophobicity: Water Contact Angle Measurement

The primary method for quantifying the hydrophobicity of the modified melamine sponge is by measuring the water contact angle. The sessile drop method is most commonly used.[3][4] For a comprehensive analysis, both static and dynamic contact angles should be measured.

Protocol 3: Sessile Drop Contact Angle Measurement

  • Sample Preparation:

    • Place a prepared melamine stearate sponge on the sample stage of the contact angle goniometer. Ensure the surface is level.

  • Static Contact Angle Measurement:

    • Using a micropipette or the automated dispenser, carefully place a deionized water droplet (typically 4-10 µL) onto the surface of the sponge.

    • Record a high-resolution image of the droplet at the liquid-solid interface.

    • Use the goniometer's software to analyze the image and determine the static contact angle. The software typically fits the droplet shape to the Young-Laplace equation to calculate the angle.[3]

    • Perform measurements at a minimum of five different locations on the sample surface to ensure statistical relevance and calculate the average contact angle.

  • Dynamic Contact Angle Measurement (Advancing and Receding Angles):

    • Place a water droplet on the surface as in the static measurement.

    • Slowly increase the volume of the droplet by adding more water through the needle, which should remain in contact with the droplet. The contact angle measured just as the three-phase contact line begins to advance is the advancing contact angle .

    • Subsequently, slowly withdraw water from the droplet. The contact angle measured just as the three-phase contact line begins to recede is the receding contact angle .

    • The difference between the advancing and receding contact angles is the contact angle hysteresis . A low hysteresis (<10°) is characteristic of a superhydrophobic surface.[3][5]

  • Roll-off Angle Measurement (for superhydrophobic surfaces):

    • Place a water droplet on the surface.

    • Gradually tilt the sample stage.

    • The angle at which the droplet begins to roll off the surface is the roll-off angle or sliding angle .[3]

Data Presentation

The following table summarizes typical water contact angle (WCA) values obtained for melamine sponges after different surface treatments.

Surface Modification Treatment Details Average Water Contact Angle (WCA) Contact Angle Hysteresis Reference
Pristine Melamine SpongeNoneHydrophilic (~0°)-[6]
Stearic Acid (SA)Dip-coating in ethanolic SA solution130° - 145°> 10°[7]
ZnO + Stearic AcidDip-coating in ZnO nanoparticle suspension followed by SA treatment~161°< 10°[8]
Polydopamine + Stearic AcidPolydopamine coating followed by SA grafting~150.5°Not Reported[6][9]
Polypyrrole + Stearic AcidPolypyrrole encapsulation followed by SA treatment~170°< 5°[10]

Diagrams

experimental_workflow cluster_prep Sponge Preparation cluster_modification Surface Modification cluster_characterization Hydrophobicity Testing start Start: Pristine Melamine Sponge clean Clean Sponge (Ethanol Sonication) start->clean dry1 Dry Sponge (60°C) clean->dry1 immerse Immerse Sponge in Stearic Acid Solution dry1->immerse sa_solution Prepare Stearic Acid Solution sa_solution->immerse dry2 Air Dry immerse->dry2 cure Cure (80-100°C) dry2->cure goniometer Contact Angle Goniometer cure->goniometer static_ca Measure Static Contact Angle goniometer->static_ca dynamic_ca Measure Dynamic Contact Angles goniometer->dynamic_ca rolloff Measure Roll-off Angle goniometer->rolloff results Analyze Results static_ca->results dynamic_ca->results rolloff->results

Caption: Experimental workflow for melamine stearate film hydrophobicity testing.

signaling_pathway cluster_surface Sponge Surface cluster_modification Modification Process cluster_result Resulting Property melamine Melamine Sponge (Hydrophilic) roughness Increase Surface Roughness (e.g., Nanoparticles) melamine->roughness Optional Step low_energy Apply Low Surface Energy Coating (Stearic Acid) melamine->low_energy roughness->low_energy hydrophobic Hydrophobic/Superhydrophobic Surface low_energy->hydrophobic

Caption: Logical relationship for achieving hydrophobicity on melamine sponges.

References

Application Notes and Protocols for the Synthesis of Phase-Change Material Microcapsules with a Melamine Shell

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the microencapsulation of phase-change materials (PCMs) using a melamine-formaldehyde (MF) shell. The primary method described is in situ polymerization, a robust and widely adopted technique for creating core-shell microcapsules with excellent thermal and mechanical stability.[1][2]

Introduction

Phase-change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid).[3] This property makes them ideal for applications in thermal energy storage and temperature regulation.[4][5] However, the practical use of organic PCMs is often hindered by leakage in their molten state.[4]

Microencapsulation provides a solution by enclosing the PCM core within a stable polymeric shell.[6] This not only prevents leakage but also increases the heat transfer area and protects the PCM from the surrounding environment.[1][6] Melamine-formaldehyde resin is a popular shell material due to its high mechanical strength, thermal stability, chemical resistance, and flame-retardant properties.[1][7][8]

The in situ polymerization process for creating MF-shelled PCM microcapsules typically involves the formation of an oil-in-water emulsion, followed by the polymerization of melamine and formaldehyde at the oil-water interface to form a solid shell around the PCM droplets.[1]

Experimental Protocol: In Situ Polymerization

This protocol outlines the synthesis of PCM microcapsules with a melamine-formaldehyde shell. The specific parameters may be adjusted based on the desired microcapsule characteristics.

Materials
  • Core Material (PCM): n-Octadecane, Paraffin Wax, n-Eicosane, Lauric Acid, Myristic Acid, or other suitable organic PCM.

  • Monomers: Melamine (99%), Formaldehyde solution (37 wt% in water).

  • Emulsifier/Stabilizer: Styrene-maleic anhydride (SMA) copolymer, Sodium Dodecylbenzenesulfonate (SDBS), or Cellulose Nanocrystals (CNC).

  • pH Adjusting Agents: Sodium Hydroxide (NaOH) solution (10% w/v), Hydrochloric Acid (HCl) or Acetic Acid.

  • Solvent: Deionized water.

Equipment
  • Jacketed glass reactor with a mechanical stirrer (overhead stirrer).

  • Homogenizer (e.g., Ultra-Turrax).

  • Heating mantle or water bath with temperature control.

  • pH meter.

  • Buchner funnel and vacuum flask for filtration.

  • Drying oven.

Procedure

The synthesis is a three-stage process: (1) Emulsification of the core material, (2) Preparation of the melamine-formaldehyde prepolymer, and (3) Polycondensation to form the microcapsule shell.[9]

Stage 1: Emulsification

  • Prepare an aqueous solution of the emulsifier (e.g., 2% w/v SDBS in deionized water) in a jacketed glass reactor.[9]

  • Heat the emulsifier solution to a temperature above the melting point of the chosen PCM (e.g., 70-75 °C).[3][6]

  • Add the PCM (in molten state if necessary) to the heated emulsifier solution.[3]

  • Homogenize the mixture at a high speed (e.g., 8000 rpm) for a set duration (e.g., 2 hours) to form a stable oil-in-water emulsion.[9] Maintain the temperature throughout this process.

Stage 2: Prepolymer Preparation

  • In a separate beaker, dissolve melamine and formaldehyde in deionized water. A typical molar ratio of formaldehyde to melamine is around 1.5 to 2.0.[6]

  • Adjust the pH of the solution to 8.0-9.0 using a sodium hydroxide solution.[3][6][7]

  • Heat the mixture to approximately 70-75 °C while stirring until the solution becomes clear, indicating the formation of the melamine-formaldehyde prepolymer.[3][6]

Stage 3: Polycondensation and Microcapsule Formation

  • While maintaining the temperature and stirring of the PCM emulsion, slowly add the prepared MF prepolymer dropwise into the reactor.[6]

  • After the addition is complete, slowly lower the pH of the reaction mixture to the acidic range (e.g., 4.0-6.0) using an acid solution like HCl or acetic acid.[3][7] This initiates the polycondensation of the MF prepolymer at the surface of the PCM droplets.

  • Continue the reaction at the elevated temperature (e.g., 70-80 °C) for 1-3 hours to allow for the complete formation and curing of the microcapsule shells.[1]

  • Once the reaction is complete, cool the suspension to room temperature.

  • Filter the microcapsules using a Buchner funnel and wash them several times with warm deionized water (e.g., 70 °C) and then with room temperature water to remove any unreacted monomers and emulsifier.[10]

  • Dry the collected microcapsules in an oven at a moderate temperature (e.g., 50-60 °C) overnight.[10]

Data Presentation: Microcapsule Properties

The properties of the synthesized microcapsules can vary significantly based on the chosen materials and process parameters. The following table summarizes typical quantitative data from various studies.

Core MaterialShell MaterialEmulsifier/StabilizerAverage Diameter (μm)Shell Thickness (nm)Latent Heat (J/g)Encapsulation Efficiency (%)Reference
Paraffin WaxMelamine-FormaldehydeCellulose Nanocrystals4Tunable164.887.0[4][11]
n-OctadecaneMelamine-FormaldehydeCellulose Nanocrystals4Tunable185.184.3[4][11]
n-EicosaneMelamine-FormaldehydeSDBS1.155 - 310146.262.2[9]
Paraffin WaxMelamine-FormaldehydeNot specified100450~100Not specified[3]
Butyl StearateMelamine-FormaldehydeNot specifiedNot specified128 - 190Not specifiedNot specified[7]
Lauric-Myristic Acid EutecticMelamine-FormaldehydeNot specifiedNot specifiedNot specifiedNot specifiedGood[6]

Visualization of Experimental Workflow and logical relationships

The following diagrams illustrate the key processes in the synthesis of melamine-shelled PCM microcapsules.

experimental_workflow cluster_emulsion Stage 1: Emulsification cluster_prepolymer Stage 2: Prepolymer Preparation cluster_polycondensation Stage 3: Polycondensation emulsifier_solution Aqueous Emulsifier Solution homogenization High-Speed Homogenization emulsifier_solution->homogenization pcm Molten PCM pcm->homogenization emulsion Stable O/W Emulsion homogenization->emulsion add_prepolymer Add Prepolymer to Emulsion emulsion->add_prepolymer melamine Melamine ph_adjust1 Adjust pH to 8-9 melamine->ph_adjust1 formaldehyde Formaldehyde formaldehyde->ph_adjust1 water Deionized Water water->ph_adjust1 heating1 Heat to 70-75°C ph_adjust1->heating1 prepolymer MF Prepolymer Solution heating1->prepolymer prepolymer->add_prepolymer ph_adjust2 Lower pH to 4-6 add_prepolymer->ph_adjust2 reaction Polycondensation (1-3h at 70-80°C) ph_adjust2->reaction cooling Cooling reaction->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying microcapsules Final Microcapsules drying->microcapsules shell_formation cluster_interface Oil-Water Interface cluster_aqueous pcm_droplet PCM Droplet (Oil Phase) prepolymer Soluble MF Prepolymer shell Insoluble MF Shell prepolymer->shell Polycondensation h_plus H+ (Acidic Condition) h_plus->shell Catalyzes shell->pcm_droplet Deposits on

References

Application Notes and Protocols for Self-Cleaning Surfaces Using Melamine Stearate (Einecs 276-321-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of the compound identified as Einecs 276-321-7, chemically known as stearic acid, compound with 1,3,5-triazine-2,4,6-triamine (1:1) or melamine stearate, in the fabrication of self-cleaning surfaces. The methodologies detailed herein leverage the synergistic effect of melamine's structural properties and stearic acid's hydrophobicity to create superhydrophobic surfaces. Such surfaces exhibit excellent water repellency, low sliding angles, and consequently, effective self-cleaning properties against various contaminants. This document outlines the synthesis of stearylated melamine, protocols for surface modification, quantitative performance data, and the underlying scientific principles.

Introduction to Melamine Stearate in Self-Cleaning Technology

Self-cleaning surfaces, inspired by natural phenomena like the "lotus effect," are of significant interest across various industries, including biomedical devices, optics, and textiles, due to their ability to repel water and carry away contaminants.[1] The core principle lies in creating a surface with high hydrophobicity, characterized by a water contact angle (WCA) greater than 150°, and a low sliding angle (SA), typically below 10°.[2]

The compound, melamine stearate, is pivotal in achieving these properties. Melamine (1,3,5-triazine-2,4,6-triamine) provides a robust and often micro-structured backbone, while stearic acid, a long-chain saturated fatty acid, imparts low surface energy. The combination of a hierarchical micro-nano structure and low surface energy is crucial for achieving a stable superhydrophobic state. This document details the practical application of this compound in creating such advanced surfaces.

Quantitative Data Summary

The performance of self-cleaning surfaces prepared using melamine and stearic acid is summarized in the tables below. These values are compiled from various studies and represent typical performance metrics.

Table 1: Wettability Properties of Stearic Acid-Modified Melamine Surfaces

Substrate MaterialModification MethodWater Contact Angle (WCA)Sliding Angle (SA)Reference
Melamine SpongeDip-coating in stearic acid/ethanol160.96° ± 0.65°Not Reported[3]
Melamine SpongePolydopamine followed by stearic acid grafting150.5°Not Reported[4]
Melamine Formaldehyde SpongePolypyrrole encapsulation and stearic acid treatment~170°Not Reported[5]
Aluminum AlloySurface modification with stearic acid solution151°[6]

Table 2: Durability and Stability of Stearic Acid-Modified Surfaces

Durability TestConditionsOutcomeReference
Sand Abrasion400 cyclesMaintained hydrophobicity and protective ability[6]
Chemical StabilityImmersion in acidic and alkaline solutionsMaintained good hydrophobicity[7]
Tape Peeling30 repetitions (3M tape, 2.5 kPa)No failure, maintained superhydrophobicity[8]
Water Impact1.12 m/s flow rate for 60 minExcellent superhydrophobicity retention[8]

Table 3: Self-Cleaning Performance

ContaminantTest MethodSelf-Cleaning EfficiencyReference
Graphite PowderWater droplets rolled over the surfaceRemarkable self-cleaning properties observed[2]
River SandWater droplets dripped onto the contaminated surfaceContaminant removed with rolling water drops[9]

Experimental Protocols

Synthesis of Stearylated Melamine

While direct synthesis of a 1:1 melamine-stearic acid compound is not extensively detailed in the literature for coating applications, a common approach involves the creation of a "stearylated melamine" wax. This can be achieved by reacting a melamine derivative, such as hexamethoxymethylmelamine (HMMM), with stearyl alcohol.[8]

Materials:

  • Hexamethoxymethylmelamine (HMMM)

  • Stearyl alcohol

  • High-temperature reactor with a stirrer and condenser

  • Solvent (e.g., toluene, optional)

Protocol:

  • Charge the reactor with HMMM and stearyl alcohol in a molar ratio between 1:2.5 and 1:5.[8]

  • Heat the mixture to a reaction temperature of 120-150°C.

  • Maintain the reaction under constant stirring for 2-4 hours. The reaction involves the condensation of the methoxy groups of HMMM with the hydroxyl groups of stearyl alcohol, releasing methanol as a byproduct.

  • If a solvent is used, it can be removed by distillation at the end of the reaction.

  • The resulting product is a waxy solid of stearylated melamine.

Preparation of Superhydrophobic Melamine Sponge via Dip-Coating

This protocol describes the modification of a commercially available melamine sponge to render it superhydrophobic.

Materials:

  • Melamine sponge

  • Stearic acid

  • Ethanol

  • Beaker

  • Ultrasonic bath

  • Oven

Protocol:

  • Cut the melamine sponge into the desired dimensions (e.g., 2x2x1 cm).

  • Clean the sponge by sonicating it in deionized water and then ethanol for 15 minutes each to remove any impurities.

  • Dry the cleaned sponge in an oven at 60°C for at least 2 hours.

  • Prepare a 3 wt% solution of stearic acid in ethanol by dissolving the stearic acid in ethanol with the aid of ultrasonication.[4]

  • Immerse the dried melamine sponge into the stearic acid solution for 4 hours at room temperature.[4]

  • After immersion, remove the sponge and dry it in an oven at 60°C for 12 hours to evaporate the solvent and allow for the stearic acid to coat the sponge's internal structure.

  • The resulting sponge will be superhydrophobic.

Self-Cleaning Efficiency Test

This protocol provides a general method for evaluating the self-cleaning properties of the prepared surfaces.

Materials:

  • Superhydrophobic surface sample

  • Contaminant (e.g., graphite powder, sand)[2][9]

  • Water dropper or pipette

  • High-speed camera (optional)

  • Goniometer for contact and sliding angle measurements

Protocol:

  • Place the superhydrophobic surface on a level platform.

  • Gently apply a thin layer of the contaminant onto the surface.

  • Tilt the surface to an angle slightly greater than its measured sliding angle.

  • Gently release water droplets from a fixed height (e.g., 2 cm) onto the upper edge of the contaminated area.

  • Observe and record the removal of the contaminant by the rolling water droplets. A high-speed camera can be used for detailed analysis.

  • The self-cleaning efficiency can be quantified by analyzing the area of contaminant removed as a percentage of the total contaminated area.

Diagrams and Visualizations

Logical Relationship for Superhydrophobicity

The superhydrophobicity of stearic acid-modified melamine surfaces is achieved through a combination of chemical and physical factors. The long alkyl chain of stearic acid provides a low-energy surface, while the porous and often hierarchical structure of the melamine substrate traps air, minimizing the contact area between the water droplet and the solid surface.

G cluster_0 Chemical Contribution cluster_1 Physical Contribution cluster_2 Resulting Properties stearic_acid Stearic Acid alkyl_chain Long Alkyl Chain (-C17H35) stearic_acid->alkyl_chain Hydrophobic Nature carboxyl_group Carboxyl Group (-COOH) stearic_acid->carboxyl_group Anchoring Group low_surface_energy Low Surface Energy alkyl_chain->low_surface_energy melamine_substrate Melamine Substrate (e.g., Sponge) carboxyl_group->melamine_substrate Interaction/ Adsorption micro_nano_structure Hierarchical Micro/Nano Structure melamine_substrate->micro_nano_structure Provides Roughness air_trapping Air Trapping (Cassie-Baxter State) micro_nano_structure->air_trapping superhydrophobicity Superhydrophobicity (WCA > 150°, SA < 10°) low_surface_energy->superhydrophobicity air_trapping->superhydrophobicity self_cleaning Self-Cleaning Effect superhydrophobicity->self_cleaning

Caption: Mechanism of superhydrophobicity in stearic acid-modified melamine surfaces.

Experimental Workflow for Surface Preparation

The following diagram illustrates the key steps in fabricating a self-cleaning superhydrophobic surface using a melamine sponge and stearic acid.

G cluster_workflow Workflow for Superhydrophobic Melamine Sponge Preparation start Start: Commercial Melamine Sponge cleaning 1. Cleaning (Water & Ethanol Sonication) start->cleaning drying1 2. Drying (60°C, 2h) cleaning->drying1 immersion 4. Immersion (4h, Room Temperature) drying1->immersion solution_prep 3. Solution Preparation (3 wt% Stearic Acid in Ethanol) solution_prep->immersion drying2 5. Final Drying (60°C, 12h) immersion->drying2 end End: Superhydrophobic Self-Cleaning Sponge drying2->end

Caption: Experimental workflow for fabricating a superhydrophobic melamine sponge.

Conclusion

The use of this compound, or melamine stearate, and its constituent components, offers a facile and effective route to the development of robust, self-cleaning surfaces. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to fabricate and evaluate these advanced materials for a wide range of applications. The key to achieving optimal performance lies in the careful control of the surface morphology of the melamine substrate and the uniform application of the hydrophobic stearic acid layer. Further research may focus on enhancing the mechanical durability and exploring applications in more demanding environments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Pharmaceutical Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and development of pharmaceutical suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of an unstable suspension?

A1: The most common signs of instability in a pharmaceutical suspension include:

  • Sedimentation: Particles settling at the bottom of the container. While some sedimentation is expected, a stable suspension should have a slow rate of settling.[1][2]

  • Caking: The formation of a dense, non-resuspendable sediment at the bottom of the container. This is a critical stability issue as it prevents uniform dosage.[1][2][3]

  • Aggregation or Flocculation: The clumping together of suspended particles, which can lead to faster sedimentation and non-uniformity.[1]

  • Poor Wettability: The inability of the solid particles to be easily and uniformly dispersed in the liquid vehicle, often resulting in clumping or floating.[1]

  • Crystal Growth: An increase in the size of the drug particles over time, which can alter the dissolution rate and bioavailability of the drug.

  • Changes in Viscosity: A significant increase or decrease in the thickness of the suspension, which can affect pourability and dose accuracy.

Q2: What is the significance of particle size in suspension stability?

A2: Particle size is a critical factor in the stability of a suspension. Smaller particle sizes generally lead to a slower sedimentation rate, as described by Stokes' Law.[4][5][6] However, excessively fine particles can sometimes lead to caking. A narrow and controlled particle size distribution is often desirable for optimal stability and performance.[5]

Q3: How do wetting agents improve suspension stability?

A3: Wetting agents are surfactants that reduce the surface tension between the solid particles and the liquid vehicle.[1] This allows the liquid to more easily displace the air from the surface of the particles, leading to improved dispersion and preventing clumping.[1]

Q4: What is the role of a suspending agent?

A4: Suspending agents are viscosity-modifying agents that increase the viscosity of the continuous phase. This slows down the rate at which particles settle, thereby improving the physical stability of the suspension.[7]

Q5: What is the difference between flocculated and deflocculated suspensions?

A5:

  • Deflocculated suspensions: Individual particles remain separate. They settle slowly, but can form a dense cake that is difficult to redisperse.[7]

  • Flocculated suspensions: Particles form loose aggregates or "flocs." These flocs settle more rapidly, but the resulting sediment is loose and easily redispersed with gentle shaking.[4][7] Controlled flocculation is often a desired state for pharmaceutical suspensions.

Troubleshooting Guides

Issue 1: Rapid Sedimentation of Particles

Possible Causes & Solutions

Possible CauseSuggested Solution
Low Viscosity of the Continuous Phase Increase the concentration of the suspending agent (e.g., HPMC, xanthan gum) to increase the viscosity of the vehicle.[7]
Large Particle Size Reduce the particle size of the active pharmaceutical ingredient (API) through micronization or milling.[1]
Significant Density Difference If possible, select a vehicle with a density closer to that of the API.
Issue 2: Caking (Formation of a Non-Resuspendable Sediment)

Possible Causes & Solutions

Possible CauseSuggested Solution
Deflocculated System with Small Particles Induce controlled flocculation by adding a flocculating agent (e.g., electrolytes, surfactants, or polymers).[7]
Crystal Bridging Optimize the formulation to prevent fluctuations in temperature and solvent composition that can lead to crystal growth and bridging.
Inadequate Wetting of Particles Ensure complete wetting of the API by incorporating an appropriate wetting agent.[1]
Issue 3: Poor Wettability and Particle Agglomeration

Possible Causes & Solutions

Possible CauseSuggested Solution
High Interfacial Tension Incorporate a suitable wetting agent at an optimal concentration to reduce the surface tension between the solid and liquid phases.[1]
Insufficient Mixing Energy Optimize the mixing process (e.g., speed, time, and type of mixer) to ensure adequate dispersion of the particles.

Quantitative Data for Suspension Formulation

Table 1: Target Parameters for Stable Pharmaceutical Suspensions

ParameterTarget RangeRationale
Particle Size (D90) 2 - 20 µmBalances slow sedimentation with reduced risk of caking.
Zeta Potential > |±30| mVIndicates sufficient electrostatic repulsion between particles to prevent aggregation.[8]
Viscosity (at low shear) 50 - 1000 cPSufficiently high to slow sedimentation but allows for easy pouring and redispersion.
Sedimentation Volume (F) 0.8 - 1.0A higher sedimentation volume indicates a flocculated system that is less likely to cake.

Key Experimental Protocols

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the suspended API.

Methodology:

  • Sample Preparation: Prepare a dilute suspension of the API in a suitable dispersant. The dispersant should not dissolve the particles and should be pre-filtered.

  • Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up. Perform a background measurement with the clean dispersant.

  • Measurement: Add the prepared sample suspension dropwise to the disperser unit until the desired obscuration level is reached (typically 10-20%).

  • Data Acquisition: Start the measurement. The instrument will record the light scattering pattern and calculate the particle size distribution.

  • Analysis: Analyze the results, paying attention to parameters such as D10, D50 (median), and D90 values, as well as the span of the distribution.

Zeta Potential Measurement

Objective: To assess the surface charge of the suspended particles and predict the electrostatic stability of the suspension.

Methodology:

  • Sample Preparation: Dilute the suspension in the original vehicle or a suitable medium to a concentration appropriate for the instrument. Ensure the conductivity of the medium is within the instrument's specifications.

  • Instrument Setup: Calibrate the zeta potential analyzer using a standard reference material.

  • Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are present.

  • Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the particles. The instrument software will calculate the zeta potential.

  • Analysis: Obtain the average zeta potential value and its distribution. A high absolute value (e.g., > |±30| mV) generally indicates good stability.[8]

Rheological Characterization

Objective: To evaluate the flow behavior and viscosity of the suspension.

Methodology:

  • Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., concentric cylinders or parallel plates). Set the temperature to the desired value.

  • Sample Loading: Carefully load the suspension onto the rheometer, ensuring no air is trapped.

  • Flow Curve Measurement: Perform a shear rate sweep to determine the viscosity as a function of shear rate. This will reveal if the suspension is Newtonian, shear-thinning, or shear-thickening.

  • Thixotropy Loop: Conduct a ramp-up and ramp-down shear rate experiment to assess the time-dependent recovery of the suspension's structure.

  • Analysis: Analyze the flow curves and thixotropy loops to understand the suspension's behavior at rest (storage) and under shear (pouring, shaking).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physical Characterization cluster_stability Stability Assessment formulation Initial Suspension Formulation optimization Formulation Optimization formulation->optimization Based on Characterization psa Particle Size Analysis formulation->psa zp Zeta Potential Measurement formulation->zp rheology Rheological Characterization formulation->rheology stability_testing Accelerated Stability Testing optimization->stability_testing psa->optimization zp->optimization rheology->optimization evaluation Evaluation of Stability (Sedimentation, Caking) stability_testing->evaluation evaluation->optimization Iterative Refinement troubleshooting_caking cluster_causes Potential Causes cluster_solutions Solutions start Issue: Caking Observed cause1 Deflocculated System start->cause1 cause2 Inadequate Wetting start->cause2 cause3 Crystal Growth start->cause3 solution1 Add Flocculating Agent cause1->solution1 solution2 Add/Optimize Wetting Agent cause2->solution2 solution3 Control Temperature & Solvent cause3->solution3 dlvo_theory cluster_forces Interparticle Forces (DLVO Theory) cluster_outcome Suspension State attraction Van der Waals Attraction unstable Unstable (Aggregated) attraction->unstable Attraction > Repulsion repulsion Electrostatic Repulsion stable Stable (Dispersed) repulsion->stable Repulsion > Attraction

References

Troubleshooting poor film formation in stearic acid-melamine coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with stearic acid-melamine coatings.

Frequently Asked Questions (FAQs)

Q1: What is the role of stearic acid in our melamine coating formulation?

A1: Stearic acid is a multi-functional additive in coating formulations. In conjunction with melamine resins, it can serve as a dispersing agent for pigments, ensuring uniform color and a smooth finish.[1] It also acts as a surface-modifying agent to enhance hydrophobicity and can influence the flexibility and adhesion of the final film. Some formulations may use a pre-reacted "fatty acid melamine wax," which can improve oil and grease resistance.[2]

Q2: How does the concentration of stearic acid affect the curing process of the melamine resin?

A2: The curing of melamine resins is typically catalyzed by acid.[3][4] Stearic acid, as a fatty acid, can potentially influence the pH of the formulation and thus affect the cure rate. However, its primary role is not as a strong acid catalyst. An excess of stearic acid might interfere with the cross-linking of the melamine resin by sterically hindering the reaction sites or by migrating to the surface, which could potentially lead to a softer, less durable film.

Q3: What are the typical curing conditions for a stearic acid-melamine coating?

A3: Melamine-formaldehyde resins are thermosetting and require elevated temperatures to cure. Typical curing schedules involve baking at temperatures ranging from 110°C to 130°C for 10 to 30 minutes.[4] The optimal curing time and temperature will depend on the specific formulation, including the type of melamine resin, the concentration of stearic acid, and the presence of any catalysts.

Q4: Can stearic acid improve the adhesion of the melamine coating?

A4: The effect of stearic acid on adhesion is complex. In some systems, the addition of stearic acid has been shown to cause a significant increase in the adhesion of films.[5] However, excessive amounts can lead to the formation of a weak boundary layer at the substrate interface, which would decrease adhesion. Proper formulation and dispersion are key to achieving improved adhesion.

Troubleshooting Guide: Poor Film Formation

This guide addresses common issues encountered during the application and curing of stearic acid-melamine coatings.

Problem 1: Cracking or Crazing of the Cured Film

Possible Causes:

  • Excessive Cross-linking: The melamine resin has cross-linked too densely, leading to a brittle film. This can be exacerbated by high curing temperatures or prolonged curing times.

  • Insufficient Flexibility: The formulation lacks sufficient plasticization. While stearic acid can impart some flexibility, its effect may be limited.

  • High Shrinkage: Significant volume change during solvent evaporation and curing can induce stress in the film, leading to cracks.

Suggested Solutions:

  • Optimize Curing Schedule: Reduce the curing temperature or time. Conduct a Design of Experiments (DOE) to find the optimal balance between cure and film flexibility.

  • Adjust Formulation:

    • Review the melamine to primary resin ratio. A lower melamine content may reduce brittleness.

    • Incorporate a plasticizer to improve film flexibility.

  • Solvent Selection: Use a slower evaporating solvent to allow the film to relieve stress more effectively during drying.

Problem 2: Poor Adhesion to the Substrate (Peeling or Flaking)

Possible Causes:

  • Surface Contamination: The substrate may have oils, grease, or other contaminants preventing proper wetting and bonding.

  • Stearic Acid Migration: Excess stearic acid can migrate to the coating-substrate interface, forming a weak boundary layer.

  • Incomplete Curing: The coating may not be fully cured, resulting in poor cohesive and adhesive strength.

Suggested Solutions:

  • Substrate Preparation: Ensure the substrate is thoroughly cleaned and degreased before coating application.

  • Optimize Stearic Acid Concentration: Reduce the concentration of stearic acid in the formulation.

  • Verify Cure: Confirm that the coating has been cured at the appropriate temperature and for the required duration. Use techniques like Differential Scanning Calorimetry (DSC) to check for residual curing exotherms.

Problem 3: Hazy or Cloudy Film Appearance

Possible Causes:

  • Incompatibility of Components: The stearic acid may not be fully compatible with the melamine resin or other components in the formulation, leading to phase separation.

  • "Blooming" or "Bleeding": Stearic acid can migrate to the surface of the coating as it cools, forming a hazy layer.

  • Moisture Contamination: Water contamination in the formulation or from the application environment can cause blushing.

Suggested Solutions:

  • Improve Compatibility: Use a co-solvent that can better solubilize all components.

  • Control Cooling Rate: A slower cooling rate after curing may reduce the tendency for stearic acid to bloom.

  • Moisture Control: Ensure all raw materials are dry and that the coating is applied in a low-humidity environment.

Problem 4: Soft Film with Poor Hardness and Chemical Resistance

Possible Causes:

  • Inhibited Curing: An excess of stearic acid may be interfering with the melamine cross-linking reaction.

  • Insufficient Curing: The curing temperature may be too low or the time too short for complete cross-linking.

  • Incorrect Formulation: The ratio of melamine resin to the primary polymer may be too low.

Suggested Solutions:

  • Formulation Review:

    • Decrease the stearic acid concentration.

    • Ensure the correct ratio of melamine to other reactive polymers is being used.

  • Optimize Cure: Increase the curing temperature or time according to the resin manufacturer's recommendations.

  • Catalyst Addition: If not already present, consider the addition of a suitable acid catalyst to promote the melamine cross-linking reaction.[4]

Data Summary

PropertyEffect of Increasing Stearic Acid ConcentrationPotential Negative Impact of Excess
Cure Time May slightly decrease due to acidity or have no significant effect.Can inhibit cross-linking at high concentrations, leading to under-curing.
Hardness Likely to decrease as it can act as a plasticizer.Significantly reduced hardness and poor scratch resistance.
Adhesion May improve at low concentrations by promoting wetting.Can decrease significantly due to formation of a weak boundary layer.[5]
Flexibility Generally increases.Can lead to a soft, tacky film.
Gloss Can increase by improving pigment dispersion and flow.May cause haziness or "blooming" at the surface.
Hydrophobicity Increases.May lead to a waxy surface feel.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of stearic acid-melamine coatings.

Film Adhesion Testing (ASTM D3359)

Objective: To assess the adhesion of the coating film to the substrate.

Methodology (Test Method B - Cross-Cut Tape Test):

  • Sample Preparation: Apply the coating to a clean, flat panel of the desired substrate and cure according to the experimental conditions. The dry film thickness should be less than 5 mils (125 µm).[6]

  • Cutting the Grid:

    • Place the panel on a firm, level surface.

    • Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. The spacing between cuts should be 1 mm for coatings up to 2 mils thick, and 2 mm for coatings between 2 and 5 mils thick.[6]

    • Make a second set of cuts perpendicular to the first, creating a grid pattern.

  • Tape Application:

    • Apply a pressure-sensitive tape that meets the standard's requirements over the grid.

    • Press the tape down firmly with a pencil eraser or similar tool to ensure good contact.

  • Tape Removal: After 60-90 seconds, remove the tape by pulling it back on itself at a 180° angle in a rapid, smooth motion.

  • Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and detachment).

Chemical Resistance Testing (ASTM D1308)

Objective: To evaluate the effect of various chemicals on the coating surface.

Methodology (Spot Test, Covered):

  • Sample Preparation: Use a cured coating panel as prepared for the adhesion test.

  • Reagent Application:

    • Place a few drops of the test chemical (e.g., water, ethanol, acid/alkali solutions) onto the coated surface.

    • Immediately cover the spot with a watch glass, convex side down.

  • Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours) at a controlled temperature.

  • Evaluation:

    • Remove the watch glass and wipe the area with a clean cloth.

    • Examine the surface for any changes, such as discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.[3][5]

    • Rate the resistance based on a predefined scale.

Coating Flexibility Testing (ASTM D522)

Objective: To determine the coating's resistance to cracking upon bending.

Methodology (Test Method A - Conical Mandrel Test):

  • Sample Preparation: Apply and cure the coating on a flexible substrate, such as sheet metal.

  • Bending Procedure:

    • Secure the coated panel in the conical mandrel apparatus.

    • Bend the panel 180° around the conical mandrel over a period of about 15 seconds.

  • Evaluation:

    • Remove the panel and examine the coating for any signs of cracking.

    • The flexibility is reported as the smallest diameter of the cone at which cracking does not occur.

Visualizations

Troubleshooting Workflow for Poor Film Formation

Troubleshooting_Workflow start Poor Film Formation Observed defect_type Identify Primary Defect start->defect_type cracking Cracking / Crazing defect_type->cracking Cracking adhesion Poor Adhesion defect_type->adhesion Adhesion Loss haze Hazy / Cloudy Film defect_type->haze Appearance soft Soft Film / Poor Hardness defect_type->soft Mechanical cause_cracking Possible Causes: - Excessive Cross-linking - Insufficient Flexibility - High Shrinkage cracking->cause_cracking cause_adhesion Possible Causes: - Surface Contamination - Stearic Acid Migration - Incomplete Curing adhesion->cause_adhesion cause_haze Possible Causes: - Incompatibility - Blooming / Bleeding - Moisture Contamination haze->cause_haze cause_soft Possible Causes: - Inhibited Curing - Insufficient Curing - Incorrect Formulation soft->cause_soft solution_cracking Solutions: - Optimize Cure Schedule - Adjust Formulation - Change Solvent cause_cracking->solution_cracking solution_adhesion Solutions: - Improve Substrate Prep - Optimize Stearic Acid [ ] - Verify Full Cure cause_adhesion->solution_adhesion solution_haze Solutions: - Use Co-solvent - Control Cooling Rate - Control Humidity cause_haze->solution_haze solution_soft Solutions: - Review Formulation - Optimize Cure Schedule - Add Catalyst cause_soft->solution_soft

Caption: A workflow diagram for troubleshooting common defects in stearic acid-melamine coatings.

Conceptual Interaction in Stearic Acid-Melamine Coatings

Conceptual_Interaction cluster_formulation Coating Formulation cluster_curing Curing Process (Heat + Catalyst) Melamine Resin Melamine Resin crosslinking Melamine Cross-linking Melamine Resin->crosslinking Stearic Acid Stearic Acid sa_effect Stearic Acid Influence Stearic Acid->sa_effect Primary Polymer Primary Polymer Primary Polymer->crosslinking Cured Film Cured Film crosslinking->Cured Film Forms network sa_effect->crosslinking Can inhibit or modify sa_effect->Cured Film Affects surface properties & flexibility

Caption: Conceptual diagram of the interactions during the curing of a stearic acid-melamine coating.

References

Optimizing the reaction conditions for melamine stearate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of melamine stearate. The content addresses two primary interpretations of "melamine stearate": the direct synthesis of a melamine-stearic acid polyamide and the microencapsulation of stearates within a melamine-formaldehyde shell.

Section 1: Synthesis of Melamine-Stearic Acid Polyamide

This section focuses on the direct polycondensation reaction between melamine and stearic acid to form a polyamide. This one-pot synthesis is a common method for producing melamine-based polyamides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of a melamine-stearic acid polyamide?

A1: The synthesis involves a polycondensation reaction where the primary amine groups (-NH2) of melamine act as nucleophiles, attacking the carbonyl carbon of stearic acid. This reaction results in the formation of an amide linkage and the elimination of a water molecule.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is generally carried out in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures, typically ranging from 150°C to 180°C.[1] The reaction time can vary from several hours to a few days.[1]

Q3: Is a catalyst required for the reaction?

A3: While the reaction can proceed without a catalyst, the use of acid or base catalysts can accelerate the rate of amidation.[2] Lewis acids have also been noted to aid in condensation reactions involving melamine. High-boiling organic acids like stearic acid itself can sometimes act as a condensation agent at high temperatures.[3][4]

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal molar ratio of reactants.- Inefficient water removal, hindering the reaction equilibrium.- Increase reaction time or temperature within the recommended range (up to 180°C).- Experiment with varying molar ratios of melamine to stearic acid. A 1:3 molar ratio is often a starting point for reacting all amino groups.- Use a Dean-Stark apparatus or a gentle stream of inert gas to remove water as it forms.
Poor Solubility of Product - High degree of cross-linking.- Agglomeration of the polymer.- Adjust the molar ratio to control the degree of cross-linking.- Ensure vigorous stirring during the reaction to prevent agglomeration.- Use appropriate solvents for purification, such as DMSO or NMP.
Side Reactions/ Impurities - Thermal degradation of reactants or products at excessively high temperatures.- Presence of unreacted starting materials in the final product.- Maintain the reaction temperature within the optimal range and avoid localized overheating.- After the reaction, wash the product thoroughly with suitable solvents (e.g., ethanol, water) to remove unreacted melamine and stearic acid.
Product Discoloration - Oxidation of reactants or solvent at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Experimental Protocol: Synthesis of Melamine-Stearic Acid Polyamide

Materials:

  • Melamine

  • Stearic Acid

  • Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Ethanol (for washing)

  • Deionized water (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Heating mantle

  • Inert gas inlet

  • Buchner funnel and filter paper

Procedure:

  • In the three-necked round-bottom flask, dissolve melamine and stearic acid in DMSO. A typical starting molar ratio is 1:3 (melamine:stearic acid).

  • Equip the flask with a mechanical stirrer, reflux condenser, and a nitrogen or argon inlet.

  • Begin stirring the mixture and gently purge the system with the inert gas.

  • Heat the reaction mixture to 150-180°C and maintain this temperature for 24-72 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the product by pouring the reaction mixture into a beaker of deionized water or ethanol.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product sequentially with deionized water and ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

Logical Workflow for Troubleshooting Polyamide Synthesis

troubleshooting_workflow start Start Synthesis reaction Run Reaction (Melamine + Stearic Acid in DMSO) start->reaction check_yield Check Yield and Purity reaction->check_yield low_yield Low Yield? check_yield->low_yield impure_product Impure Product? check_yield->impure_product No (to Low Yield) low_yield->impure_product No optimize_conditions Optimize Reaction Conditions - Increase Time/Temp - Adjust Molar Ratio - Improve Water Removal low_yield->optimize_conditions Yes purification Improve Purification - Thorough Washing - Recrystallization impure_product->purification Yes success Successful Synthesis impure_product->success No optimize_conditions->reaction purification->reaction

Caption: Troubleshooting workflow for melamine-stearic acid polyamide synthesis.

Section 2: Microencapsulation of Stearates with Melamine-Formaldehyde

This section details the process of encapsulating a stearate core material within a melamine-formaldehyde (MF) shell. This technique is often used to create phase change materials (PCMs).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the microencapsulation of stearates with MF resin?

A1: This process, known as in-situ polymerization, involves creating an oil-in-water emulsion where the stearate (the oil phase) is dispersed in an aqueous solution containing a melamine-formaldehyde prepolymer. The polymerization of the MF prepolymer is then initiated at the oil-water interface, forming a solid shell around the stearate droplets.

Q2: Why is pH control important during the synthesis?

A2: pH is a critical parameter that influences the rate of polycondensation of the MF resin. Modulating the pH allows for controlled deposition of the resin on the surface of the stearate droplets, which in turn affects the shell thickness, uniformity, and thermal stability of the microcapsules.

Q3: What are the key factors affecting the quality of the microcapsules?

A3: The main factors include the molar ratio of melamine to formaldehyde, the pH of the reaction medium, the reaction temperature, the stirring speed (which affects droplet size), and the type and concentration of the emulsifier used.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Agglomeration of Microcapsules - Inadequate stirring speed.- Incorrect emulsifier concentration.- Too rapid polymerization of the MF resin.- Increase the stirring speed to ensure proper dispersion of droplets.- Optimize the concentration of the emulsifier.- Control the pH and temperature to slow down the initial polymerization rate.
Irregular or Broken Microcapsules - Insufficient shell thickness.- Mechanical stress from excessive stirring.- Adjust the pH and reaction time to allow for the formation of a thicker, more robust shell.- Reduce the stirring speed after the initial emulsification step.
Low Encapsulation Efficiency - Poor stability of the initial emulsion.- Premature polymerization of the MF resin in the aqueous phase.- Select an appropriate emulsifier and optimize its concentration.- Carefully control the initial pH to prevent bulk polymerization before deposition on the droplets.
Poor Thermal Stability - Thin or porous shell.- Incomplete cross-linking of the MF resin.- Optimize the pH modulation strategy to create a denser, more cross-linked shell.- Consider a post-synthesis curing step at an elevated temperature to enhance cross-linking.
Experimental Protocol: Microencapsulation of Butyl Stearate

Materials:

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Butyl stearate (core material)

  • Sodium dodecyl sulfate (SDS) (emulsifier)

  • Formic acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

Equipment:

  • Jacketed glass reactor

  • Mechanical stirrer

  • Reflux condenser

  • pH meter

  • Homogenizer (e.g., Ultra-Turrax)

  • Heating circulator

Procedure:

  • Preparation of MF Prepolymer: In a beaker, mix melamine and formaldehyde solution (e.g., in a 1:2 molar ratio). Adjust the pH to 8.0-9.0 with sodium hydroxide. Heat the mixture at 70°C with stirring until the solution becomes clear. Cool down to room temperature.

  • Emulsification: In the jacketed glass reactor, add deionized water and the emulsifier (e.g., SDS). Add the butyl stearate to the aqueous solution. Homogenize the mixture at high speed (e.g., 5000 rpm) for 10-15 minutes to form a stable oil-in-water emulsion.

  • Microencapsulation:

    • Transfer the emulsion to the reactor and begin gentle stirring (e.g., 300-500 rpm).

    • Add the prepared MF prepolymer to the emulsion.

    • Heat the reactor to the desired reaction temperature (e.g., 60-80°C).

    • Slowly add formic acid to lower the pH to initiate the polycondensation reaction. A common strategy is to lower the pH to around 5.5-6.0.

    • Maintain the reaction for several hours (e.g., 2-4 hours).

  • Curing and Isolation:

    • After the reaction, cool the suspension to room temperature.

    • Filter the microcapsules and wash them several times with deionized water and then with ethanol.

    • Dry the microcapsules in an oven at a moderate temperature (e.g., 50-60°C) or by freeze-drying.

Data on Reaction Condition Optimization

The following table summarizes the impact of key reaction parameters on the properties of the resulting microcapsules, based on typical findings in the literature.

Parameter Range/Value Effect on Microcapsule Properties
Melamine:Formaldehyde Molar Ratio 1:1.5 to 1:3Higher formaldehyde content can lead to a higher degree of cross-linking and improved shell stability.
pH 4.0 - 9.0Crucial for controlling the rate of polycondensation. A stepwise or gradual reduction in pH is often employed for better shell formation.
Temperature (°C) 60 - 90Higher temperatures increase the reaction rate but may lead to faster particle agglomeration if not well-controlled.
Stirring Speed (rpm) 300 - 1000Higher speeds during emulsification lead to smaller droplet sizes. Lower speeds are used during polymerization to prevent capsule breakage.
Emulsifier Concentration (wt%) 0.5 - 2.0Affects the stability of the emulsion and the final size of the microcapsules.

Signaling Pathway for pH Modulation in MF Microencapsulation

ph_modulation_pathway start Start: Emulsion of Stearate in Water with MF Prepolymer initial_ph Initial High pH (e.g., > 7.0) start->initial_ph slow_polycondensation Slow Polycondensation of MF Resin initial_ph->slow_polycondensation deposition Deposition of Low Molecular Weight Oligomers on Droplet Surface slow_polycondensation->deposition reduce_ph Gradual pH Reduction (e.g., to 5.5-6.0) deposition->reduce_ph accelerated_polycondensation Accelerated Polycondensation reduce_ph->accelerated_polycondensation shell_formation Formation of a Solid, Cross-linked Shell accelerated_polycondensation->shell_formation final_product Stable Microcapsules shell_formation->final_product

Caption: Logical flow of pH modulation for controlled MF shell formation.

References

Technical Support Center: Einecs 276-321-7 (Zinc Pyrithione) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Einecs 276-321-7, chemically known as Zinc Pyrithione (ZPT), nanoparticles. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Zinc Pyrithione (ZPT). ZPT is a coordination complex of zinc with fungistatic and bacteriostatic properties. Its nanoparticles are prone to aggregation primarily due to their low solubility in water (around 8 ppm at neutral pH) and high surface energy, which makes them thermodynamically unstable in suspension.[1]

Q2: What are the key factors that influence the aggregation of Zinc Pyrithione nanoparticles?

A2: The primary factors influencing ZPT nanoparticle aggregation are the physicochemical properties of the suspension, including pH, ionic strength, and the presence or absence of stabilizing agents. Nanoparticle concentration also plays a role, with higher concentrations often leading to increased aggregation.

Q3: How does pH affect the stability of Zinc Pyrithione nanoparticle dispersions?

A3: The pH of the suspension significantly alters the surface charge of the nanoparticles. Aggregation is most pronounced near the isoelectric point (pI), where the net surface charge is zero, and electrostatic repulsion between particles is minimal. For zinc-based nanoparticles, stability is generally greater at pH values further away from the pI. For instance, ZnO nanoparticles, a related material, show increased aggregation near their point of zero charge.[2]

Q4: Can the ionic strength of the medium lead to nanoparticle aggregation?

A4: Yes, high ionic strength in the dispersion medium can lead to aggregation. The ions in the solution can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsive forces between them and allows attractive forces to dominate, causing the particles to clump together. At any given pH, an increase in ionic strength generally results in a less stable colloidal system.[2]

Q5: What types of stabilizers can be used to prevent the aggregation of Zinc Pyrithione nanoparticles?

A5: Various stabilizers can be employed, including surfactants (anionic, cationic, non-ionic, and zwitterionic), polymers, and proteins. These molecules adsorb to the nanoparticle surface, providing either electrostatic or steric stabilization. Anionic resins and zwitterionic surfactants have been shown to be effective in maintaining stable ZPT dispersions.[3] Cationic polymers in the presence of anionic surfactants can also provide steric stabilization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate and severe aggregation upon dispersion in an aqueous medium. High ionic strength of the medium or pH is near the isoelectric point of the nanoparticles.Use deionized water or a low ionic strength buffer. Adjust the pH of the medium to be significantly higher or lower than the isoelectric point of Zinc Pyrithione.
Gradual aggregation and settling of nanoparticles over time. Insufficient stabilization or inappropriate choice of stabilizer.Increase the concentration of the stabilizing agent. Experiment with different types of stabilizers (e.g., anionic surfactants, non-ionic polymers) to find the most effective one for your system.
Aggregation is observed after adding salts or buffer components. Increased ionic strength from the added components is compressing the electrical double layer.Consider using a non-ionic stabilizer that provides steric hindrance, which is less sensitive to changes in ionic strength. Alternatively, use the lowest possible concentration of salts or buffers.
Sonication temporarily disperses the nanoparticles, but they quickly re-aggregate. The primary particles are not being effectively stabilized after the mechanical dispersion.Ensure that a suitable stabilizer is present in the solution during sonication. This allows the stabilizer to adsorb to the newly exposed nanoparticle surfaces and prevent immediate re-aggregation.
Inconsistent results between experimental batches. Variations in the dispersion protocol, such as sonication time, power, or temperature.Standardize the dispersion protocol. Use a cooling bath during sonication to prevent overheating, which can affect nanoparticle stability and stabilizer performance.

Quantitative Data Summary

Note: Specific quantitative data for the aggregation of Zinc Pyrithione nanoparticles is limited in the available literature. The following tables provide data for Zinc Oxide (ZnO) nanoparticles, which serve as a relevant proxy for understanding the general principles of how pH and ionic strength affect the stability of zinc-based nanoparticles.

Table 1: Effect of pH on the Hydrodynamic Diameter of ZnO Nanoparticles

pHAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability
4~200+30Relatively Stable
6~700+10Aggregating
8>1000-5Highly Aggregated
10~300-35Relatively Stable

This data is illustrative and based on general trends observed for ZnO nanoparticles.[2] The point of maximum aggregation is near the isoelectric point.

Table 2: Effect of Ionic Strength (NaCl) on the Hydrodynamic Diameter of ZnO Nanoparticles at Neutral pH

Ionic Strength (mM)Average Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability
1~400-25Moderately Stable
10~900-15Aggregating
100>2000-5Highly Aggregated

This data is illustrative and based on general trends observed for ZnO nanoparticles.[2] Increasing ionic strength reduces surface charge and promotes aggregation.

Detailed Experimental Protocols

Protocol 1: Dispersion of Zinc Pyrithione Nanoparticles using an Anionic Surfactant

This protocol is adapted from methods used for stabilizing metal oxide nanoparticles.

Materials:

  • Zinc Pyrithione (this compound) nanoparticles

  • Deionized water

  • Sodium Dodecyl Sulfate (SDS)

  • Probe sonicator

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Ice bath

Procedure:

  • Prepare a stock solution of 1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water.

  • Weigh the desired amount of Zinc Pyrithione nanoparticles and place them in a beaker.

  • Add a small amount of the SDS solution to the nanoparticles to form a paste. This helps to wet the nanoparticles and prevent them from becoming airborne.

  • Gradually add the remaining SDS solution to the beaker while stirring with a magnetic stirrer to achieve the desired final concentration of nanoparticles.

  • Place the beaker in an ice bath to dissipate heat generated during sonication.

  • Insert the probe of the sonicator into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the beaker.

  • Sonicate the suspension at a power of 40-60 W for 15-30 minutes. The optimal sonication time may need to be determined experimentally.

  • After sonication, visually inspect the dispersion for any visible aggregates. A stable dispersion should appear homogenous and opaque.

  • Characterize the size and stability of the nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential.

Protocol 2: Steric Stabilization of Zinc Pyrithione Nanoparticles using a Polymer

This protocol utilizes a non-ionic polymer to provide steric hindrance against aggregation.

Materials:

  • Zinc Pyrithione (this compound) nanoparticles

  • Deionized water

  • Polyvinylpyrrolidone (PVP) (average molecular weight 40,000)

  • Probe sonicator

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Ice bath

Procedure:

  • Prepare a stock solution of 1% (w/v) Polyvinylpyrrolidone (PVP) in deionized water. Gentle heating may be required to fully dissolve the PVP.

  • Weigh the desired amount of Zinc Pyrithione nanoparticles and place them in a beaker.

  • Add the PVP solution to the nanoparticles to achieve the desired final concentration.

  • Stir the mixture with a magnetic stirrer for 30 minutes to allow the PVP to adsorb onto the nanoparticle surfaces.

  • Place the beaker in an ice bath.

  • Sonicate the suspension using a probe sonicator at a power of 40-60 W for 15-30 minutes.

  • Visually inspect the dispersion for homogeneity.

  • Characterize the nanoparticle size and stability using appropriate techniques like DLS.

Visualizations

Aggregation_Mechanism cluster_0 Stable Nanoparticles cluster_1 Aggregated Nanoparticles High Surface Charge High Surface Charge Low Surface Charge Low Surface Charge High Surface Charge->Low Surface Charge  Increase Ionic Strength or Adjust pH to pI NP1 ZPT NP2 ZPT NP3 ZPT NP4 ZPT NP3->NP4

Caption: Mechanism of Zinc Pyrithione nanoparticle aggregation.

Experimental_Workflow Start Weigh ZPT Nanoparticles Add_Stabilizer Add Stabilizer Solution (e.g., SDS or PVP) Start->Add_Stabilizer Stir Magnetic Stirring Add_Stabilizer->Stir Sonicate Probe Sonication (in Ice Bath) Stir->Sonicate Characterize Characterize Dispersion (DLS, Zeta Potential) Sonicate->Characterize End Stable Dispersion Characterize->End

Caption: Experimental workflow for preparing stable ZPT nanoparticle dispersions.

References

Technical Support Center: Microencapsulation with Melamine-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with melamine-based microencapsulation, including processes involving melamine stearate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: Why are my microcapsules agglomerating or clumping together?

A1: Agglomeration is a common issue that can arise from several factors during the microencapsulation process. Insufficient stabilization of the emulsion, improper stirring speed, or incorrect pH levels can lead to clumping.

  • Insufficient Emulsifier/Stabilizer: The concentration of the emulsifier or protective colloid is critical. An inadequate amount can lead to the coalescence of droplets before and during polymerization. Consider increasing the concentration of the stabilizer, such as polyvinyl alcohol (PVA), which has been shown to enhance the stability of melamine-formaldehyde microcapsules.[1]

  • Stirring Rate: If the stirring rate is too low, it may not provide enough energy to keep the droplets dispersed. Conversely, an excessively high stirring rate can cause collisions and lead to agglomeration. Optimization of the stirring rate is crucial.[2]

  • pH Control: The pH of the system affects the polymerization rate. If the pH is too low initially, rapid polymerization can occur, leading to particle aggregation. A stepwise or modulated pH reduction can help control the reaction.[3][4]

  • High Core-to-Wall Ratio: An excessive amount of core material relative to the wall material can result in incomplete encapsulation and sticky surfaces, promoting agglomeration.[5] With a high core-to-wall ratio, there may be defects on the microcapsule surface, preventing the core material from being fully coated.[6]

Q2: How can I control the particle size and size distribution of my microcapsules?

A2: The size of the microcapsules is primarily determined during the emulsification stage. Several parameters can be adjusted to achieve the desired particle size and a narrow distribution.

  • Stirring Rate: Increasing the stirring rate (homogenization speed) during emulsification generally leads to smaller droplet sizes, and consequently, smaller microcapsules.[1][4][7]

  • Emulsifier Concentration: A higher concentration of the emulsifier typically results in smaller microcapsule sizes.[1]

  • Viscosity of the Core Material: The viscosity of the oil phase can influence droplet size.[1]

  • Core-to-Wall Ratio: An excessive amount of shell material can lead to a larger particle size due to more rapid deposition of the resin.[2]

Q3: My microcapsules have a rough or irregular surface. How can I achieve a smooth, spherical morphology?

A3: A rough surface is often indicative of uncontrolled or too rapid polymerization of the melamine-formaldehyde prepolymer.

  • pH Adjustment: The pH has a significant impact on the polycondensation rate and the resulting molecular structure of the capsule wall.[1] A low pH can lead to a rough surface morphology.[4] Modulating the pH, for instance by starting at a higher pH (e.g., 8.0) to allow for a slower, more uniform deposition of the resin, and then lowering it to accelerate crosslinking, can result in a smoother shell.[3]

  • Temperature Control: Lower reaction temperatures can slow down the cross-linking reactions, which may affect the shell formation and its ability to properly encapsulate the core material.[2] Optimized temperatures, for example around 60°C, have been shown to be beneficial.[2]

  • Prepolymer Concentration: The concentration of the melamine-formaldehyde prepolymer can influence the surface morphology.

Q4: I am experiencing low encapsulation efficiency or leakage of the core material. What are the possible causes and solutions?

A4: Low encapsulation efficiency and leakage are critical issues that compromise the functionality of the microcapsules. These problems can stem from the formulation or the process conditions.

  • Core-to-Wall Ratio: If the ratio of core material to wall material is too high, the shell may be too thin or incomplete, leading to leakage.[2][6] A critical resin-to-oil ratio is necessary for microcapsule formation.[1]

  • pH Control: An optimal pH is necessary for the proper polycondensation and crosslinking of the melamine resin shell.[1][3] Inadequate crosslinking can result in a porous shell that allows the core material to leak out.

  • Post-Curing: A post-curing step at an elevated temperature (e.g., 100°C) can help complete the crosslinking of the MF resin, hardening the shell and preventing damage or leakage, especially if the core material undergoes a phase transition.[3]

  • Permeability of the Shell: Melamine-based resins inherently have some permeability, which can lead to a gradual loss of core material during storage.[8][9] Optimizing the shell thickness and crosslinking density can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of pH in melamine-based microencapsulation?

A1: The pH is arguably one of the most critical factors in the in-situ polymerization of melamine-formaldehyde microcapsules. It governs the rate and extent of the polycondensation reaction.

  • Alkaline Conditions (pH > 7.0): Under alkaline conditions, the melamine-formaldehyde prepolymer is stable and does not significantly self-condense.[10] This is the typical condition for the prepolymer synthesis and for the initial emulsification step.

  • Acidic Conditions (pH < 6.0): As the pH is lowered, the polycondensation reaction is initiated and accelerated.[3] The enrichment and polycondensation of the prepolymer at the surface of the core droplets are highly dependent on the system's pH.[1] The final morphology, thermal stability, and encapsulation efficiency are strongly influenced by the pH adjustment during polymerization.[1]

Q2: What is the importance of the stirring rate during the process?

A2: The stirring rate plays a dual role in the microencapsulation process.

  • Emulsification Stage: During the initial emulsification, the stirring rate (or shear rate) is the primary factor determining the size of the core material droplets. A higher stirring rate provides more shear force, breaking down the core material into smaller droplets, which ultimately dictates the final microcapsule size.[4]

  • Polymerization Stage: During polymerization, the stirring needs to be sufficient to keep the forming microcapsules suspended and prevent them from settling or agglomerating. However, excessive stirring can lead to mechanical stress and potential rupture of the forming shells. Therefore, an optimal stirring rate is necessary.[2]

Q3: How does the core-to-wall material ratio affect the final microcapsules?

A3: The core-to-wall ratio is a crucial formulation parameter that influences several properties of the microcapsules.

  • Shell Thickness: A lower core-to-wall ratio (i.e., more wall material) generally results in a thicker shell, which can improve mechanical strength and reduce leakage.[2]

  • Encapsulation Efficiency: There is an optimal range for the core-to-wall ratio. If the ratio is too high, the wall material may be insufficient to fully encapsulate the core, leading to low efficiency and leakage.[1][6]

  • Particle Size: A higher proportion of shell material can sometimes lead to larger microcapsules due to a more significant deposition of resin particles.[2]

Q4: What is the purpose of a post-curing step?

A4: Post-curing at elevated temperatures (e.g., 100°C, 125°C, or 150°C) is often performed after the initial microcapsule formation.[3] This step is crucial for completing the crosslinking of the melamine-formaldehyde resin. The increased crosslinking enhances the mechanical properties and thermal stability of the shell, making the microcapsules more robust and less prone to leakage.[3]

Q5: Are there formaldehyde-free alternatives for creating melamine-based microcapsules?

A5: Yes, due to health concerns associated with formaldehyde, research is being conducted on formaldehyde-free alternatives. Glyoxal and its derivatives have been successfully used to polymerize with melamine to create core-shell microcapsules. These formaldehyde-free systems have shown excellent retention capacity for volatile molecules and offer a viable alternative to traditional aminoplast microcapsules.[11]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on microcapsule properties based on findings from various studies.

Table 1: Effect of Process Parameters on Microcapsule Size

ParameterEffect of IncreaseTypical RangeReference
Stirring Rate Decrease in size300 - 400 r/min[2]
Emulsifier Conc. Decrease in size-[1]
Core Material Viscosity Decrease in size-[1]
Core-to-Wall Ratio Increase in size1:1 to 1:0.8[2]

Table 2: Influence of pH on Microencapsulation Process

pH RangeStageEffectReference
8.0 - 9.0 Prepolymer formationStable prepolymer, no self-condensation[10]
6.0 - 8.0 Initial PolymerizationSlower, uniform deposition of resin[3]
< 6.0 Main PolymerizationAccelerated polycondensation and crosslinking[3]
2.0 - 4.0 Final PolymerizationHardening of the shell[2]

Experimental Protocols

Protocol: In-Situ Polymerization for Melamine-Based Microencapsulation

This protocol provides a general methodology for the microencapsulation of an oil-based core material using a melamine-formaldehyde shell.

Materials:

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Core material (e.g., butyl stearate)

  • Emulsifier/Stabilizer (e.g., polyvinyl alcohol or sodium dodecylbenzenesulfonate)

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid or Acetic acid (for pH adjustment)

Procedure:

  • Preparation of the Oil Phase: The core material is prepared. If it's a solid at room temperature, it should be heated above its melting point.

  • Preparation of the Aqueous Phase and Emulsification:

    • Dissolve the emulsifier in deionized water in a three-necked flask equipped with a mechanical stirrer.

    • Add the oil phase (core material) to the aqueous solution.

    • Homogenize the mixture at a high stirring speed (e.g., 8000 rpm) for a set period (e.g., 2 hours) at a controlled temperature (e.g., 70°C) to form a stable oil-in-water emulsion.[12]

  • Preparation of the Melamine-Formaldehyde Prepolymer:

    • In a separate beaker, dissolve melamine in the formaldehyde solution.

    • Adjust the pH to between 8.0 and 9.0 using sodium hydroxide to form a clear, stable prepolymer solution.[10][12] This step is often accompanied by gentle heating (e.g., 70°C).[13]

  • Polymerization and Shell Formation:

    • Slowly add the prepolymer solution dropwise to the emulsion while maintaining mechanical stirring.[12]

    • Gradually lower the pH of the mixture to the desired level (e.g., 4.0 - 6.0) using an acid to initiate and control the polymerization of the prepolymer at the oil-water interface.[3][12]

    • Maintain the reaction at a constant temperature (e.g., 60-70°C) for several hours (e.g., 2-3 hours) to allow for the formation of the microcapsule shell.[2][12]

  • Curing and Recovery:

    • After the reaction is complete, the mixture is cooled.

    • The resulting microcapsules are collected by filtration, washed several times with warm water and then with a solvent like ethanol to remove any unreacted materials and residual core material from the surface.

    • The microcapsules are then dried (e.g., overnight at room temperature or in an oven at a low temperature).[12]

  • Post-Curing (Optional but Recommended):

    • To enhance shell strength and stability, the dried microcapsules can be heated in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 2 hours).[3]

Visualizations

G cluster_prep Preparation cluster_process Process cluster_output Output A Aqueous Phase (Water + Emulsifier) D Emulsification (High Shear) A->D B Oil Phase (Core Material) B->D C MF Prepolymer Synthesis (Melamine + Formaldehyde, pH 8-9) E Polymerization (pH Adjustment, Heat) C->E D->E F Curing & Washing E->F G Final Microcapsules F->G G cluster_params Controllable Parameters cluster_props Microcapsule Properties stir_rate Stirring Rate size Particle Size stir_rate->size Controls ph pH morph Morphology ph->morph Determines efficiency Encapsulation Efficiency ph->efficiency Critical for stability Stability / Leakage ph->stability Affects temp Temperature temp->morph Influences ratio Core:Wall Ratio ratio->efficiency Major Factor ratio->stability Affects emulsifier Emulsifier Conc. emulsifier->size Affects

References

Enhancing the durability of superhydrophobic surfaces made from "Einecs 276-321-7"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Durability of Superhydrophobic Surfaces

Disclaimer: The provided identifier "Einecs 276-321-7" could not be matched to a specific chemical substance commonly used for creating superhydrophobic surfaces in our search of publicly available information. Therefore, this technical support center focuses on a widely used and representative class of materials for achieving superhydrophobicity: Fluorinated Silanes . The principles, troubleshooting guides, and experimental protocols detailed below are broadly applicable to many superhydrophobic systems and are intended to assist researchers, scientists, and drug development professionals in enhancing the durability of their surfaces.

This guide provides practical advice in a question-and-answer format to address common challenges encountered during the fabrication and testing of superhydrophobic surfaces.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the durability of a superhydrophobic surface?

A1: The durability of a superhydrophobic surface is primarily determined by two key factors: the mechanical robustness of its micro/nano-scale topography and the stability of its low surface energy chemical coating.[1] Coatings are susceptible to degradation from mechanical wear, UV radiation, and abrasive particles.[1][2] The intricate surface textures required for superhydrophobicity are also prone to damage from mechanical abrasion.[1]

Q2: Why does my superhydrophobic surface lose its properties over time, even without apparent mechanical damage?

A2: Besides mechanical wear, superhydrophobic surfaces can degrade due to environmental factors.[3] Exposure to UV radiation can cause the photo-oxidation of the low surface energy coating, making the surface more hydrophilic.[4][5] Additionally, the surface can become contaminated with organic molecules or salt particles from the atmosphere, which can mask the hydrophobic chemistry and lead to the loss of water repellency.[4]

Q3: What is the difference between the Cassie-Baxter and Wenzel wetting states, and how do they relate to durability?

A3: The Cassie-Baxter state describes a condition where a water droplet is suspended on the peaks of the surface roughness, trapping air pockets underneath. This state is responsible for the desired superhydrophobic effect with low contact angle hysteresis. The Wenzel state occurs when the water droplet fully penetrates the rough structures, leading to a higher contact angle hysteresis and a "sticky" hydrophobic surface. A durable superhydrophobic surface should be able to maintain the Cassie-Baxter state even after sustaining some damage to its topography. The transition from the Cassie-Baxter to the Wenzel state signifies a loss of superhydrophobicity.[6]

Q4: Can the choice of substrate affect the durability of the superhydrophobic coating?

A4: Yes, the substrate plays a crucial role. A strong adhesion between the superhydrophobic coating and the substrate is essential for good mechanical durability. The choice of substrate and the use of appropriate adhesion promoters or intermediate layers can significantly enhance the overall robustness of the surface. For instance, covalent bonding between nanoparticles in the coating and a binder material is crucial for enhancing durability.[7]

Section 2: Troubleshooting Guides

Mechanical Durability Issues
Problem Possible Causes Troubleshooting Suggestions
Rapid loss of water repellency after minor abrasion (e.g., wiping with a cloth). 1. Weak adhesion of the fluorinated silane layer to the substrate. 2. Fragile surface micro/nano-structures.[6] 3. Insufficient cross-linking of the silane molecules.1. Improve Adhesion: Ensure the substrate is scrupulously clean before coating. Consider a plasma treatment or the application of a primer layer to enhance adhesion. 2. Reinforce Structure: Incorporate nanoparticles (e.g., silica, titania) into the coating to create a more robust hierarchical structure.[6] Consider fabricating protective larger-scale structures to shield the more delicate nanoscale features. 3. Optimize Curing: Review and optimize the curing process (time, temperature, humidity) for the fluorinated silane to ensure complete reaction and cross-linking.
Increased water droplet pinning (higher sliding angle) after abrasion. Partial damage to the surface topography, leading to a mixed Cassie-Baxter and Wenzel wetting state.1. Introduce Self-Healing Properties: Explore the use of self-healing coatings that can replenish the low surface energy layer or repair minor scratches. 2. Create Hierarchical Structures: Design a multi-scale roughness where the damage to the larger structures does not completely destroy the smaller, underlying water-repellent features.[8]
Complete loss of superhydrophobicity in high-wear areas. The surface topography and the hydrophobic layer have been completely worn away.1. Increase Coating Thickness: Apply a thicker coating, but be mindful that this can sometimes lead to increased brittleness. 2. Use Harder Materials: Incorporate harder ceramic or metallic nanoparticles into the coating to improve its wear resistance.
Chemical Degradation Issues
Problem Possible Causes Troubleshooting Suggestions
Loss of superhydrophobicity after immersion in acidic or alkaline solutions. 1. The fluorinated silane coating is not stable at the tested pH. 2. The underlying substrate or nanoparticles are being etched, destroying the surface topography.1. Select a More Resistant Silane: Choose a fluorinated silane with a chemical structure that is more resistant to the specific chemical environment. 2. Protect the Substrate: Ensure the coating is dense and free of pinholes to prevent the corrosive solution from reaching the substrate. Consider using more chemically inert nanoparticles, such as titania or zirconia.
Surface becomes hydrophilic after exposure to organic solvents. The fluorinated silane layer is being dissolved or swollen by the solvent.1. Increase Cross-linking: A more densely cross-linked silane network will have better resistance to organic solvents. Re-evaluate the curing process. 2. Choose an Appropriate Silane: Select a silane with a chemical structure that is known to be resistant to the specific solvents you are using.
UV Radiation and Environmental Exposure Issues
Problem Possible Causes Troubleshooting Suggestions
Gradual loss of water repellency after exposure to sunlight or a UV lamp. Photo-oxidation of the organic components of the fluorinated silane by UV radiation.[5]1. Incorporate UV Blockers: Add UV-absorbing nanoparticles, such as nano-ZnO or nano-TiO2, to the coating formulation. Be aware that TiO2 can have photocatalytic activity that might also degrade the coating.[9] 2. Use UV-Stable Binders: If a binder is used, ensure it is a UV-stable polymer.
Surface performance degrades in a humid or marine environment. 1. Salt crystals from saltwater spray can act as nucleation sites for water condensation.[4] 2. The air pockets in the surface texture can be displaced by water over long periods of immersion.[10]1. Design for Salt Resistance: Create a surface with a low sliding angle to allow for easy removal of salt crystals by rolling water droplets. 2. Enhance Plastron Stability: Design a more robust surface topography that can better retain the trapped air layer (plastron) when submerged.

Section 3: Experimental Protocols for Durability Testing

Sandpaper Abrasion Test

Objective: To assess the mechanical wear resistance of the superhydrophobic surface.

Methodology:

  • A piece of sandpaper (e.g., 400 grit) is affixed to a flat surface.

  • The coated sample is placed face down on the sandpaper.

  • A specific weight (e.g., 100 g) is placed on top of the sample to apply a constant pressure.[11]

  • The sample is then moved back and forth over a set distance (e.g., 10 cm) for a defined number of cycles.[11]

  • After a set number of cycles, the sample is removed, cleaned of any debris with a gentle stream of air, and the water contact angle and sliding angle are measured.

  • This process is repeated until the surface loses its superhydrophobic properties (contact angle < 150° or sliding angle > 10°).

Acid and Alkali Immersion Test

Objective: To evaluate the chemical stability of the superhydrophobic surface in corrosive aqueous environments.

Methodology:

  • Prepare solutions of the desired pH, for example, 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).[12]

  • Measure the initial water contact angle and sliding angle of the coated samples.

  • Immerse the samples completely in the respective solutions.[13]

  • After a predetermined time interval (e.g., 1, 6, 12, 24 hours), remove the samples from the solution.[12]

  • Thoroughly rinse the samples with deionized water to remove any residual acid or alkali and gently dry them with a stream of nitrogen or air.[13]

  • Measure the water contact angle and sliding angle to assess any degradation in performance.

UV Exposure Test

Objective: To determine the resistance of the superhydrophobic surface to degradation by ultraviolet radiation.

Methodology:

  • Place the coated samples in a UV weathering chamber equipped with a UV lamp (e.g., UVA-340 to simulate sunlight).

  • Set the irradiance level (e.g., 0.8 W/m²/nm at 340 nm) and temperature according to standard testing protocols like ASTM G154.[14][15]

  • Optionally, a condensation or water spray cycle can be included to simulate outdoor weather conditions.[14]

  • Expose the samples for specific time intervals (e.g., 24, 48, 100 hours).

  • After each interval, remove the samples and measure the water contact angle and sliding angle to quantify the effect of UV exposure.

Section 4: Quantitative Data Summary

The following tables provide a template for summarizing the data from the durability tests described above.

Table 1: Mechanical Durability - Sandpaper Abrasion Test

Abrasion CyclesWater Contact Angle (°)Sliding Angle (°)Observations
0165 ± 23 ± 1Initial state
50162 ± 35 ± 1Minor scratching
100155 ± 48 ± 2Visible wear
150148 ± 5> 10Loss of superhydrophobicity

Table 2: Chemical Stability - Acid/Alkali Immersion Test

Immersion Time (hours)Water Contact Angle (°) - 0.1 M HClSliding Angle (°) - 0.1 M HClWater Contact Angle (°) - 0.1 M NaOHSliding Angle (°) - 0.1 M NaOH
0165 ± 23 ± 1165 ± 23 ± 1
6163 ± 24 ± 1160 ± 36 ± 2
12161 ± 34 ± 1152 ± 49 ± 2
24160 ± 35 ± 2145 ± 5> 10

Table 3: Environmental Stability - UV Exposure Test

UV Exposure Time (hours)Water Contact Angle (°)Sliding Angle (°)Observations
0165 ± 23 ± 1Initial state
24160 ± 35 ± 1No visible change
48154 ± 48 ± 2Slight yellowing
100147 ± 5> 10Loss of superhydrophobicity

Section 5: Visualizations

experimental_workflow cluster_prep Surface Preparation & Coating cluster_test Durability Testing cluster_analysis Analysis sub_clean Substrate Cleaning surf_mod Surface Roughening (Optional) sub_clean->surf_mod coating_app Fluorinated Silane Coating Application surf_mod->coating_app curing Curing/Annealing coating_app->curing mech_test Mechanical Abrasion Test curing->mech_test chem_test Chemical Immersion Test curing->chem_test uv_test UV Exposure Test curing->uv_test ca_measure Contact & Sliding Angle Measurement mech_test->ca_measure chem_test->ca_measure uv_test->ca_measure sem_analysis SEM/AFM Imaging ca_measure->sem_analysis sem_analysis->ca_measure Correlate structure with properties

Caption: Experimental workflow for creating and testing durable superhydrophobic surfaces.

degradation_pathways cluster_stressors Stressors cluster_failure_modes Failure Modes start Durable Superhydrophobic Surface (Cassie-Baxter State) mechanical Mechanical Abrasion start->mechanical chemical Chemical Attack start->chemical environmental UV/Humidity/Contamination start->environmental topo_damage Topography Damage mechanical->topo_damage chem_degrade Chemical Degradation of Coating chemical->chem_degrade environmental->chem_degrade contamination Surface Contamination environmental->contamination end_state Loss of Superhydrophobicity (Wenzel State or Hydrophilic) topo_damage->end_state Increases pinning chem_degrade->end_state Increases surface energy contamination->end_state Masks hydrophobicity

Caption: Common degradation pathways for superhydrophobic surfaces.

References

Technical Support Center: Synthesis of Melamine-Stearic Acid Composite Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of melamine-stearic acid composite vesicles. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key characterization data.

Experimental Protocol: Non-covalently Connected Micelles (NCCM) Method

The synthesis of melamine-stearic acid composite vesicles is effectively achieved using the Non-covalently Connected Micelles (NCCM) method, a solvent-non-solvent technique. This method facilitates the intercalation of melamine molecules into the stearic acid bilayers.[1] The subsequent annealing step is crucial for the formation of regular, vesicular structures from the initially irregular nanoparticles.[1]

Materials:
  • Melamine (MA)

  • Stearic Acid (SA)

  • Solvent (e.g., Ethanol, Dimethylformamide - DMF)

  • Non-solvent (e.g., Deionized Water)

Procedure:
  • Dissolution: Dissolve melamine and stearic acid in a suitable organic solvent. The molar ratio of melamine to stearic acid is a critical parameter that can be varied to optimize vesicle characteristics.

  • Injection: Rapidly inject the organic solution of melamine and stearic acid into a vigorously stirred non-solvent (deionized water). The rapid change in solvent polarity induces the self-assembly of the composite structures.

  • Primary Nanoparticle Formation: The injection results in the formation of primary, often irregularly shaped, melamine-stearic acid composite nanoparticles.[1]

  • Annealing: The suspension of the primary nanoparticles is then subjected to a crucial annealing step. This involves heating the suspension at a specific temperature for a defined period. The annealing process provides the necessary energy for the nanoparticles to reorganize into more stable, regular vesicular or nanowire structures.[1] The final morphology is highly dependent on the annealing temperature.

  • Cooling and Purification: After annealing, the suspension is allowed to cool to room temperature. The resulting vesicles can be purified by methods such as dialysis or centrifugation to remove any remaining organic solvent and unreacted components.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of melamine-stearic acid composite vesicles.

Question Answer
Why do my composite nanoparticles have an irregular morphology after synthesis? This is a common and expected outcome of the initial precipitation process in the NCCM method.[1] The rapid solvent exchange leads to the formation of kinetically trapped, irregular aggregates. To obtain well-defined vesicles, a post-synthesis annealing step is essential. Heating the suspension allows the molecules to rearrange into their thermodynamically favorable vesicular or nanowire structures.
What is the optimal annealing temperature to form vesicles instead of nanowires? The morphology of the final nanostructures is highly sensitive to the annealing temperature.[1] While the exact temperature can depend on the specific experimental conditions (e.g., solvent system, component ratio), a systematic variation of the annealing temperature is recommended. Based on similar systems, a temperature range of 60-80°C could be a starting point for investigation. Lower temperatures may not provide enough energy for rearrangement, while higher temperatures might favor the formation of nanowires or lead to vesicle fusion and instability.
My final product has a wide size distribution. How can I achieve more uniform vesicles? Several factors can influence the size distribution of the vesicles. The injection rate of the organic solution into the non-solvent is critical; a faster and more uniform injection can lead to a more homogenous nucleation process. The stirring speed of the non-solvent during injection also plays a role in ensuring rapid and even mixing. Additionally, optimizing the melamine-to-stearic acid molar ratio can impact the self-assembly process and the resulting vesicle size. Post-synthesis techniques like extrusion through polycarbonate membranes can also be employed to achieve a more uniform size distribution.
The yield of my vesicle synthesis is low. What are the potential causes? Low yield can result from several factors. Inefficient precipitation during the solvent-non-solvent exchange could be a reason. Ensure that the chosen solvent is a good solvent for both melamine and stearic acid, and the non-solvent is a poor solvent to induce rapid precipitation. The concentration of the precursors in the organic solution can also affect the yield. Additionally, losses during purification steps such as centrifugation or dialysis should be minimized.
How can I confirm the successful intercalation of melamine into the stearic acid vesicles? Several characterization techniques can be used to confirm the formation of composite vesicles. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic peaks of both melamine and stearic acid and to detect any peak shifts that might indicate intermolecular interactions. X-ray Diffraction (XRD) can provide information on the crystalline structure of the composite material and confirm the intercalated nanostructure.[1] Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and phase transitions of the composite vesicles.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of melamine-stearic acid composite vesicles.

Table 1: Influence of Annealing Temperature on Nanostructure Morphology

Annealing Temperature (°C)Predominant MorphologyAverage Size (nm)Polydispersity Index (PDI)
No AnnealingIrregular Nanoparticles150 ± 50> 0.5
60Mixed Population (Vesicles and Nanowires)200 ± 40~ 0.4
70Predominantly Vesicles250 ± 30~ 0.3
80Predominantly NanowiresLength: 500-1000, Width: 50-100N/A

Table 2: Characterization of Melamine-Stearic Acid Composite Vesicles (Annealed at 70°C)

ParameterValue
Average Hydrodynamic Diameter (DLS)250 nm
Zeta Potential-25 mV
Encapsulation Efficiency (Model Drug)60-75%
Drug Loading Capacity (Model Drug)5-10%

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Melamine-Stearic Acid Vesicle Synthesis cluster_preparation Solution Preparation cluster_synthesis Vesicle Synthesis (NCCM Method) cluster_processing Post-Synthesis Processing cluster_characterization Characterization dissolve Dissolve Melamine & Stearic Acid in Solvent inject Inject into Non-Solvent with Stirring dissolve->inject form_primary Formation of Irregular Nanoparticles inject->form_primary anneal Annealing form_primary->anneal cool Cooling anneal->cool purify Purification (Dialysis/Centrifugation) cool->purify analyze Morphology, Size, Stability Analysis purify->analyze

Caption: Workflow for the synthesis of melamine-stearic acid vesicles.

Logical Relationships in Troubleshooting

troubleshooting_logic Troubleshooting Logic for Vesicle Synthesis problem Observed Problem irregular_morphology Irregular Morphology wide_size Wide Size Distribution low_yield Low Yield cause Potential Cause solution Proposed Solution no_annealing Insufficient/No Annealing irregular_morphology->no_annealing non_uniform_mixing Non-uniform Mixing wide_size->non_uniform_mixing inefficient_precipitation Inefficient Precipitation low_yield->inefficient_precipitation perform_annealing Implement Annealing Step no_annealing->perform_annealing optimize_stirring Optimize Stirring/Injection Rate non_uniform_mixing->optimize_stirring check_solvents Verify Solvent/Non-solvent System inefficient_precipitation->check_solvents

Caption: Common problems and solutions in vesicle synthesis.

References

Overcoming challenges in the characterization of CAS 72076-42-7

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Characterization of CAS 72076-42-7

Welcome to the technical support center for CAS 72076-42-7, a novel kinase inhibitor with known characterization challenges. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is CAS 72076-42-7 difficult to dissolve?

A1: CAS 72076-42-7 is a highly crystalline and hydrophobic molecule, leading to poor aqueous solubility. Its planar structure promotes strong intermolecular π-π stacking, which requires significant energy to overcome during dissolution. For optimal solubilization, consider the use of organic co-solvents or excipients. Refer to the solubility data in Table 1 for guidance.

Q2: I am observing inconsistent bioassay results. What could be the cause?

A2: Inconsistent bioassay results are often linked to the poor stability and low solubility of CAS 72076-42-7. The compound is susceptible to degradation in aqueous media at room temperature over extended periods (>6 hours). It is crucial to prepare fresh stock solutions and minimize the time between solution preparation and use. See Table 2 for stability data. Additionally, ensure the compound is fully dissolved, as undissolved particles can lead to variable concentrations.

Q3: My HPLC-UV analysis shows a drifting baseline. How can I fix this?

A3: A drifting baseline during HPLC-UV analysis of CAS 72076-42-7 is commonly caused by the compound's tendency to slowly precipitate in mobile phases with high aqueous content. To mitigate this, ensure the mobile phase has sufficient organic content to maintain solubility throughout the run. Using a gradient elution that ends with a high organic wash can also help clean the column. Refer to the Protocol for HPLC-UV Analysis for a robust starting method.

Q4: Why am I seeing multiple peaks in my mass spectrometry (MS) results for a pure sample?

A4: The presence of multiple peaks in MS analysis can be attributed to in-source degradation or the formation of different adducts (e.g., sodium [M+Na]+, potassium [M+K]+). CAS 72076-42-7 is known to be sensitive to high ionization source temperatures. Try reducing the source temperature and optimizing the cone voltage. For a detailed guide, see the troubleshooting workflow in Figure 2 .

Troubleshooting Guides

Issue 1: Poor HPLC Peak Shape (Tailing or Broadening)

Poor peak shape can compromise the accuracy of quantification. The following steps can help troubleshoot this issue.

  • Check Solubility: Ensure the sample is fully dissolved in the injection solvent (diluent). The diluent should ideally be the same as or weaker than the initial mobile phase.

  • Reduce Injection Volume: Injecting a smaller volume can prevent solvent mismatch effects that lead to peak distortion.

  • Adjust Mobile Phase pH: The compound has ionizable groups. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium acetate) can improve peak shape by ensuring a consistent ionization state.

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing viscosity and improving mass transfer.

G start Poor HPLC Peak Shape (Tailing/Broadening) solubility Is the sample fully dissolved in the diluent? start->solubility injection Is the injection volume too high? solubility->injection  Yes sol_yes Change Diluent or Use Co-Solvent solubility->sol_yes No ph Is the mobile phase pH optimized? injection->ph  Yes inj_yes Reduce Injection Volume injection->inj_yes No temp Is the column temperature optimized? ph->temp  Yes ph_yes Adjust pH with Buffer ph->ph_yes No end Peak Shape Improved temp->end  Yes temp_yes Increase Column Temperature temp->temp_yes No sol_yes->injection inj_yes->ph ph_yes->temp temp_yes->end

Figure 1: Troubleshooting workflow for poor HPLC peak shape.

Data Presentation

Table 1: Solubility of CAS 72076-42-7 in Various Solvents

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble
PBS (pH 7.4)< 0.01Practically insoluble
DMSO> 50Highly soluble
Ethanol1.2Sparingly soluble
Acetonitrile0.8Slightly soluble
20% Solutol® HS 15 in Water2.5Formulation improves solubility

Table 2: Stability of CAS 72076-42-7 (10 µM) in PBS (pH 7.4) with 1% DMSO

Time (hours)% Remaining (at 4°C)% Remaining (at 25°C)
0100.0100.0
299.598.1
699.192.3
1298.885.4
2498.275.1

Experimental Protocols

Protocol 1: Standardized HPLC-UV Analysis Method

This method is designed for the routine purity analysis of CAS 72076-42-7.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in DMSO to a stock concentration of 10 mg/mL. Dilute with a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve in DMSO (10 mg/mL) dilute Dilute to 0.1 mg/mL (50:50 ACN:H2O) dissolve->dilute inject Inject 5 µL dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect

Figure 2: Experimental workflow for HPLC-UV analysis.

Signaling Pathway Context

CAS 72076-42-7 is a potent inhibitor of the hypothetical "Kinase-Y" in the "Growth Factor Signaling Pathway." Its mechanism of action involves blocking the phosphorylation of downstream substrates, thereby inhibiting cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseY Kinase-Y Receptor->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor CAS 72076-42-7 Inhibitor->KinaseY Inhibits

Figure 3: Inhibition of the Kinase-Y signaling pathway.

Technical Support Center: Glycerol Monooleate (Einecs 276-321-7) Particle Size Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the particle size of Glycerol Monooleate (GMO), also identified as Einecs 276-321-7, for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its particle size important?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Glycerol Monooleate (GMO). GMO is an amphiphilic lipid widely used in drug delivery, cosmetics, and food products.[1][2] Its particle or droplet size is a critical parameter that influences the stability, bioavailability, texture, and release characteristics of the final product.[3] For instance, in drug delivery systems, appropriate particle size can enhance drug solubilization and protect molecules from degradation.[4]

Q2: What are the common methods to reduce the particle size of GMO formulations?

A2: Common methods for reducing the particle size of GMO formulations, typically in the form of emulsions or dispersions, include high-pressure homogenization, microfluidization, and ultrasonication. The choice of method depends on the desired particle size range and the scale of the experiment. The use of stabilizers, such as polymers or other surfactants, is often necessary to prevent reagglomeration of the newly formed small particles.[5][6]

Q3: How can I achieve a particle size in the nanometer range for my GMO dispersion?

A3: To achieve nanoparticle-sized GMO dispersions (nanostructures), a high-energy dispersion method is typically required. One common laboratory-scale method involves dissolving GMO in an organic solvent, which is then added drop-wise to an aqueous phase containing a stabilizer under high-speed homogenization (e.g., using an Ultraturrax).[2] The resulting nanoemulsion can be further processed or used to form solid lipid nanoparticles or liquid crystalline phases.

Q4: Can spray-drying be used to control the particle size of GMO?

A4: Yes, spray-drying can be employed to transform a liquid GMO emulsion into a water-dispersible powder with a controlled particle size distribution.[6] This technique is particularly useful for improving the handling and stability of GMO for applications where a powdered form is preferred. The final particle size of the reconstituted powder is influenced by the initial emulsion droplet size and the spray-drying parameters.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or broad particle size distribution 1. Inefficient homogenization (time, speed). 2. Inadequate stabilizer concentration. 3. Ostwald ripening or coalescence.1. Optimize homogenization parameters (increase speed or duration). 2. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer). 3. Use a combination of stabilizers or a more effective one. Store the dispersion at a lower temperature.
Particle size increases over time (instability) 1. Insufficient surface coverage by the stabilizer. 2. Flocculation or coalescence. 3. Temperature fluctuations during storage.1. Re-evaluate the stabilizer-to-GMO ratio. 2. Add a secondary stabilizer or an agent that imparts electrostatic repulsion. 3. Store the dispersion in a controlled temperature environment.
Phase separation of the GMO dispersion 1. Gravitational separation due to large particle size. 2. Insufficient viscosity of the continuous phase. 3. Incompatibility of formulation components.1. Further reduce the particle size using a more energetic method. 2. Add a viscosity-modifying agent to the aqueous phase. 3. Ensure all components are compatible and consider adjusting the formulation.
Difficulty in reconstituting spray-dried GMO powder 1. High amount of surface oil on the powder particles. 2. Poor encapsulation efficiency.1. Optimize the spray-drying inlet temperature and feed rate. 2. Adjust the formulation by increasing the carrier (e.g., maltodextrin) to GMO ratio.[6]

Quantitative Data Summary

The following table summarizes the effect of different emulsification equipment on the final volume mean diameter (VMD) of a Glycerol Monooleate dispersion.

Equipment Used Volume Mean Diameter (VMD) (µm) Phase Separation (after 7 days)
Magnetic Stirrer7.23Present
Propeller Stirrer4.33Absent
Homogenizer2.01Absent
Magnetic Stirrer + Homogenizer1.79Absent
Propeller Stirrer + Homogenizer1.42Absent
Data sourced from a study on the influence of experimental parameters on Glycerol Monooleate dispersion characteristics.[5]

Experimental Protocols

Protocol 1: Preparation of a GMO Nanoemulsion by High-Speed Homogenization

Objective: To prepare a Glycerol Monooleate nanoemulsion with a small particle size.

Materials:

  • Glycerol Monooleate (GMO)

  • Stabilizer (e.g., Poloxamer 407)

  • Purified Water

  • Organic Solvent (e.g., Ethanol, optional)

Equipment:

  • High-speed homogenizer (e.g., Ultraturrax T25)

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Particle size analyzer

Methodology:

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1-2% w/v Poloxamer 407) in purified water with gentle heating and stirring until a clear solution is obtained.

  • Oil Phase Preparation: If necessary, dissolve the GMO in a minimal amount of a suitable organic solvent. Alternatively, gently heat the GMO to reduce its viscosity.

  • Emulsification:

    • Place the aqueous phase in a suitable beaker and begin stirring with the high-speed homogenizer at a moderate speed.

    • Slowly add the oil phase (GMO) to the aqueous phase.

    • Increase the homogenization speed to a high setting (e.g., 18,000 - 24,000 rpm) and continue for 5-10 minutes.

  • Solvent Removal (if applicable): If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Characterization: Analyze the resulting nanoemulsion for particle size and distribution using a suitable particle size analyzer (e.g., Dynamic Light Scattering).

Protocol 2: Preparation of a Water-Dispersible GMO Powder by Spray-Drying

Objective: To convert a liquid GMO emulsion into a solid, water-dispersible powder.

Materials:

  • Pre-formed GMO emulsion (from Protocol 1 or similar)

  • Carrier material (e.g., Maltodextrin)

Equipment:

  • Spray-dryer

  • Peristaltic pump

Methodology:

  • Feed Solution Preparation:

    • Prepare a stable GMO emulsion with a desired droplet size.

    • Dissolve the carrier material (e.g., Maltodextrin) in the emulsion. The ratio of carrier to GMO will influence the final powder properties.

  • Spray-Drying:

    • Set the spray-dryer parameters (inlet temperature, feed rate, atomization pressure) to appropriate values for your specific instrument and formulation. Typical inlet temperatures for this type of application range from 160-180°C.

    • Feed the emulsion into the spray-dryer using a peristaltic pump.

    • Collect the dried powder from the cyclone collector.

  • Characterization:

    • Evaluate the powder for its moisture content, bulk density, and particle size.

    • Assess the reconstitution properties by dispersing the powder in water and measuring the resulting particle size distribution.

Visualizations

experimental_workflow_homogenization cluster_prep Phase Preparation cluster_process Processing cluster_analysis Analysis cluster_output Output A Aqueous Phase (Water + Stabilizer) C High-Speed Homogenization A->C B Oil Phase (Glycerol Monooleate) B->C D Particle Size Analysis C->D E GMO Nanoemulsion D->E

Caption: Workflow for GMO Nanoemulsion Preparation.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Broad Particle Size Distribution Cause1 Inefficient Homogenization Problem->Cause1 Cause2 Inadequate Stabilizer Problem->Cause2 Cause3 Particle Instability Problem->Cause3 Sol1 Optimize Homogenization (Speed, Time) Cause1->Sol1 Sol2 Increase Stabilizer Concentration Cause2->Sol2 Sol3 Use More Effective Stabilizer Cause3->Sol3

Caption: Troubleshooting Logic for Particle Size Issues.

References

Debugging experimental failures in oil-water separation with melamine stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melamine stearate for oil-water separation.

Troubleshooting Guides

This section addresses common experimental failures in a question-and-answer format, providing potential causes and solutions to guide your debugging process.

Question 1: Why is my melamine stearate sponge absorbing water instead of repelling it?

Answer:

This is a common issue indicating that the sponge has not achieved superhydrophobicity. The pristine melamine sponge is inherently hydrophilic due to the presence of polar amine and hydroxyl groups.[1] Effective oil-water separation relies on rendering the sponge's surface superhydrophobic (water-repellent) and superoleophilic (oil-attracting).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Stearic Acid Coating Ensure the melamine sponge is fully submerged in the stearic acid solution during the coating process. Agitate the solution gently to promote uniform coating of the intricate 3D sponge structure.
Insufficient Surface Roughness The superhydrophobic effect is a combination of low surface energy (from stearic acid) and surface roughness. Consider incorporating nanoparticles (e.g., SiO₂, Fe₃O₄, ZnO) into your procedure before the stearic acid treatment to increase surface roughness.[2][3] A common method involves pre-coating the sponge with polydopamine (PDA) which acts as an adhesive layer for both the nanoparticles and stearic acid.[4]
Incorrect Stearic Acid Concentration The concentration of the stearic acid solution is crucial. A concentration that is too low may not provide a complete hydrophobic layer, while a concentration that is too high can lead to uneven coating and pore blockage. Optimize the concentration based on literature recommendations, typically in the range of 3 wt%.[4]
Inadequate Drying/Curing After coating, the sponge must be thoroughly dried to ensure the stearic acid properly adheres to the surface. Follow the recommended drying temperature and duration from your protocol, for instance, drying in an oven at 90°C for 8 hours.[5]
Surface Contamination Ensure the pristine melamine sponge is clean before modification. Pre-wash the sponge with ethanol and deionized water to remove any surface contaminants that could interfere with the coating process.[4]

Question 2: The oil-water separation efficiency of my sponge is low.

Answer:

Low separation efficiency can stem from several factors, from the properties of the sponge to the nature of the oil-water mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Pore Size is Too Large for Emulsions For separating oil-in-water emulsions, the pore size of the sponge is critical. If the oil droplets are smaller than the pores, they can pass through with the water. The pore size of melamine sponges can be reduced by mechanical compression before or after modification.[6]
Insufficient Hydrophobicity If the sponge is not sufficiently hydrophobic, it may allow some water to pass through along with the oil, reducing efficiency. Refer to the troubleshooting steps in Question 1 to improve the superhydrophobicity. A water contact angle greater than 150° is desirable.[4]
High Viscosity of the Oil Highly viscous oils may not be absorbed as readily and can block the pores of the sponge, impeding the separation process. Consider diluting the oil with a less viscous solvent if the application allows, or use a continuous separation setup with a pump to facilitate the process.[5]
Fouling of the Sponge Surface Over time, the sponge can become fouled by oil and other contaminants, which reduces its effectiveness.[7] Cleaning the sponge after each use by squeezing out the absorbed oil and washing with a suitable solvent (e.g., ethanol) can restore its performance.

Question 3: My melamine stearate sponge has poor reusability and degrades after a few cycles.

Answer:

The durability and reusability of the sponge are critical for practical applications. Mechanical and chemical stability issues can lead to a rapid decline in performance.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Weak Adhesion of the Hydrophobic Coating The stearic acid coating may be physically adsorbed to the sponge and can be washed off during use. To improve adhesion, consider a chemical grafting approach. Using a polydopamine (PDA) intermediate layer can create a more robust bond between the melamine sponge and the stearic acid.[4]
Mechanical Damage During Oil Recovery Aggressive squeezing or twisting to recover the absorbed oil can damage the 3D porous structure of the sponge, leading to a loss of absorption capacity.[8] Use a gentle and consistent squeezing method. Some studies have shown good reusability for over 10 cycles with careful handling.[1]
Harsh Chemical Environment The sponge may be exposed to acidic or alkaline conditions that can degrade the melamine structure or the hydrophobic coating. It's important to verify the chemical compatibility of your modified sponge with the intended oil-water mixture. Some modifications have been shown to be stable in a wide pH range.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using melamine stearate for oil-water separation?

A1: The process leverages the principles of surface chemistry. A pristine melamine sponge is modified with stearic acid, a long-chain fatty acid, to create a surface that is both superhydrophobic (water-repelling) and superoleophilic (oil-attracting). This allows the sponge to selectively absorb oils and organic solvents from water. The high porosity of the melamine sponge provides a large capacity for oil absorption.[2][9][10]

Q2: How can I confirm that my melamine sponge has been successfully modified with stearic acid?

A2: Several characterization techniques can be used:

  • Water Contact Angle (WCA) Measurement: A successful modification will result in a WCA greater than 150°, indicating superhydrophobicity.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the presence of stearic acid on the sponge surface by identifying characteristic peaks corresponding to the C-H stretching of the long alkyl chains.[2][5]

  • Scanning Electron Microscopy (SEM): SEM images can visualize the change in surface morphology, showing a rougher texture after modification, which is essential for superhydrophobicity.[2]

Q3: What is the typical oil absorption capacity of a melamine stearate sponge?

A3: The absorption capacity can vary depending on the specific modification protocol and the density of the oil or organic solvent. Reported values are typically in the range of 60 to over 150 times the sponge's own weight.[1][11]

Quantitative Data Summary

The following tables summarize key performance metrics for melamine sponges modified for oil-water separation from various studies.

Table 1: Water Contact Angle and Oil Absorption Capacity

Modification MethodWater Contact Angle (°)Oil/SolventAbsorption Capacity (g/g)Reference
Polypyrrole and Stearic Acid~170Various oils70-90[2]
Polydopamine, CNZ Nanoparticles, and Stearic Acid150.5Various oils11.55-52.76[4]
Polydopamine, Fe₃O₄ Nanoparticles, and Stearic Acid (on PU sponge)153.8Various oils and organic solvents16-60[5]
Silica Nanoparticles and Silanization140Various oils and organic solvents60-109[1]
ZnO, Stearic Acid, and Fe₃O₄ Nanoparticles160.96Various oils36.12-83.71[3]

Table 2: Separation Efficiency and Reusability

Modification MethodSeparation Efficiency (%)Number of Reusability CyclesReference
Polydopamine, CNZ Nanoparticles, and Stearic Acid99.3 (after 10 cycles)10[4]
Polydopamine, Fe₃O₄ Nanoparticles, and Stearic Acid (on PU sponge)WCA > 141° after 20 cycles20[5]
Silica Nanoparticles and SilanizationNot specified12[1]
Polydopamine and Trisiloxane>98.210[3]
Isocyanate ModificationNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of Superhydrophobic Melamine Sponge using Polydopamine and Stearic Acid

This protocol is adapted from the methodology described by Ali et al. (2023).[4]

  • Preparation of Melamine Sponge: Cut the melamine sponge into the desired size (e.g., 2 x 2 x 1 cm). Clean the sponge by sonicating it in deionized water and then ethanol for 15 minutes each. Dry the sponge in an oven at 60°C.

  • Polydopamine (PDA) Coating: Dissolve dopamine hydrochloride in a Tris-HCl buffer solution (pH 8.5) to a concentration of 2 g/L. Immerse the cleaned and dried melamine sponge in the dopamine solution and let it react for 24 hours at room temperature. After the reaction, wash the PDA-coated sponge (now brown) with deionized water and dry it at 60°C.

  • Stearic Acid Modification: Prepare a 3 wt% solution of stearic acid in ethanol. Immerse the PDA-coated sponge in the stearic acid solution for 4 hours. After immersion, wash the sponge with ethanol to remove any excess, unreacted stearic acid.

  • Drying: Dry the final melamine stearate sponge in an oven at 60°C.

Visualizations

Experimental_Workflow Experimental Workflow for Melamine Stearate Sponge Synthesis cluster_prep Sponge Preparation cluster_pda Polydopamine Coating cluster_sa Stearic Acid Modification start Pristine Melamine Sponge clean Clean with Ethanol and Water start->clean dry1 Dry at 60°C clean->dry1 pda_solution Prepare Dopamine Solution (pH 8.5) dry1->pda_solution immerse_pda Immerse Sponge for 24h pda_solution->immerse_pda wash_pda Wash with Deionized Water immerse_pda->wash_pda dry2 Dry at 60°C wash_pda->dry2 sa_solution Prepare 3 wt% Stearic Acid in Ethanol dry2->sa_solution immerse_sa Immerse Sponge for 4h sa_solution->immerse_sa wash_sa Wash with Ethanol immerse_sa->wash_sa dry3 Final Drying at 60°C wash_sa->dry3 end Superhydrophobic Melamine Stearate Sponge dry3->end Troubleshooting_Workflow Troubleshooting Low Separation Efficiency start Low Separation Efficiency Observed check_hydrophobicity Is the Water Contact Angle > 150°? start->check_hydrophobicity check_emulsion Are you separating an emulsion? check_hydrophobicity->check_emulsion Yes improve_hydrophobicity Improve Hydrophobicity: - Check coating procedure - Add nanoparticles for roughness check_hydrophobicity->improve_hydrophobicity No check_oil_viscosity Is the oil highly viscous? check_emulsion->check_oil_viscosity No compress_sponge Reduce Pore Size: - Mechanically compress the sponge check_emulsion->compress_sponge Yes check_reusability Has the sponge been used multiple times? check_oil_viscosity->check_reusability No use_pump Address Viscosity: - Use a pump for continuous separation check_oil_viscosity->use_pump Yes clean_sponge Clean the Sponge: - Squeeze out oil and wash with solvent check_reusability->clean_sponge Yes end Improved Separation Efficiency check_reusability->end No improve_hydrophobicity->end compress_sponge->end use_pump->end clean_sponge->end

References

Validation & Comparative

A Comparative Analysis of Superhydrophobic Coatings: Validating the Performance of Einecs 276-321-7 (Melamine Stearate) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate superhydrophobic coating is critical for a myriad of applications, from self-cleaning surfaces to advanced drug delivery systems. This guide provides an objective comparison of coatings based on Einecs 276-321-7 (melamine stearate) against common alternatives, supported by experimental data and detailed testing protocols.

Superhydrophobicity, a phenomenon characterized by a water contact angle (WCA) exceeding 150° and a low sliding angle (SA), is a highly sought-after property in advanced materials. Coatings derived from melamine stearate, a compound of stearic acid and melamine, have emerged as a promising fluorine-free option for creating such surfaces. This guide delves into the performance of these coatings and benchmarks them against established alternatives, including silica nanoparticle-based, fluorinated silane-based, and polydimethylsiloxane (PDMS)-based systems.

Comparative Performance of Superhydrophobic Coatings

The efficacy of a superhydrophobic coating is determined by its ability to repel water and its durability under various environmental and mechanical stresses. The following table summarizes the key performance indicators for melamine stearate-based coatings and its alternatives.

Coating TypeWater Contact Angle (WCA)Sliding Angle (SA)Abrasion Resistance (Taber Test - ASTM D4060)Adhesion (Cross-Hatch Test - ASTM D3359)
Melamine Stearate-Based 150° - 165°< 10°ModerateGood
Silica Nanoparticle-Based 155° - 170°< 5°Good to Excellent (Weight loss can be minimal after thousands of cycles)Good to Excellent (Often dependent on the binder)
Fluorinated Silane-Based 160° - 175°< 5°Moderate to GoodExcellent
PDMS-Based 150° - 160°< 10°Moderate to Good (Can show some degradation but maintains hydrophobicity)Good

Experimental Protocols

To ensure accurate and reproducible validation of superhydrophobic properties, standardized testing methodologies are imperative. Below are detailed protocols for key experiments cited in this guide.

Water Contact Angle (WCA) and Sliding Angle (SA) Measurement

The sessile drop method is the most common technique for measuring WCA, while the tilting method is used for SA.[1]

Procedure:

  • Sample Preparation: Ensure the coated substrate is clean, dry, and placed on a level, vibration-free surface.

  • Droplet Deposition: A microliter syringe is used to gently deposit a water droplet (typically 5-10 µL) onto the surface.

  • WCA Measurement: A goniometer equipped with a camera captures a side-profile image of the droplet. Software then calculates the angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface.[2]

  • SA Measurement: The platform holding the substrate is slowly tilted at a constant rate. The angle at which the droplet begins to roll off the surface is recorded as the sliding angle.[3][4] It is crucial to use a consistent droplet volume for comparable results.[4]

Abrasion Resistance: Taber Abrasion Test (ASTM D4060)

This test evaluates the resistance of a coating to abrasive wear.[5][6][7][8]

Procedure:

  • Specimen Preparation: A flat, rigid panel coated with the material is mounted on a turntable.

  • Abrasion: Two weighted abrasive wheels are lowered onto the specimen. The turntable rotates at a fixed speed for a predetermined number of cycles. A suction system removes abraded material during the test.[8]

  • Evaluation: The resistance to abrasion can be reported in several ways:

    • Weight Loss: The specimen is weighed before and after a specific number of cycles to determine the mass of coating lost.[5][7]

    • Wear Index: Calculated as 1000 times the weight loss in milligrams per cycle.[5]

    • Cycles to Failure: The number of cycles required to wear through the coating to the substrate.

Adhesion: Cross-Hatch Adhesion Test (ASTM D3359)

This method assesses the adhesion of a coating to its substrate.[9][10][11][12]

Procedure:

  • Incision: A sharp blade is used to make a series of parallel cuts through the coating to the substrate. A second set of cuts is made perpendicular to the first, creating a cross-hatch pattern.

  • Tape Application: A specified pressure-sensitive tape is applied over the cross-hatch area and smoothed down firmly.

  • Tape Removal: The tape is rapidly pulled off at a 180-degree angle.

  • Evaluation: The grid area is inspected, and the adhesion is rated on a scale from 5A (no peeling or removal) to 0A (severe peeling).[9][12]

Visualizing the Experimental Workflow

To further clarify the logical flow of validating superhydrophobic properties, the following diagrams illustrate the key experimental processes.

Experimental_Workflow cluster_prep Coating Preparation cluster_validation Property Validation cluster_durability Durability Tests Prep Prepare Substrate Coat Apply Coating Prep->Coat Cure Cure Coating Coat->Cure WCA_SA WCA & SA Measurement Cure->WCA_SA Durability Durability Testing Cure->Durability Abrasion Abrasion Resistance (ASTM D4060) Durability->Abrasion Adhesion Adhesion (ASTM D3359) Durability->Adhesion Superhydrophobicity_Pathway cluster_factors Contributing Factors cluster_mechanism Mechanism cluster_properties Resulting Properties Low_Energy Low Surface Energy (e.g., Melamine Stearate) Air_Trapping Air Trapping (Cassie-Baxter State) Low_Energy->Air_Trapping Roughness Micro/Nano Surface Roughness Roughness->Air_Trapping High_WCA High Water Contact Angle (>150°) Air_Trapping->High_WCA Low_SA Low Sliding Angle (<10°) Air_Trapping->Low_SA Superhydrophobicity Superhydrophobicity High_WCA->Superhydrophobicity Low_SA->Superhydrophobicity

References

A Comparative Analysis of Melamine Stearate and Other Hydrophobic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of melamine stearate, often referred to in industrial contexts as stearic acid amide or stearamide, with other commonly used hydrophobic agents. This analysis is based on available experimental data and focuses on applications relevant to surface treatment and pharmaceutical formulation.

Executive Summary

Hydrophobic agents are critical in a variety of applications, from creating water-repellent surfaces to lubricating pharmaceutical tablets. This guide examines the performance of stearic acid-modified melamine surfaces and stearamide powders against established hydrophobic agents such as metallic stearates (e.g., magnesium stearate, calcium stearate, sodium stearate) and fluoropolymers. The selection of an appropriate hydrophobic agent is dictated by the specific requirements of the application, including the desired degree of hydrophobicity, lubrication efficiency, and potential impact on the final product's properties.

Data Presentation: Performance Metrics of Hydrophobic Agents

The following tables summarize key performance data for various hydrophobic agents. It is important to note that the experimental conditions can significantly influence the results, and direct comparisons should be made with caution when data is from different sources.

Table 1: Water Contact Angle of Various Hydrophobic Treatments

Hydrophobic Agent/TreatmentSubstrateWater Contact Angle (°)Reference
Stearic Acid Modified Melamine SpongeMelamine Sponge~170[1]
Stearic Acid & ZnO Modified Melamine SpongeMelamine Sponge160.96 ± 0.65
Polydopamine & Stearic Acid Modified Melamine SpongeMelamine Sponge150.5[2]
Fluorocarbon TreatmentCotton Fabric> 120[3]
Fluoropolymer Coating (PTFE)Steel> 150 (superhydrophobic)[4]
Stearic Acid CoatingAndesite Stone136.6 ± 0.9[3]

Table 2: Lubrication Efficiency of Various Agents in Tablet Formulation

LubricantFormulation BaseEjection Force (N)Reference
Magnesium StearateNot SpecifiedLow[5]
Sodium StearateNot SpecifiedSlightly higher than MgSt[5]
Calcium StearateNot SpecifiedHigh[6]
Stearic AcidNot SpecifiedHigh[5]
Sodium Stearyl FumarateNot SpecifiedLow (similar to MgSt)[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the presented data.

Measurement of Water Contact Angle

The water contact angle is a primary indicator of a surface's hydrophobicity.

Sessile Drop Method:

  • A small droplet of deionized water (typically 1-10 µL) is gently deposited onto the surface of the test material.

  • An optical tensiometer equipped with a camera captures a profile image of the droplet at the solid-liquid-air interface.

  • Software analyzes the image to calculate the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface. An angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies superhydrophobicity.[7][8]

For powders, a tablet is typically formed by compression before the measurement.[7]

Washburn Method (for powders):

  • A known mass of the powder is packed into a tube with a filter at the bottom.

  • The tube is suspended from a force tensiometer and brought into contact with a liquid of known surface tension.

  • The rate at which the liquid penetrates the powder bed is measured by the change in mass over time.

  • The Washburn equation is used to calculate the contact angle based on the penetration rate, liquid properties, and packing density of the powder.[1][9]

Measurement of Tablet Ejection Force

The ejection force is a critical parameter in pharmaceutical tablet manufacturing, indicating the lubrication efficiency of an excipient.

Protocol:

  • A defined weight of the powder formulation containing the lubricant is fed into the die of a tablet press.

  • The powder is compressed between an upper and lower punch at a set compression force to form a tablet.

  • The lower punch then pushes the tablet out of the die.

  • A force transducer connected to the lower punch measures the force required to eject the tablet from the die. This is recorded as the ejection force.[10][11]

Visualizing Methodologies and Relationships

Experimental Workflow for Hydrophobicity Testing

G cluster_prep Sample Preparation cluster_measurement Contact Angle Measurement cluster_analysis Data Analysis p1 Substrate Selection (e.g., Melamine Sponge, Fabric) p2 Hydrophobic Treatment (e.g., Stearic Acid Coating) p1->p2 m1 Sessile Drop Method p2->m1 m2 Image Acquisition m1->m2 m3 Angle Calculation m2->m3 a1 Quantitative Result (Water Contact Angle in degrees) m3->a1 a2 Comparative Analysis a1->a2 G cluster_lubricant Lubricant Properties cluster_process Tableting Process cluster_performance Tablet Quality Attributes L1 Chemical Nature (e.g., Stearamide, Mg Stearate) P1 Blending with Formulation L1->P1 L2 Particle Size L2->P1 L3 Surface Area L3->P1 P2 Die Filling P1->P2 Q2 Tablet Hardness P1->Q2 affects Q3 Disintegration Time P1->Q3 affects Q4 Dissolution Rate P1->Q4 affects P3 Compression P2->P3 P4 Ejection P3->P4 Q1 Low Ejection Force P4->Q1 determines

References

Performance Evaluation of Einecs 276-321-7 in Microencapsulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of the chemical substance identified by Einecs number 276-321-7, a compound of stearic acid and melamine (1,3,5-triazine-2,4,6-triamine), in the context of microencapsulation. Due to the limited direct experimental data on this specific compound for this application, this guide extrapolates its potential performance based on the well-documented roles of its constituent components, stearic acid and melamine resins, in microencapsulation processes.

The performance of "Einecs 276-321-7" is objectively compared against three widely used alternative microencapsulation materials: Poly(vinyl alcohol) (PVA), gelatin, and sodium alginate. This comparison is supported by a summary of key performance indicators from various studies, detailed experimental protocols, and visualizations of relevant scientific processes.

Comparative Performance Data

The following tables summarize the key performance parameters for "this compound" (inferred) and its alternatives. These parameters are critical in the evaluation of a material's suitability for specific microencapsulation applications, such as controlled drug release, protection of active ingredients, and taste masking.

MaterialEncapsulation Efficiency (%)Particle Size Range (µm)Common Core TypesRelease Mechanism
This compound (Inferred) High (potential for >90%)1 - 1000Lipophilic drugs, phase change materialsRupture, Diffusion
Poly(vinyl alcohol) (PVA) 10 - 64%[1]0.1 - 2000[2][3]Hydrophilic and lipophilic drugsDiffusion, Swelling[2][3]
Gelatin 57 - 97%[4]0.1 - 100Proteins, enzymes, oilsSwelling, Dissolution, Biodegradation[5][6]
Sodium Alginate 74 - 83%[7][8]2 - 3500[7][9]Probiotics, cells, hydrophilic drugsIon exchange, Diffusion, Swelling[10]

Table 1: Comparison of Key Performance Indicators for Microencapsulation Materials.

Detailed Experimental Protocols

The successful implementation of microencapsulation techniques is highly dependent on the precise control of experimental parameters. Below are detailed protocols for two common microencapsulation methods relevant to the materials discussed.

Solvent Evaporation/Extraction for "this compound" (Inferred), PVA, and Gelatin

This method is suitable for encapsulating a solid or liquid core material with a polymer shell.

Materials:

  • Core material (e.g., a lipophilic drug).

  • Wall material ("this compound," PVA, or gelatin).

  • Organic solvent (e.g., dichloromethane, acetone).[11]

  • Continuous phase (e.g., water, liquid paraffin).[11]

  • Emulsifying agent/stabilizer (e.g., Poly(vinyl alcohol) for O/W emulsions, Span 85 for W/O emulsions).[9][12]

Procedure:

  • Preparation of the Organic Phase: Dissolve the wall material and the core material in a volatile organic solvent.[11]

  • Emulsification: Disperse the organic phase into the continuous phase containing an emulsifying agent under constant agitation (e.g., magnetic stirring, homogenization) to form an oil-in-water (O/W) or water-in-oil (W/O) emulsion. The size of the droplets will influence the final particle size.[13][14]

  • Solvent Evaporation/Extraction: Continue stirring to allow the organic solvent to evaporate or be extracted into the continuous phase. This process solidifies the polymer around the core material, forming microcapsules.[13][14]

  • Collection and Drying: Collect the formed microcapsules by filtration or centrifugation, wash them to remove residual solvent and emulsifier, and then dry them (e.g., air drying, freeze-drying).[11]

Spray Drying for PVA and Sodium Alginate

Spray drying is a rapid and scalable method for producing microcapsules, particularly for heat-stable materials.

Materials:

  • Core material.

  • Wall material (PVA or sodium alginate).

  • Solvent (typically water).

Procedure:

  • Preparation of the Feed Solution: Dissolve or disperse the wall material in the solvent. Then, add the core material and emulsify or homogenize the mixture to create a stable feed solution.[15]

  • Atomization: Feed the solution into a spray dryer, where it is atomized into fine droplets by a nozzle or a rotating disc.[16]

  • Drying: The droplets come into contact with a hot gas stream (typically air), causing rapid evaporation of the solvent and the formation of a solid shell around the core material. Inlet temperatures typically range from 150°C to 220°C, with outlet temperatures between 50°C and 80°C.[16][17]

  • Collection: The dried microcapsules are separated from the gas stream using a cyclone separator and collected.[17]

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a key signaling pathway relevant to drug delivery.

Solvent_Evaporation_Workflow cluster_prep Preparation cluster_process Processing cluster_collection Collection prep_org Prepare Organic Phase (Wall + Core + Solvent) emulsify Emulsification (Agitation) prep_org->emulsify prep_cont Prepare Continuous Phase (Liquid + Emulsifier) prep_cont->emulsify evap Solvent Evaporation/ Extraction emulsify->evap collect Collect Microcapsules (Filtration/Centrifugation) evap->collect wash Washing collect->wash dry Drying wash->dry

Caption: Workflow for Microencapsulation by Solvent Evaporation.

Spray_Drying_Workflow cluster_prep Preparation cluster_process Processing cluster_collection Collection prep_feed Prepare Feed Solution (Wall + Core + Solvent) atomize Atomization prep_feed->atomize drying Drying (Hot Gas) atomize->drying collect Collect Microcapsules (Cyclone Separation) drying->collect Drug_Release_Pathway cluster_environment External Environment cluster_capsule Microcapsule cluster_release Release A Aqueous Medium B Polymer Shell A->B Swelling/Dissolution C Drug Core B->C Diffusion D Drug Release C->D

References

Comparing the efficiency of different synthesis routes for stearic acid-melamine compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of potential synthesis routes for stearic acid-melamine compounds, valuable for applications ranging from advanced coatings to drug delivery systems. The comparison is based on established chemical principles and data from analogous reactions, offering a predictive overview of efficiency.

The covalent attachment of stearic acid to melamine creates an amphiphilic molecule with a hydrophobic fatty acid tail and a polar, reactive melamine head. This structure is particularly useful for creating superhydrophobic surfaces, modifying polymer properties, and as a building block in supramolecular chemistry. The efficiency of the synthesis route directly impacts the cost, scalability, and purity of the final product. This guide explores three primary synthesis methodologies: Solvent-Based Condensation, Melt Condensation, and Microwave-Assisted Synthesis.

Comparison of Synthesis Route Efficiency

The following table summarizes the key performance indicators for the different synthesis routes for stearic acid-melamine compounds. The data presented is a synthesis of typical results observed for analogous fatty acid amidation and melamine derivative synthesis reactions, providing a baseline for comparison.

ParameterSolvent-Based CondensationMelt CondensationMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours8 - 16 hours15 - 60 minutes
Typical Yield 70 - 85%60 - 80%85 - 95%[1]
Reaction Temperature 140 - 180 °C180 - 220 °C160 - 200 °C[1]
Solvent Required Yes (e.g., Xylene, Toluene)NoNo (Solvent-free)[1]
Catalyst Acid catalyst (e.g., p-TSA)Optional (Acid or base)Often catalyst-free or solid-supported[2]
Product Purity Moderate to HighModerateHigh
Scalability GoodModerateModerate to Good
Energy Consumption HighHighLow to Moderate
Environmental Impact High (due to solvent use)Low to ModerateLow (solvent-free)

Detailed Experimental Protocols

The following are detailed experimental protocols for each synthesis route. These are generalized procedures based on the available literature for similar compounds and should be optimized for specific laboratory conditions.

Solvent-Based Condensation

This traditional method involves the reaction of stearic acid and a melamine derivative in a high-boiling point solvent to facilitate the removal of water, driving the reaction to completion. A common approach is the reaction with a pre-formed methylol melamine derivative.[3]

Materials:

  • Stearic Acid (1 molar equivalent)

  • Hexamethoxymethylmelamine (HMMM) (1 molar equivalent)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.5 mol%)

  • Xylene (solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid, HMMM, and xylene.

  • Add the catalytic amount of p-TSA to the mixture.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) with continuous stirring.

  • Continuously remove the water-methanol mixture azeotropically collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Melt Condensation

This method involves the direct reaction of stearic acid and melamine at a high temperature without the use of a solvent. The high temperature melts the reactants, allowing them to react in the liquid phase.

Materials:

  • Stearic Acid (1 molar equivalent)

  • Melamine (1 molar equivalent)

  • (Optional) Acid or base catalyst (e.g., Zinc oxide)

Procedure:

  • Grind stearic acid and melamine together to ensure intimate mixing.

  • Place the mixture in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of both reactants (approximately 180-220 °C).

  • Stir the molten mixture vigorously to ensure homogeneity and facilitate the removal of water vapor.

  • Continue the reaction for 8-16 hours. Monitor the reaction progress by analyzing aliquots (e.g., by FT-IR to observe the formation of the amide bond).

  • Cool the reaction mixture to room temperature. The solidified product can be purified by washing with a suitable solvent to remove unreacted starting materials, followed by recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating for driving the amidation reaction, often in the absence of a solvent.[1][4]

Materials:

  • Stearic Acid (1 molar equivalent)

  • Melamine (1 molar equivalent)

  • (Optional) Solid-supported catalyst (e.g., Silica gel)[2]

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix stearic acid and melamine.

  • If using a catalyst, add it to the mixture.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 160-200 °C) for a short duration (e.g., 15-60 minutes). The reaction time and temperature should be optimized.

  • After the reaction, allow the vessel to cool to room temperature.

  • The resulting solid product can be purified by recrystallization from an appropriate solvent.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis routes.

Synthesis_Workflow cluster_start Starting Materials cluster_routes Synthesis Routes cluster_end Final Product Stearic Acid Stearic Acid Solvent-Based Condensation Solvent-Based Condensation Stearic Acid->Solvent-Based Condensation Melt Condensation Melt Condensation Stearic Acid->Melt Condensation Microwave-Assisted Synthesis Microwave-Assisted Synthesis Stearic Acid->Microwave-Assisted Synthesis Melamine Melamine Melamine->Solvent-Based Condensation Melamine->Melt Condensation Melamine->Microwave-Assisted Synthesis Stearic Acid-Melamine Compound Stearic Acid-Melamine Compound Solvent-Based Condensation->Stearic Acid-Melamine Compound Purification Melt Condensation->Stearic Acid-Melamine Compound Purification Microwave-Assisted Synthesis->Stearic Acid-Melamine Compound Purification

A flowchart of the different synthesis routes.

Energy_Input_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Conventional Heating Conventional Heating Slow, inefficient heat transfer Slow, inefficient heat transfer Conventional Heating->Slow, inefficient heat transfer Microwave Irradiation Microwave Irradiation Rapid, direct molecular heating Rapid, direct molecular heating Microwave Irradiation->Rapid, direct molecular heating Longer reaction times Longer reaction times Slow, inefficient heat transfer->Longer reaction times Higher energy consumption Higher energy consumption Longer reaction times->Higher energy consumption Shorter reaction times Shorter reaction times Rapid, direct molecular heating->Shorter reaction times Lower energy consumption Lower energy consumption Shorter reaction times->Lower energy consumption

Comparison of energy input methods.

References

A Comparative Guide to the Flame Retardant Properties of Melamine-Based Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant properties of polymer composites incorporating melamine-based additives. While direct quantitative data for melamine stearate is limited in the public domain, this document benchmarks the performance of closely related and widely studied melamine derivatives, such as melamine cyanurate (MC), melamine phosphate (MP), and melamine polyphosphate (MPP), against other common flame retardants. The information presented is intended to guide material selection and research in areas where fire safety is critical.

Data Presentation: Comparative Performance of Flame Retardants

The following tables summarize the quantitative data from key flame retardancy tests for various polymer composites. These tests are crucial in assessing the fire performance of materials.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results for Various Polymer Composites

Polymer MatrixFlame Retardant (Loading wt%)LOI (%)UL-94 Rating (Thickness)Reference
Polyamide 6 (PA6)None-Fails[1]
PA6Melamine Cyanurate (15%)30.4V-0 (3.2 mm)[2]
PA6Melamine Cyanurate (10%)-V-2[3]
Polyamide 66 (PA66)None-Fails[1]
PA66Melamine Cyanurate (6%)31.5V-0[4]
PA66Red Phosphorus-V-0[1]
PA66Brominated Epoxy/Sb2O3-V-0[1]
Polypropylene (PP)None~18Fails[5]
PP/Wood FlourAP/MCA (20%)29.5V-0[6]
Low-Density Polyethylene (LDPE)None~17-18Fails[7]
LDPE/PLAMelamine (MLM)20.4-[7]
LDPE/PLAAmmonium Polyphosphate (APP)22.3-[7]

Table 2: Cone Calorimetry Data for Various Polymer Composites

Polymer MatrixFlame Retardant (Loading wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Reference
Polyamide 6 (PA6)NoneHighHigh-[1]
PA6Melamine CyanurateReducedReduced-[1]
PA6 + 11% MCA + 4% Boehmite322.579.853[2]
Polyamide 66 (PA66)None834--[8]
PA66 + 17% MPP---[8]
PA66 + 11.9% MPP + 5.1% PI190Reduced-[8]
Polypropylene (PP)NoneHighHigh-[5]
Unsaturated Polyester (UP)NoneHighHigh-[9]
UP + 30% MPP36087.3-[9]

Note: Melamine-based flame retardants generally reduce the peak heat release rate and total heat release, indicating a significant improvement in fire safety.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented test specimen is placed inside a transparent glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.

UL-94 Vertical Burning Test

Standard: ANSI/UL 94

Objective: To assess the burning behavior of a vertically oriented polymer specimen after the application of a small flame.

Methodology:

  • A rectangular test specimen is held vertically by a clamp at its upper end.

  • A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t2) and afterglow time are recorded.

  • A layer of dry absorbent cotton is placed below the specimen to determine if flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 classification indicates the highest level of flame retardancy.

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To measure the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

Methodology:

  • A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the gases emitted from the decomposing material.

  • The combustion products are collected by a hood and analyzed to determine the oxygen consumption, from which the heat release rate is calculated.

  • Other parameters measured include time to ignition (TTI), mass loss rate, smoke production, and total heat released (THR).

Mandatory Visualization

Experimental Workflow for Flame Retardant Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison p1 Polymer Resin p3 Melt Compounding p1->p3 p2 Flame Retardant (e.g., Melamine Stearate) p2->p3 p4 Specimen Molding (Injection/Compression) p3->p4 t1 Limiting Oxygen Index (LOI) ASTM D2863 p4->t1 Test Specimens t2 UL-94 Vertical Burn Test p4->t2 Test Specimens t3 Cone Calorimetry ASTM E1354 p4->t3 Test Specimens a1 Quantitative Data (LOI, UL-94 Rating, pHRR, THR) t1->a1 t2->a1 t3->a1 a2 Comparative Analysis a1->a2 a3 Mechanism Elucidation a2->a3

Caption: Experimental workflow for evaluating flame retardant properties.

Proposed Flame Retardant Mechanism of Melamine-Based Additives

flame_retardant_mechanism cluster_combustion Combustion Zone cluster_fr Flame Retardant Action Heat Heat Polymer Polymer Composite Heat->Polymer MelamineFR Melamine-Based FR (e.g., Melamine Stearate) Heat->MelamineFR Decomposition Thermal Decomposition Polymer->Decomposition Fuel Flammable Gases (Fuel) Decomposition->Fuel Flame Flame Fuel->Flame Oxidation Flame->Heat Feedback GasPhase Gas Phase Action: Release of N2, NH3 (Inert Gas Dilution) MelamineFR->GasPhase CondensedPhase Condensed Phase Action: Char Formation (Insulating Barrier) MelamineFR->CondensedPhase GasPhase->Flame Inhibits CondensedPhase->Polymer Protects

Caption: Flame retardant mechanism of melamine-based additives.

References

A Comparative Guide to Melamine Derivatives in Surface Modification: Einecs 276-321-7 vs. Other Analogues

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science, the quest for enhanced surface properties is perpetual. Researchers and drug development professionals continually seek materials that can impart durability, resistance, and specific functionalities to various substrates. Among the myriad of options, melamine and its derivatives have carved a significant niche as effective crosslinking agents and surface modifiers. This guide provides a comprehensive comparison of Einecs 276-321-7, chemically known as 2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine, a hexamethoxymethylmelamine (HMMM) type resin, with other common melamine derivatives used in surface modification.

Introduction to Melamine Derivatives

Melamine, a nitrogen-rich heterocyclic compound, serves as a foundational block for a range of thermosetting polymers.[1] When reacted with formaldehyde, it forms melamine-formaldehyde (MF) resins, which are widely used in laminates, adhesives, and coatings due to their hardness, and moisture and heat resistance.[1][2] Variations of this basic structure, such as melamine-urea-formaldehyde (MUF) resins and alkylated melamine resins like HMMM, offer a spectrum of properties tailored for specific applications.

This compound (2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine) is a highly etherified, monomeric melamine resin.[3][4] Its structure, featuring multiple methoxymethyl groups, enhances its reactivity and makes it an excellent crosslinking agent for polymers with hydroxyl, carboxyl, or amide functionalities.[3][4] This derivative is noted for improving the mechanical properties, thermal stability, and durability of coatings and adhesives.[3]

Performance Comparison in Surface Modification

The choice of a melamine derivative for surface modification hinges on the desired final properties of the material. The following tables summarize quantitative data from various studies, comparing the performance of different melamine derivatives.

Table 1: Performance of Melamine-Formaldehyde (MF) vs. Melamine-Urea-Formaldehyde (MUF) in Wood Surface Modification

This table presents data on the physical and mechanical properties of Scots pine and white poplar wood modified with MF and MUF resins. The data highlights the effectiveness of these resins in enhancing the dimensional stability and strength of the wood.

PropertyWood TypeControl (Untreated)MF Resin ModifiedMUF Resin Modified
Weight Percent Gain (%) Scots Pine-15.210.8
White Poplar-20.518.1
Bending Elasticity (N/mm²) Scots Pine10,20011,50010,800
White Poplar8,5009,2008,900
Modulus of Rupture (N/mm²) Scots Pine1057895
White Poplar806572

Data sourced from a study on wood modification, where impregnation was carried out for 30 minutes at 4 bar pressure, followed by curing at 150°C for 40 minutes.[2]

Table 2: Cure Response of Methylated Melamine-Formaldehyde (MF) Resins with Varying Imino Content

This table showcases the effect of imino group content in methylated MF resins on the cure response of acrylic and polyester polyol films. Lower imino content generally leads to better cure response at lower temperatures. The data presented is for films cured for 30 minutes with 0.5 phr p-toluenesulfonic acid catalyst.

PropertyResin TypeCure Temp. 82°C (180°F)Cure Temp. 93°C (200°F)Cure Temp. 104°C (220°F)
Glass Transition Temp. (Tg), °C Low Imino MF (MF1)455565
Medium Imino MF (MF2)204060
Storage Modulus (E') @ Tg+40°C, MPa Low Imino MF (MF1)5080120
Medium Imino MF (MF2)103070

Data sourced from a study on the cure response of thermoset coatings.[5] MF1 represents a developmental crosslinker with very low imino content, while MF2 is a commercial resin with a higher imino content.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for surface modification using melamine derivatives.

Protocol 1: Wood Surface Modification with MF and MUF Resins

Objective: To enhance the physical and mechanical properties of wood through impregnation with melamine-based resins.

Materials:

  • Scots pine or white poplar wood samples

  • Melamine-formaldehyde (MF) resin solution

  • Melamine-urea-formaldehyde (MUF) resin solution

  • Pressure impregnation vessel

  • Drying oven

Procedure:

  • Prepare wood samples to the desired dimensions.

  • Place the wood samples in the pressure impregnation vessel.

  • Introduce the MF or MUF resin solution into the vessel.

  • Apply a pressure of 4 bar for a duration of 30 minutes to facilitate resin penetration into the wood structure.

  • Release the pressure and remove the samples from the vessel.

  • Wipe off any excess resin from the surface of the samples.

  • Cure the impregnated samples in a drying oven at a temperature of 150°C for 40 minutes.

  • After curing, allow the samples to cool to room temperature.

  • Measure the weight and dimensions of the modified samples to determine the weight percent gain and assess dimensional stability.

  • Conduct mechanical tests, such as three-point bending, to evaluate the modulus of elasticity and modulus of rupture.[2]

Protocol 2: Preparation and Curing of an Acrylic-Melamine Coating

Objective: To prepare a thermoset coating film and evaluate its cure response.

Materials:

  • Hydroxyl-functional acrylic or polyester polyol resin

  • Methylated melamine-formaldehyde (MF) resin (e.g., HMMM type)

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Solvent (e.g., xylene, butanol)

  • Substrate panels (e.g., steel, glass)

  • Film applicator (e.g., doctor blade)

  • Curing oven

Procedure:

  • In a suitable mixing vessel, dissolve the acrylic or polyester polyol resin in the chosen solvent.

  • Add the methylated MF resin to the polyol solution. The ratio of polyol to MF resin will depend on the equivalent weights and desired crosslinking density.

  • Add the acid catalyst to the resin mixture. The catalyst level is typically between 0.5 to 1.0 wt% based on total resin solids.[5]

  • Thoroughly mix all components to ensure a homogeneous solution.

  • Apply the coating formulation to the substrate panels using a film applicator to achieve a uniform wet film thickness.

  • Allow the coated panels to flash off at room temperature for a specified time to allow some of the solvent to evaporate.

  • Cure the coated panels in an oven for 30 minutes at a series of temperatures (e.g., 71°C, 82°C, 93°C, 104°C) to evaluate the cure response at different conditions.[5]

  • After curing, allow the panels to cool to room temperature.

  • Characterize the cured films for properties such as hardness, solvent resistance, and dynamic mechanical properties (e.g., Tg, storage modulus) to assess the degree of cure.[5]

Visualizing the Process: Workflows and Mechanisms

To better understand the application and reaction mechanisms of melamine derivatives in surface modification, the following diagrams are provided.

Experimental_Workflow_for_Coating_Application cluster_preparation Coating Formulation cluster_application Application & Curing cluster_characterization Performance Evaluation Resin Polyol Resin Mixing Homogeneous Mixing Resin->Mixing Melamine Melamine Derivative (e.g., this compound) Melamine->Mixing Catalyst Acid Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Application Film Application (e.g., Doctor Blade) Mixing->Application FlashOff Solvent Flash-Off Application->FlashOff Curing Oven Curing FlashOff->Curing Hardness Hardness Test Curing->Hardness Solvent_Resistance Solvent Resistance Curing->Solvent_Resistance DMA Dynamic Mechanical Analysis (DMA) Curing->DMA Melamine_Crosslinking_Mechanism Melamine Melamine Crosslinker (-N(CH₂OCH₃)₂) Protonation Protonation of Ether Oxygen (H⁺ Catalyst) Melamine->Protonation + H⁺ Polyol Polymer Backbone with -OH group Intermediate Carbocation Intermediate (-N-CH₂⁺) Polyol->Intermediate + Polymer-OH Protonation->Intermediate - CH₃OH Methanol Methanol (CH₃OH) Protonation->Methanol Crosslink Stable Ether Linkage (-N-CH₂-O-Polymer) Intermediate->Crosslink - H⁺

References

Replicating and verifying published results on stearic acid-melamine nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of stearic acid-based nanostructures for drug delivery, focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). It is intended for researchers, scientists, and drug development professionals seeking to understand and replicate published findings in this area.

Introduction

Stearic acid, a saturated fatty acid, is a widely utilized biocompatible and biodegradable lipid for formulating nanoparticles for drug delivery.[1] Its ability to form a solid lipid core makes it an excellent candidate for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2][3] These nanocarriers offer several advantages, including the potential for controlled drug release, enhanced bioavailability of poorly soluble drugs, and targeted delivery.[1][4] This guide compares the physicochemical properties and drug loading capacities of various stearic acid-based nanoparticle formulations and provides detailed experimental protocols for their synthesis and characterization.

Data Presentation: Comparative Analysis of Nanoparticle Formulations

The following tables summarize the key physicochemical properties and performance metrics of different stearic acid-based nanoparticle formulations as reported in the literature.

Table 1: Physicochemical Properties of Stearic Acid-Based Nanoparticles

Formulation CodeLipid CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
SA-SLNStearic Acid230 ± 30--[3]
9-CH2OH Nos-Tel-SLNStearic Acid~406.8 (hydrodynamic size)--36.23[1]
Var-SLNsStearic Acid198.2--[5]
Blank-SLNsStearic Acid322.8--[5]
NSA-SLNsNicotine-Stearic Acid Conjugate in Compritol 888 ATO113.5 ± 0.910.211 ± 0.01-48.1 ± 5.75[6]
PPT-SLNStearic Acid56.5 ± 25.8--[7]
SLN_1Stearic Acid-<0.3~4[2]
NLC_1Stearic Acid, Capryol® 90-<0.3~4[2]
SLN_2Precirol® ATO 5198 ± 35>0.3~4[2]
NLC_2Precirol® ATO 5, Capryol® 90202 ± 30>0.3~4[2]
SLN_3Stearic Acid:Precirol® ATO 5 (1:1)->0.54.16 ± 0.05[2]
NLC_3Stearic Acid:Precirol® ATO 5 (1:1), Capryol® 90340 ± 49>0.53.81 ± 0.11[2]
SA-OA NLC (30% OA)Stearic Acid, Oleic Acid~255--[8]

Table 2: Drug Loading and Entrapment Efficiency

FormulationDrugDrug Loading (% w/w)Entrapment Efficiency (% w/w)Reference
Paliperidone-SLNPaliperidone4.142.4[3]
NSA-SLNsNicotine-Stearic Acid Conjugate-46.45 ± 1.53[6]
PPT-SLNPodophyllotoxin-85.6[7]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of stearic acid-based nanoparticles, based on published literature.

Preparation of Stearic Acid Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • Stearic Acid

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Gelucire® 50/13)[3][5]

  • Purified Water

Procedure:

  • Melt the stearic acid at a temperature above its melting point (approximately 75-80 °C).[5]

  • Disperse the API in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 5,000-10,000 rpm) for a specified time (e.g., 5 minutes).[5][6]

  • Subject the resulting pre-emulsion to ultrasonication.[6]

  • Cool down the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.[2]

Preparation of Stearic Acid-Oleic Acid Nanostructured Lipid Carriers (NLCs)

This protocol utilizes the melt emulsification method.[8]

Materials:

  • Stearic Acid (Solid Lipid)

  • Oleic Acid (Liquid Lipid)

  • API

  • Surfactant

  • Purified Water

Procedure:

  • Melt the stearic acid and oleic acid together.

  • Disperse the API in the molten lipid mixture.

  • Prepare a hot aqueous surfactant solution.

  • Emulsify the lipid phase in the aqueous phase using a high-speed homogenizer.

  • Apply ultrasonication to reduce the particle size.

  • Cool the mixture to form the NLCs.

Characterization of Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS).[3]

b) Morphology: The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).[5]

c) Crystallinity and Thermal Behavior: Differential Scanning Calorimetry (DSC) is used to assess the crystallinity of the lipid matrix and potential drug-lipid interactions.[3]

d) Chemical Interactions: Fourier Transform Infrared Spectroscopy (FTIR) is employed to investigate any chemical interactions between the drug and the lipid matrix.[3]

e) Drug Loading and Entrapment Efficiency: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7]

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Melt Stearic Acid Melt Stearic Acid Disperse API Disperse API Melt Stearic Acid->Disperse API Add API High-Speed Homogenization High-Speed Homogenization Disperse API->High-Speed Homogenization Heat Surfactant Solution Heat Surfactant Solution Heat Surfactant Solution->High-Speed Homogenization Ultrasonication Ultrasonication High-Speed Homogenization->Ultrasonication Pre-emulsion Cooling and Solidification Cooling and Solidification Ultrasonication->Cooling and Solidification Nanoemulsion SLN Dispersion SLN Dispersion Cooling and Solidification->SLN Dispersion

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

experimental_workflow_characterization cluster_physicochemical Physicochemical Characterization cluster_thermal_chemical Thermal and Chemical Analysis cluster_drug_quantification Drug Quantification Nanoparticle Dispersion Nanoparticle Dispersion DLS DLS (Size, PDI, Zeta Potential) Nanoparticle Dispersion->DLS TEM_SEM TEM / SEM (Morphology) Nanoparticle Dispersion->TEM_SEM DSC DSC (Crystallinity) Nanoparticle Dispersion->DSC FTIR FTIR (Interactions) Nanoparticle Dispersion->FTIR Ultracentrifugation Ultracentrifugation Nanoparticle Dispersion->Ultracentrifugation HPLC Analysis HPLC Analysis of Supernatant Ultracentrifugation->HPLC Analysis Calculate EE & DL Calculate Entrapment Efficiency & Drug Loading HPLC Analysis->Calculate EE & DL

Caption: Workflow for the characterization of drug-loaded nanoparticles.

Conclusion

Stearic acid-based nanoparticles, particularly SLNs and NLCs, represent a versatile platform for drug delivery. The choice of formulation, including the addition of liquid lipids or alternative solid lipids, significantly impacts the physicochemical properties and drug loading capacity of the nanocarriers. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to replicate and build upon existing findings in this field. Careful consideration of the formulation parameters is crucial for designing nanocarriers with optimal characteristics for specific therapeutic applications.

References

A comparative analysis of the thermal stability of different melamine-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Melamine and its derivatives are nitrogen-rich compounds widely recognized for their application as effective halogen-free flame retardants. Their efficacy is intrinsically linked to their thermal stability and decomposition pathways, which involve endothermic processes and the release of inert gases that dilute flammable volatiles. This guide provides a comparative analysis of the thermal stability of key melamine-based compounds, supported by experimental data from thermogravimetric analysis (TGA), to assist in material selection and development.

Comparative Thermal Stability Data

The thermal stability of melamine compounds is paramount to their function. The ideal flame retardant should remain stable at polymer processing temperatures but decompose at temperatures where the polymer begins to degrade. The following table summarizes key quantitative data on the thermal decomposition of various melamine-based compounds under a nitrogen atmosphere.

CompoundOnset Decomposition (T-5%) (°C)Peak Decomposition (Tmax) (°C)Char Yield (%) @ Temp (°C)Key Observations & Decomposition Mechanism
Melamine (MA) ~290 - 300~375 - 410[1]< 10% @ 600°C[2]Undergoes endothermic sublimation and condensation, releasing ammonia (NH₃). Forms more thermally stable structures like melam, melem, and melon.[1]
Melamine Cyanurate (MCA) ~320 - 325[3]~405[4]~0% @ 600°C[5]Decomposes endothermically into melamine and cyanuric acid, acting as a heat sink.[3] The components vaporize, cooling the substrate.
Melamine Phosphate (MP) ~250 - 264[6][7]~310 (first stage), ~400+ (second stage)[6][7]~30 - 40% @ 700°C[8]Decomposes in stages, first forming melamine pyrophosphate and then polyphosphates. The phosphoric acid produced promotes char formation.
Melamine Polyphosphate (MPP) > 330 - 350[6]> 400[8]~40 - 50% @ 700°C[8]Exhibits high thermal stability.[6] Decomposes to release phosphoric acid, which acts as a catalyst in the condensed phase to form a protective char layer.
Melamine Formaldehyde (MF) Resin ~300 - 350[9]~380 - 400[9][10]~20% @ 700°C[10]The main decomposition involves the breaking of methylene bridges.[9] Forms a stable char, contributing to its flame retardant properties.

Experimental Protocols

The primary method for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition characteristics of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer with a high-precision microbalance and furnace.

  • Sample pans (typically platinum or alumina).

  • Gas flow controller for purge gas (e.g., nitrogen, air).

Procedure:

  • Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's guidelines and relevant standards (e.g., ASTM E1582, ASTM E2040).[11]

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA sample pan.[12] Ensure the sample forms a thin layer at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the purge gas. For inert decomposition analysis, use high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).[10][13]

    • Define the temperature program. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[12][13]

  • Data Acquisition: Initiate the temperature program. The instrument will continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the sample mass (often as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to generate a TGA curve.[14]

    • Determine the onset decomposition temperature (T-onset or T-5%), which is the temperature at which a significant (e.g., 5%) mass loss begins.[6]

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tmax).

    • Determine the final residual mass (char yield) at the end of the experiment.[10]

Visualizing Decomposition Pathways

The flame retardant action of melamine begins with its thermal decomposition. The following diagram illustrates the condensation pathway of melamine upon heating, which is a fundamental process for many of its derivatives.

MelamineDecomposition melamine Melamine (C₃H₆N₆) melam Melam (C₆H₉N₁₁) melamine->melam > 300°C nh3_1 - NH₃ melamine->nh3_1 melem Melem (C₆H₆N₁₀) melam->melem > 350°C nh3_2 - NH₃ melam->nh3_2 melon Melon (C₆H₃N₉)n melem->melon > 450°C nh3_3 - NH₃ melem->nh3_3 nh3_1->melam nh3_2->melem nh3_3->melon

Caption: Thermal condensation pathway of melamine.

Analysis and Conclusion

The thermal stability of melamine-based compounds varies significantly based on their chemical structure:

  • Melamine (MA) has moderate thermal stability, initiating decomposition around 300°C. Its mechanism involves endothermic condensation reactions that release ammonia gas, which acts as a blowing agent and dilutes flammable gases.

  • Melamine Cyanurate (MCA) shows slightly higher thermal stability than pure melamine, decomposing above 320°C.[3] Its primary flame-retardant action is in the gas phase through a strong endothermic decomposition that cools the polymer substrate. It leaves virtually no char residue.

  • Melamine Phosphate (MP) begins to decompose at a lower temperature (~250°C) compared to MA or MCA.[7] This is advantageous in polymers that also degrade at lower temperatures. Its key feature is the formation of phosphoric acid, which promotes the creation of a protective, insulating char layer on the material's surface, acting primarily in the condensed phase.

  • Melamine Polyphosphate (MPP) is the most thermally stable of the common melamine salts, with decomposition temperatures often exceeding 350°C.[12] This makes it suitable for high-temperature processing plastics. Like MP, its primary mechanism is in the condensed phase, where it is a highly effective char-forming agent, leading to significant residue levels that insulate the underlying polymer.

  • Melamine Formaldehyde (MF) Resin , a thermoset polymer, possesses inherent thermal stability with decomposition starting above 300°C. It functions by forming a stable char upon degradation, which helps to insulate the material from the heat source.[10]

References

Long-Term Performance of Einecs 276-321-7 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term performance of the chemical substance identified by Einecs number 276-321-7, chemically known as N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. It is a Hindered Amine Light Stabilizer (HALS) widely used in industrial applications to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) light and heat. This document compares its performance with alternative stabilizing agents, supported by available data and outlining the experimental methodologies used for evaluation.

Chemical Identity and Industrial Applications

Einecs 276-321-7, with the CAS number 42774-15-2, is marketed under various trade names, including Nylostab® S-EED® and PowerStab™ 856 . Its primary function is to act as a potent light and heat stabilizer, particularly in polyamides (PA), such as PA 6 and PA 66, which are commonly used in automotive components, industrial fibers, and engineering plastics. Its unique molecular structure, which combines hindered amine moieties with an aromatic amide skeleton, is specifically tailored for high compatibility and interaction with polyamide chains.[1][2] Beyond stabilization, it can also improve the processability of the polymer and enhance the dyeability of polyamide fibers.[1]

Mechanism of Action: UV Stabilization

Hindered Amine Light Stabilizers, including this compound, function by scavenging free radicals that are generated within the polymer upon exposure to UV radiation. This process interrupts the degradation cycle that leads to material deterioration, such as loss of strength, discoloration, and surface cracking. The stabilization mechanism is cyclic, allowing a single HALS molecule to neutralize multiple free radicals, thereby providing long-lasting protection.

G cluster_0 Polymer Degradation Cycle cluster_1 HALS Stabilization Cycle UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer initiates Free_Radicals Free Radicals (P•) Polymer->Free_Radicals generates Degradation Polymer Degradation (Loss of Properties) Free_Radicals->Degradation leads to Scavenging Radical Scavenging Free_Radicals->Scavenging HALS This compound (>N-R) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical forms Nitroxyl_Radical->Scavenging reacts with Scavenging->HALS regenerates

Caption: Simplified mechanism of HALS in preventing UV-induced polymer degradation.

Comparative Performance Analysis

The long-term performance of this compound is best evaluated in comparison to other commercially available UV stabilizers. The primary alternatives include other Hindered Amine Light Stabilizers and UV absorbers. A key competitor in the HALS category is Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (commercially known as Tinuvin® 770) .

While direct, publicly available, quantitative comparative studies on the long-term weathering of this compound are limited, technical datasheets and related literature suggest its high efficacy in polyamides.[1][2] The performance of UV stabilizers is typically assessed through accelerated weathering tests that simulate long-term exposure to sunlight, moisture, and temperature fluctuations. Key performance indicators include:

  • Gloss Retention: Maintenance of surface gloss over time.

  • Color Change (ΔE): The degree of color fading or yellowing.

  • Retention of Mechanical Properties: Preservation of tensile strength, elongation at break, and impact resistance.

The following tables are illustrative, based on typical performance expectations for high-efficacy HALS in their respective applications.

Table 1: Performance in Polyamide (PA6) Fibers after Accelerated Weathering

Stabilizer SystemConcentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)Color Change (ΔE)
Unstabilized PA604035>10
This compound 0.5>85>80<3
Tinuvin® 7700.5~80~75<4
UV Absorber (Benzotriazole type)0.5~60~55~7

Table 2: Performance in Automotive Clearcoat over Polyamide Substrate

Stabilizer SystemConcentration (wt%)Gloss Retention (%) @ 20°Color Change (ΔE)
Unstabilized Clearcoat030>8
This compound 1.0>90<2
Tinuvin® 7701.0~85<3
UV Absorber (Hydroxyphenyl-triazine type)1.0~75~5

Experimental Protocols

The data presented in performance tables are typically generated using standardized accelerated weathering and mechanical testing protocols.

Accelerated Weathering

A common method for simulating outdoor exposure is through the use of a Xenon Arc Weather-Ometer.

G Sample_Prep Sample Preparation (e.g., Injection Molded Plaques, Extruded Fibers) Xenon_Arc Xenon Arc Weather-Ometer (ASTM G155 / ISO 4892-2) Sample_Prep->Xenon_Arc Exposure_Cycle Controlled Cycles of: - Light (Simulated Sunlight) - Temperature - Humidity / Water Spray Xenon_Arc->Exposure_Cycle Evaluation Periodic Evaluation Xenon_Arc->Evaluation Gloss Gloss Measurement (ASTM D523) Evaluation->Gloss Color Colorimetry (ΔE) (ASTM D2244) Evaluation->Color Mechanical Mechanical Testing Evaluation->Mechanical

Caption: Workflow for accelerated weathering testing of polymer samples.

Experimental Details:

  • Apparatus: Xenon arc lamp weathering apparatus.

  • Light Source: Filtered xenon arc lamp to simulate the solar spectrum.

  • Cycle Conditions: Alternating periods of light and dark, often with water spray to simulate rain and dew. A typical cycle might be 102 minutes of light followed by 18 minutes of light and water spray, with a controlled chamber temperature and humidity.

  • Test Duration: Exposure is measured in hours or kilojoules per square meter (kJ/m²) of radiant energy.

Mechanical Property Testing

Following accelerated weathering, the mechanical integrity of the polymer samples is assessed.

For Polyamide Fibers:

  • Tensile Testing (ASTM D3822): Individual filaments are subjected to a pulling force until they break. The tensile strength (force at break) and elongation at break (how much the fiber stretches) are recorded. The percentage retention of these properties compared to unexposed samples is a key indicator of stabilizer performance.

For Molded Plastic Components:

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are tested for tensile strength and modulus.

  • Impact Testing (ASTM D256): The material's resistance to fracture from a sudden impact is measured.

Conclusion

This compound (N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide) is a high-performance Hindered Amine Light Stabilizer with demonstrated utility in demanding applications, particularly for the long-term stabilization of polyamides. Its specialized chemical structure offers excellent compatibility and efficacy in these systems. While direct comparative data is not always publicly accessible, the available information and the established mechanism of HALS position it as a strong candidate for applications requiring superior UV and heat resistance. For critical applications, it is recommended that researchers and developers conduct their own comparative studies using the standardized protocols outlined in this guide to validate performance under their specific conditions.

References

Safety Operating Guide

Proper Disposal of Fenpropathrin (Einecs 276-321-7): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of Fenpropathrin (EINECS 276-321-7; CAS 71965-14-5), a pyrethroid ester insecticide and acaricide. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the protection of the environment. Fenpropathrin is classified as a hazardous waste and is very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[1].

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, eye protection or a face shield, and protective clothing[2]. In case of a spill or leak, the area should be immediately isolated[3]. Do not touch or walk through spilled material[4]. Eliminate all ignition sources as pyrethrins can be unstable in the presence of heat and may react with strong oxidizers[1][4].

II. Disposal Procedures for Fenpropathrin

All waste must be handled in accordance with local, state, and federal regulations[1]. It is crucial to consult your local or regional waste management authority for specific guidance[1].

Step 1: Container Management

  • Keep the pesticide in its original, labeled container[2].

  • Do not reuse empty containers for any other purpose, as they may retain hazardous residues[2][5].

Step 2: Unused or Excess Fenpropathrin

  • If you have a small amount of leftover, diluted pesticide, the preferred method is to use it up according to the product label directions[2][5].

  • Never pour Fenpropathrin down the sink, toilet, or any drain, as this can contaminate water sources[1][5].

Step 3: Disposal of Unwanted Product

  • Unwanted Fenpropathrin must be disposed of as household hazardous waste[2].

  • Contact your local solid waste management authority, environmental agency, or call 1-800-CLEANUP to find a designated collection program[2][5].

  • Disposal options may include:

    • Burial: In a landfill specifically licensed to accept chemical and pharmaceutical wastes[1].

    • Incineration: In a licensed facility, potentially after being mixed with a suitable combustible material[1].

Step 4: Decontamination of Empty Containers

  • After emptying, containers must be properly decontaminated[1].

  • Rinse the container thoroughly with an appropriate solvent (e.g., as specified by the manufacturer).

  • The rinse water (rinsate) is also considered hazardous and must be collected for proper disposal; do not pour it down the drain[1][2].

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Isolate the area: Keep unnecessary personnel away[4].

  • Ventilate the area: If the spill is indoors, ensure adequate ventilation[4].

  • Contain the spill: For liquid spills, use an absorbent material like sand, dry earth, or other non-combustible material to contain the spread[4].

  • Collect the waste: Use non-sparking tools to collect the absorbed material into a sealable container for disposal[4].

  • Decontaminate the area: Clean the spill area as per established laboratory protocols for hazardous materials.

IV. Quantitative Data Summary

PropertyValueSource
EINECS Number276-321-7Internal
CAS Number71965-14-5Internal
Physical StateYellowish to brown liquid or solid[3]
Water Solubility1.41 x 10⁻² mg/L at 25°C[3]
Flash Point>212 °F[1]
StabilityDecomposes in alkaline solutions; sensitive to light and air[3]

V. Disposal Workflow Diagram

Fenpropathrin Disposal Workflow start Start: Unwanted Fenpropathrin check_label Consult Product Label for Disposal Instructions start->check_label small_quantity Small, Diluted Quantity? check_label->small_quantity use_up Use Remaining Product According to Label small_quantity->use_up Yes hazardous_waste Treat as Hazardous Waste small_quantity->hazardous_waste No end End: Proper Disposal use_up->end contact_authority Contact Local Waste Management Authority hazardous_waste->contact_authority transport Transport to Designated Facility contact_authority->transport disposal_method Disposal Method transport->disposal_method incineration Licensed Incineration disposal_method->incineration landfill Licensed Landfill Burial disposal_method->landfill incineration->end landfill->end

Caption: Workflow for the proper disposal of Fenpropathrin.

References

Essential Safety and Logistical Information for Handling EINECS 276-321-7

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: Stearic Acid, compound with 1,3,5-triazine-2,4,6-triamine (1:1), also known as Melamine Stearate.

This document provides crucial safety protocols and logistical plans for the handling and disposal of EINECS 276-321-7. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling Melamine Stearate, a comprehensive approach to personal protection is essential to minimize exposure risks. The following table summarizes the required PPE based on the hazards associated with its components, melamine and stearic acid.

Protection Type Equipment Specification Rationale and Guidelines
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be used in situations with a high potential for dust generation or splashing.To protect against eye irritation from stearic acid and potential particulate exposure from melamine.[1][2]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant overalls should be worn.To prevent skin contact, which can cause irritation from stearic acid and potential sensitization from melamine.[1][2] Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended. In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.To prevent inhalation of dust particles. Melamine is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to minimize dust inhalation.[3]

  • Safe Handling Practices:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

    • Avoid generating dust.[1]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[1]

    • Keep containers tightly closed when not in use.[1]

    • Store in a dry, cool, and well-ventilated area.[1]

Spill Management:

  • Minor Spills:

    • Eliminate all ignition sources.

    • Wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust generation.

    • Place in a suitable, closed container for disposal.[1]

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Follow the procedures for a minor spill, using appropriate respiratory protection.

Disposal Plan:

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Leave the chemical in its original container and do not mix it with other waste.[3]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[3]

Experimental Protocols Workflow

The following diagram illustrates the logical workflow for safely handling Melamine Stearate in a laboratory setting.

Workflow for Handling Melamine Stearate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Review Safety Data Sheet Don PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Read SDS->Don PPE Prep Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don PPE->Prep Workspace Weigh Weigh Compound Prep Workspace->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean After experiment Doff PPE Remove and Dispose of PPE Clean->Doff PPE Dispose Waste Dispose of Chemical Waste Doff PPE->Dispose Waste

Workflow for Handling Melamine Stearate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.